O-Terphenyl-D14
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-[2,3,4,5-tetradeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAQMFOKAXHPNH-WZAAGXFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to O-Terphenyl-D14: Properties, Synthesis, and Application as an Internal Standard
This guide provides a comprehensive technical overview of O-Terphenyl-D14 (Perdeuterated o-Terphenyl), a critical component in modern analytical laboratories. We will delve into its fundamental chemical and physical properties, spectroscopic signature, and a validated protocol for its primary application as an internal standard in quantitative analysis. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust understanding of this essential reference material.
Introduction: The Significance of Isotopic Labeling in Analytical Chemistry
In the pursuit of analytical accuracy and precision, stable isotope-labeled internal standards are indispensable tools. This compound, the fully deuterated analog of o-terphenyl, serves as an exemplary internal standard for chromatographic and mass spectrometric analyses. Its utility stems from the fact that it is chemically identical to its non-deuterated counterpart, yet physically distinguishable by its increased mass. This mass difference allows for its precise detection and quantification, independent of the analyte of interest, thereby correcting for variations in sample preparation and instrument response.
Molecular Structure and Physicochemical Properties
This compound consists of a central benzene ring substituted with two phenyl groups at the ortho positions, with all 14 hydrogen atoms replaced by deuterium. This isotopic substitution has a negligible effect on its chemical reactivity but a discernible impact on its physical properties.
Caption: Molecular Structure of this compound.
The key physicochemical properties of this compound are summarized in the table below, with a comparison to its non-deuterated form.
| Property | This compound | o-Terphenyl |
| Molecular Formula | C₁₈D₁₄ | C₁₈H₁₄ |
| Molecular Weight | 244.39 g/mol [1][2] | 230.30 g/mol |
| CAS Number | 5142-67-6[1][2] | 84-15-1[3] |
| Appearance | White to off-white solid | Colorless or light-yellow solid[4][5] |
| Melting Point | Not specified, but expected to be similar to o-terphenyl | 56-59 °C[4] |
| Boiling Point | Not specified, but expected to be similar to o-terphenyl | 337 °C[4] |
| Solubility | Insoluble in water; soluble in organic solvents like benzene and chloroform. | Insoluble in water[4][5] |
| Isotopic Purity | Typically ≥98 atom % D[2] | Not Applicable |
Spectroscopic Characterization
The deuteration of o-terphenyl leads to predictable and significant differences in its mass and NMR spectra.
Mass Spectrometry
In a mass spectrum, this compound will exhibit a molecular ion peak (M+) at m/z 244, which is 14 mass units higher than that of non-deuterated o-terphenyl (m/z 230).[1][2][6] This distinct mass shift is the cornerstone of its use as an internal standard, allowing for its unambiguous identification and quantification in the presence of its non-deuterated counterpart. The fragmentation pattern will also be shifted by 14 mass units for any fragments that retain all the deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: An ideal this compound sample with 100% isotopic purity would show no signals in the ¹H NMR spectrum. In practice, due to isotopic purities of around 98%, very small residual signals from the non-deuterated isotopomer may be observed.[2] For comparison, the ¹H NMR spectrum of o-terphenyl shows complex multiplets in the aromatic region, typically between 7.0 and 7.5 ppm.[7]
-
¹³C NMR: The ¹³C NMR spectrum of this compound will be similar to that of o-terphenyl, but the signals will be broadened and may show small upfield shifts due to the isotopic effect of the directly attached deuterium atoms. The carbon signals will also exhibit splitting into multiplets due to C-D coupling.
Synthesis of this compound
While this compound is commercially available, an understanding of its synthesis provides valuable context. A common method for the synthesis of terphenyls is the Suzuki-Miyaura coupling reaction.[8] For the deuterated analog, deuterated starting materials would be used.
A plausible synthetic route would involve the coupling of a deuterated phenylboronic acid with a deuterated di-substituted benzene derivative.
Core Application: Internal Standard in Quantitative Analysis
The primary and most critical application of this compound is as an internal standard in quantitative analytical methods, particularly those employing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[9][10][11]
An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte.[9][10] this compound is an ideal internal standard for the analysis of polycyclic aromatic hydrocarbons (PAHs) and other similar compounds for the following reasons:
-
Chemical Similarity: It behaves chromatographically very similarly to many PAHs, ensuring that it co-elutes or elutes in close proximity to the analytes of interest.
-
Mass Difference: The 14-unit mass difference allows for easy differentiation from the non-deuterated analytes by the mass spectrometer.
-
Low Natural Abundance: It is not naturally present in environmental or biological samples, preventing interference.
-
Stability: It is a chemically stable compound, ensuring its integrity throughout the sample preparation and analysis process.[5]
By adding a known amount of this compound to every sample, standard, and blank, a response factor can be calculated, which corrects for variations in injection volume, sample loss during preparation, and fluctuations in instrument sensitivity.[9]
Experimental Protocol: Quantification of PAHs in Environmental Samples using GC-MS with this compound Internal Standard
This protocol provides a framework for the use of this compound as an internal standard for the quantification of PAHs in a soil sample.
Materials and Reagents
-
This compound solution (e.g., 100 µg/mL in a suitable solvent)
-
PAH calibration standards
-
Hexane, dichloromethane (pesticide residue grade)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Soil sample
Sample Preparation Workflow
Caption: Workflow for PAH quantification using an internal standard.
Step-by-Step Methodology
-
Preparation of Standards: Prepare a series of calibration standards containing known concentrations of the target PAHs and a constant concentration of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10 g of the homogenized soil sample into an extraction thimble.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Perform a Soxhlet extraction for 16-24 hours using dichloromethane.
-
Dry the extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Perform a cleanup step using a silica gel column to remove interfering compounds.
-
Adjust the final volume of the extract to a precise volume (e.g., 1.0 mL) with hexane.
-
-
GC-MS Analysis:
-
Set up the GC-MS system with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Establish an appropriate temperature program for the GC oven to separate the PAHs.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring the characteristic ions for each PAH and for this compound (m/z 244).
-
-
Data Analysis:
-
Integrate the peak areas of the target PAHs and the this compound internal standard in both the calibration standards and the samples.
-
For each calibration standard, calculate the response factor (RF) for each PAH relative to the internal standard.
-
Plot a calibration curve of the response factor versus the concentration for each PAH.
-
Calculate the concentration of each PAH in the sample extracts using the response factors from the calibration curve and the known concentration of the internal standard.
-
Safety and Handling
This compound should be handled with the same precautions as its non-deuterated counterpart.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture.[1][2]
-
Toxicity: May cause skin and eye irritation. Harmful if swallowed.[1]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.
References
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PubChem. (n.d.). o-Terphenyl. National Center for Biotechnology Information. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of o-terphenyl. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). o-Terphenyl. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). p-Terphenyl-d14. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Terphenyl. Retrieved from [Link]
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SCION Instruments. (n.d.). Internal Standards – What are they? How do I choose, use, and benefit from them?. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). p-Terphenyl-d14. NIST Chemistry WebBook. Retrieved from [Link]
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MSACL. (n.d.). EVERYTHING YOU WANTED TO KNOW ABOUT INTERNAL STANDARDS, BUT WERE TOO AFRAID TO ASK. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). p-Terphenyl-d14 Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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MDPI. (2009). Synthesis of a Diamino Substituted Terphenyldivinyl Chromophore. Molecules, 14(6), 2110-2116. Retrieved from [Link]
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O-Terphenyl-D14: A Comprehensive Technical Guide for Analytical Applications
Introduction: The Role of Isotopically Labeled Standards in Modern Analytical Chemistry
In the landscape of trace quantitative analysis, particularly in complex matrices, the pursuit of accuracy and precision is paramount. The challenges of analyte loss during sample preparation and instrumental variability necessitate the use of internal standards. Among these, isotopically labeled compounds have emerged as the gold standard, offering a means to correct for analytical deviations with exceptional reliability. O-Terphenyl-D14, a deuterated analog of o-terphenyl, exemplifies the utility of such standards, especially in the environmental and toxicological analysis of polycyclic aromatic hydrocarbons (PAHs).
This technical guide provides an in-depth exploration of the physical characteristics and applications of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts. It delves into the causality behind its application, offering field-proven insights into its use as a surrogate and internal standard in gas chromatography-mass spectrometry (GC-MS) methodologies. The protocols described herein are designed to be self-validating, ensuring the integrity and trustworthiness of the generated data.
Core Physical and Chemical Characteristics
This compound, also known as 1,2-Diphenylbenzene-d14, is a polycyclic aromatic hydrocarbon where all 14 hydrogen atoms have been replaced with deuterium. This isotopic substitution is the cornerstone of its utility in analytical chemistry, as it renders the molecule chemically identical to its non-labeled counterpart while being distinguishable by its mass-to-charge ratio in mass spectrometry.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈D₁₄ | [1][2] |
| Molecular Weight | 244.39 g/mol | [3][4][5] |
| CAS Number | 5142-67-6 | [1][3][4] |
| Unlabeled CAS Number | 84-15-1 | [3][4][6] |
| Appearance | Colorless to light-yellow solid/crystal | [6][7][8] |
| Melting Point | 58-59 °C (unlabeled) | [6][9] |
| Boiling Point | 337 °C (unlabeled) | [6][7][9] |
| Density | 1.16 g/cm³ (unlabeled) | [6][8] |
| Solubility | Insoluble in water; soluble in benzene, acetone, and chloroform. | [6][7][10] |
| Isotopic Purity | Typically ≥98 atom % D | [3][4][5] |
| Chemical Purity | Typically ≥98% | [3] |
Stability and Storage: this compound is a stable compound under recommended storage conditions.[4] It should be stored at room temperature, protected from light and moisture.[3] Over extended periods, re-analysis for chemical purity is recommended before use.[4]
Application in the Quantitative Analysis of Polycyclic Aromatic Hydrocarbons (PAHs)
This compound is extensively utilized as a surrogate or internal standard in the analysis of PAHs in various environmental matrices such as soil, sediment, water, and air.[3][11] PAHs are a class of persistent organic pollutants, many of which are carcinogenic and mutagenic, necessitating their accurate quantification for environmental and health risk assessments.[11]
The Rationale for Using this compound as a Surrogate Standard
The selection of a surrogate standard is a critical decision in analytical method development. The underlying principle is that the surrogate, being chemically similar to the analytes of interest, will experience similar losses during the analytical process, from extraction and cleanup to instrumental analysis. By measuring the recovery of the known amount of the spiked surrogate, a correction factor can be applied to the measured concentrations of the native analytes.
This compound is an effective surrogate for many PAHs due to its:
-
Structural Similarity: As a three-ring aromatic hydrocarbon, its chemical and physical properties mimic those of many mid-range molecular weight PAHs.
-
Elution Profile: In gas chromatography, it elutes within the range of many target PAHs, ensuring it experiences similar chromatographic conditions.
-
Non-Interference: Its deuterated nature allows for its mass spectrometric detection at a different mass-to-charge ratio than the native PAHs, preventing spectral overlap.
The following diagram illustrates the logical workflow for using this compound as a surrogate standard in a typical environmental sample analysis.
Caption: Workflow for PAH analysis using a surrogate standard.
Experimental Protocol: Quantification of PAHs in Soil using GC-MS with this compound as a Surrogate Standard
This protocol provides a step-by-step methodology for the determination of the 16 US EPA priority PAHs in a soil matrix.
1. Preparation of Standard Solutions:
-
This compound Stock Solution (10 µg/mL): Accurately weigh a suitable amount of neat this compound and dissolve it in toluene to create a stock solution.[10]
-
PAH Calibration Standards (5-500 ng/mL): Prepare a series of calibration standards by diluting a certified PAH mixture with an appropriate solvent (e.g., dichloromethane).[10] Each calibration standard should also be spiked with a consistent concentration of deuterated internal standards (e.g., naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, perylene-d12) for internal standard calibration.[10]
2. Sample Preparation:
-
Sample Homogenization and Drying: Homogenize the soil sample and freeze-dry to a constant weight.[11]
-
Surrogate Spiking: Weigh approximately 0.4 g of the dried soil into a glass centrifuge tube.[1] Add a known volume (e.g., 40 µL) of the this compound stock solution to the soil sample.[1]
-
Extraction: Add 2 mL of a hexane:dichloromethane (3:2 v/v) mixture to the tube.[1] Place the tube in an ultrasonic bath for 10 minutes at room temperature.[1]
-
Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes.[1]
-
Cleanup (if necessary): For complex matrices, a cleanup step using solid-phase extraction (SPE) with silica gel may be required to remove interferences.
-
Concentration: Carefully transfer the supernatant to a clean vial and concentrate it under a gentle stream of nitrogen to a final volume of 0.5-1.0 mL.[12]
-
Internal Standard Addition: Just prior to GC-MS analysis, add a known amount of the internal standard mixture to the concentrated extract.[12]
3. GC-MS Instrumental Analysis:
-
Gas Chromatograph (GC) Conditions (Representative):
-
Mass Spectrometer (MS) Conditions (Representative):
-
Mode: Selective Ion Monitoring (SIM).[13]
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Ions to Monitor: Select characteristic ions for each target PAH and for this compound.
-
4. Data Analysis and Quantification:
-
Calibration Curve: Generate a calibration curve for each PAH by plotting the ratio of the analyte peak area to the corresponding internal standard peak area against the analyte concentration.[1] The correlation coefficients (R²) should be greater than 0.99.[1][4]
-
Surrogate Recovery: Calculate the percentage recovery of this compound in each sample and quality control sample. This is done by comparing the measured concentration in the sample to the known spiked concentration.
-
Quantification of Target PAHs: Determine the concentration of each PAH in the sample extract using the calibration curve.
-
Correction for Recovery: Correct the concentrations of the native PAHs for analytical losses by dividing the calculated concentration by the fractional recovery of this compound.
The following diagram illustrates the decision-making process for validating the analytical run based on surrogate recovery.
Caption: Quality control check for surrogate recovery.
Safety and Handling
While this compound is a valuable analytical tool, it is essential to handle it with appropriate care.
-
Hazards: this compound may cause skin and serious eye irritation.[3] It is also considered very toxic to aquatic life with long-lasting effects.[3]
-
Precautions:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Avoid release to the environment.
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
Skin: Wash with plenty of soap and water.
-
Ingestion: Rinse mouth and seek medical advice.
-
Inhalation: Move to fresh air.
-
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound stands as a testament to the power of isotopic labeling in achieving high-quality data in analytical science. Its physical and chemical properties make it an ideal surrogate standard for the analysis of polycyclic aromatic hydrocarbons. By understanding the principles behind its use and adhering to validated protocols, researchers can significantly enhance the accuracy, precision, and reliability of their quantitative results. This guide provides a foundational framework for the effective implementation of this compound in the laboratory, empowering scientists to generate data of the highest integrity.
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synthesis and isotopic purity of O-Terphenyl-D14
An In-depth Technical Guide to the Synthesis and Isotopic Purity of O-Terphenyl-D14
Introduction
Deuterated compounds are indispensable tools in modern analytical chemistry, particularly as internal standards in mass spectrometry (MS).[1] Their chemical behavior is nearly identical to their protium counterparts, but their increased mass allows for clear differentiation in a mass spectrometer.[1] this compound (1,2-diphenylbenzene-d14) is a fully deuterated polycyclic aromatic hydrocarbon used as a synthetic intermediate and an internal standard in environmental analysis.[2] Achieving high isotopic purity is paramount, as the presence of incompletely deuterated isotopologues can compromise the accuracy of quantitative analyses.[3]
This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical methodologies required to rigorously verify its isotopic purity. As a Senior Application Scientist, the focus is not merely on the procedural steps but on the underlying chemical principles and the rationale for methodological choices, ensuring a self-validating and reproducible workflow.
Part 1: Synthesis of this compound
The core challenge in synthesizing this compound is the efficient formation of two new aryl-aryl bonds to a central benzene ring using fully deuterated precursors.
Retrosynthetic Analysis & Strategy Selection
The target molecule, this compound, consists of a central deuterated benzene ring (d4) substituted at the 1 and 2 positions with two deuterated phenyl rings (d5). A logical retrosynthetic disconnection breaks the two C-C bonds between the rings, suggesting a cross-coupling strategy.
Several methods exist for forming aryl-aryl bonds, including Ullmann, Grignard, and Stille couplings.[4] However, the Suzuki-Miyaura cross-coupling reaction is often the method of choice due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the required boronic acid reagents.[5][6] This palladium-catalyzed reaction provides an efficient and high-yield pathway to terphenyl structures.[7][8][9]
Our chosen strategy involves a double Suzuki-Miyaura coupling between a deuterated 1,2-dihalobenzene and a deuterated phenylboronic acid.
Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of this compound from 1,2-dibromobenzene-d4 and phenyl-d5-boronic acid.
Materials:
-
1,2-Dibromobenzene-d4
-
Phenyl-d5-boronic acid (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (4.0 equivalents)
-
Toluene, anhydrous
-
Ethanol
-
Deionized Water
-
Diethyl ether
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,2-dibromobenzene-d4, phenyl-d5-boronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment, which is crucial for preventing the degradation of the palladium catalyst.
-
Catalyst and Solvent Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask. Subsequently, add the solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.[8] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization (e.g., from ethanol) to yield pure this compound as a colorless solid.[10]
Part 2: Determination of Isotopic Purity
For a deuterated compound, purity assessment extends beyond chemical contaminants to include isotopic purity. The final product is not a single entity but a mixture of isotopologues : molecules that are chemically identical but differ in their isotopic composition (e.g., D14, D13, D12).[11] Regulatory agencies require rigorous characterization of this isotopologue distribution.[11] A combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a complete and validated assessment.[12]
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An In-Depth Technical Guide to O-Terphenyl-D14: Properties, Applications, and Analytical Methodologies
Introduction: The Quintessential Internal Standard
In the world of quantitative analysis, precision and accuracy are paramount. O-Terphenyl-D14, the perdeuterated form of 1,2-diphenylbenzene, stands as a critical tool for scientists striving to achieve the highest fidelity in their analytical results. This guide provides an in-depth exploration of this compound, from its fundamental properties to its advanced applications, particularly for researchers in environmental science and drug development.
Structurally, this compound is a polycyclic aromatic hydrocarbon (PAH) where all 14 hydrogen atoms have been replaced by their heavy isotope, deuterium. This isotopic substitution is the key to its utility, rendering it chemically almost identical to its non-deuterated counterpart but easily distinguishable by its mass. This characteristic makes it an exemplary internal standard for mass spectrometry-based methods, allowing for the precise quantification of PAHs and other analogous compounds in complex matrices. This document will elucidate the causality behind its selection as a standard, detail its practical application, and provide validated protocols for its use.
Core Physicochemical Properties and the Significance of Deuteration
The physical and chemical properties of this compound are foundational to its application. The substitution of hydrogen with deuterium results in a significant mass shift without appreciably altering its chemical behavior, such as polarity, solubility, and chromatographic retention time.
Table 1: Comparative Physicochemical Properties of this compound and O-Terphenyl
| Property | This compound (Deuterated) | O-Terphenyl (Non-Deuterated) | Significance of Difference |
| CAS Number | 5142-67-6 | 84-15-1 | Unique identifiers for labeled and unlabeled forms. |
| Molecular Formula | C₁₈D₁₄ | C₁₈H₁₄ | Deuterium (D) replaces protium (H). |
| Molecular Weight | 244.39 g/mol | 230.30 g/mol | The +14 mass unit difference is easily resolved by mass spectrometry. |
| Appearance | Solid | Colorless to light-yellow solid/crystals[1] | Similar physical state ensures analogous behavior in sample preparation. |
| Isotopic Purity | Typically ≥98 atom % D | N/A | High isotopic enrichment is crucial to prevent signal overlap. |
| Chemical Purity | Typically ≥98% | ≥99% (Varies by grade) | High chemical purity for both standard and analyte is essential for accuracy. |
| Storage | Room temperature, protected from light and moisture[2] | Room temperature, sealed container[1] | Similar stability and handling requirements. |
The core advantage of using this compound lies in its ability to mimic the target analyte (e.g., other PAHs) through every stage of an analytical procedure—from extraction and cleanup to chromatographic separation and ionization. Because it is added to a sample in a known quantity at the very beginning, any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard. The mass spectrometer, however, can differentiate between the analyte and the standard based on the mass difference. By measuring the ratio of the analyte's signal to the standard's signal, a highly accurate and precise quantification can be achieved, effectively canceling out variability from matrix effects and sample preparation inconsistencies.[3][4]
The Role of Deuterated Internal Standards in Quantitative Analysis
The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) like this compound is considered the gold standard in quantitative mass spectrometry.[3] The rationale is rooted in the principle of isotope dilution mass spectrometry (IDMS).
Causality Behind Using a SIL-IS:
-
Correction for Matrix Effects: Biological and environmental samples contain a multitude of co-extracted compounds that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source.[3] Since the SIL-IS is chemically identical to the analyte, it experiences the same ionization suppression or enhancement. The use of a response ratio (Analyte Area / IS Area) normalizes these effects, leading to a more accurate measurement.[3][5]
-
Compensation for Sample Loss: During multi-step sample preparation workflows (e.g., liquid-liquid extraction, solid-phase extraction), it is nearly impossible to achieve 100% analyte recovery. A SIL-IS, added before extraction, is lost at the same rate as the native analyte. The ratio measurement corrects for this loss.[6]
-
Improved Method Robustness and Reproducibility: By accounting for variations in sample preparation, instrument performance, and matrix effects, SIL-ISs dramatically improve the precision and reliability of an assay, making it more transferable between laboratories and over time.[7]
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An In-Depth Technical Guide to O-Terphenyl-D14 for High-Precision Mass Spectrometry
Introduction: The Pursuit of Analytical Certainty
In the realms of environmental science, drug development, and toxicology, the demand for quantitative accuracy is absolute. The ability to determine the precise concentration of a target analyte in a complex matrix is fundamental to regulatory compliance, pharmacokinetic modeling, and risk assessment. However, the analytical process, from sample collection to final measurement, is fraught with potential variability. Sample loss during multi-step extractions, unpredictable matrix effects in the mass spectrometer source, and subtle fluctuations in instrument performance can all conspire to degrade the integrity of quantitative data.
To overcome these challenges, seasoned researchers rely on the principle of isotope dilution mass spectrometry (IDMS), employing stable isotope-labeled internal standards (SIL-IS) as the gold standard for quantification.[1][2] This guide provides an in-depth technical exploration of O-Terphenyl-D14 (Perdeuterated o-Terphenyl), a vital SIL-IS for the analysis of polycyclic aromatic hydrocarbons (PAHs) and other semi-volatile organic compounds (SVOCs). We will delve into its physicochemical properties, the scientific rationale for its application, and field-proven protocols that form the basis of a self-validating analytical system.
Part 1: The Physicochemical Foundation of this compound
This compound is the deuterated analogue of o-terphenyl, an aromatic hydrocarbon. Its utility as an internal standard is fundamentally derived from its physical and chemical properties, which are summarized below.
| Property | Value | Source(s) |
| Synonym | 1,2-Diphenylbenzene-D14 | C/D/N Isotopes |
| Chemical Formula | C₆D₄(C₆D₅)₂ | Cambridge Isotope Laboratories, Inc. |
| Molecular Weight | 244.39 g/mol | Cambridge Isotope Laboratories, Inc., C/D/N Isotopes |
| CAS Number (Labeled) | 5142-67-6 | Cambridge Isotope Laboratories, Inc., C/D/N Isotopes |
| CAS Number (Unlabeled) | 84-15-1 | Cambridge Isotope Laboratories, Inc., C/D/N Isotopes |
| Appearance | White Crystalline Solid | Jiangsu Zhongneng Chemical Technology Co., Ltd., ChemicalBook |
| Isotopic Purity | Typically ≥98 atom % D | C/D/N Isotopes |
| Chemical Purity | ≥98% | Cambridge Isotope Laboratories, Inc. |
| Solubility | Soluble in aromatic solvents (e.g., benzene, toluene, dichloromethane); Insoluble in water. | Jiangsu Zhongneng Chemical Technology Co., Ltd., ChemicalBook |
| Storage | Room temperature, protected from light and moisture. | Cambridge Isotope Laboratories, Inc., C/D/N Isotopes |
The key to its effectiveness lies in its structure. As a polycyclic aromatic hydrocarbon, it is chemically representative of a broad class of environmental pollutants. Its high degree of deuteration (14 deuterium atoms) provides a significant mass shift (M+14) from its native analogue, ensuring that its mass spectrometric signal is easily resolved from any potential background of unlabeled o-terphenyl.[2] Furthermore, the deuterium atoms are bonded to aromatic carbons, making them non-exchangeable under typical analytical conditions, a critical requirement for a robust internal standard. Its thermal stability and low volatility are well-suited for analytical techniques like Gas Chromatography (GC), which are commonly used for SVOCs.[3][4]
Part 2: The Rationale for a Deuterated Internal Standard
To appreciate the role of this compound, one must first understand the problem it solves. Mass spectrometry is exceptionally sensitive and specific, but the signal intensity is not inherently quantitative without a proper reference.
The Core Challenge: An analyte's signal can be suppressed or enhanced by co-eluting matrix components that affect the ionization process. Furthermore, sample preparation can be imperfect; it is practically impossible to achieve 100% recovery of an analyte from a complex sample matrix like soil, tissue, or wastewater through an extraction and clean-up procedure.
The Isotope Dilution Solution: A deuterated internal standard is the ideal solution because it is, for all practical purposes, chemically identical to the analyte.[1]
-
During Extraction: It partitions between solvents and adsorbs to surfaces in the same manner as the native analyte. If 15% of the native analyte is lost during a liquid-liquid extraction, 15% of the deuterated standard will be lost as well.
-
During Chromatography: It has nearly identical chromatographic properties, meaning it will co-elute with the target analyte.[5]
-
During Ionization: As it enters the mass spectrometer's ion source at the same time and in the same chemical environment as the analyte, it experiences the exact same matrix-induced ionization suppression or enhancement.
Because a known amount of this compound is added to the sample at the very beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal remains constant, regardless of sample loss or matrix effects. This ratio is then used for quantification, creating a highly robust and accurate method.[6][7]
Part 3: Field-Proven Protocol: PAH Analysis in Environmental Samples
This compound is widely used as a surrogate standard in methods for analyzing semi-volatile organic compounds, such as the U.S. EPA Method 8270.[8][9][10] A surrogate standard is an internal standard added to the sample prior to any preparation steps, making it the most effective way to monitor and correct for the entire analytical process.
The following protocol is a representative workflow for the determination of PAHs in a solid matrix (e.g., soil, sediment, or sludge) using GC-MS.
Protocol 3.1: Preparation of Standards
-
Stock Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or toluene) at a concentration of approximately 10-20 µg/mL.[11][12] This solution should be stored in an amber vial at ≤6 °C.
-
Calibration Standards: Prepare a series of calibration standards containing the target PAH analytes at known concentrations (e.g., 5-1000 µg/L).[6] Each calibration standard must be fortified with the this compound stock solution to a constant final concentration (e.g., 40 µg/L).
Protocol 3.2: Sample Preparation and Fortification
-
Sample Homogenization: Weigh approximately 0.4 g (dry weight) of the homogenized solid sample into an extraction vessel (e.g., a conical glass tube for sonication).[6]
-
Fortification (Spiking): This is the critical self-validating step. Add a precise volume of the this compound stock solution directly to the solid sample. This must be done before adding any extraction solvents. The amount added should result in a final extract concentration that is within the calibration range and yields a robust signal.
-
Extraction: Add an appropriate volume of extraction solvent, typically a mixture like hexane:dichloromethane (3:2 v/v).[6] Extract the sample using a validated technique such as ultrasonic extraction (sonication) for 10-20 minutes or Pressurized Liquid Extraction (PLE).[2][6]
-
Centrifugation/Separation: Centrifuge the sample to separate the solid material from the solvent extract.[6]
-
Clean-up (Optional but Recommended): For complex matrices, a clean-up step using a chromatographic column (e.g., silica gel/alumina) may be necessary to remove interferences.[6]
-
Concentration: Concentrate the final extract under a gentle stream of nitrogen to a final volume (e.g., 1 mL). The sample is now ready for instrumental analysis.
Protocol 3.3: Instrumental Analysis (GC-MS)
-
System: Gas Chromatograph with a Triple Quadrupole or Single Quadrupole Mass Spectrometer.
-
Column: A low-polarity column suitable for PAH analysis, such as a DB-5MS or equivalent.[13]
-
Injection: 1 µL splitless injection at ~300 °C.[13]
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~300-320 °C and hold.[13]
-
MS Conditions: Use Electron Ionization (EI). For quantification, Selected Ion Monitoring (SIM) mode is preferred for its sensitivity and specificity.[13] Monitor the molecular ion for the target PAHs and for this compound (m/z 244). For deuterated standards, monitoring the parent ion is a common and effective strategy.[14]
Protocol 3.4: Data Processing and Quantification
-
Calibration Curve: For each calibration standard, calculate the Response Factor (RF) using the ratio of the analyte peak area to the this compound peak area. Plot the RF against the analyte concentration. The resulting curve should have a correlation coefficient (R²) of >0.99.[6][15]
-
Quantification: In the prepared sample, identify and integrate the peaks for the target PAHs and this compound. Calculate the Area(Analyte) / Area(IS) ratio.
-
Concentration Calculation: Use the calibration curve to determine the concentration of the analyte in the extract from its calculated response factor. Back-calculate to find the final concentration in the original sample, accounting for the initial sample weight and final extract volume.
Part 4: The Self-Validating System: Trustworthiness in Practice
The protocol described is inherently self-validating. The recovery of the this compound surrogate standard serves as a direct measure of the efficiency of the sample preparation for that specific sample.
-
Quality Control: Regulatory methods like those from the EPA define acceptance criteria for surrogate recovery (e.g., 70-130%). If the recovery of this compound in a sample falls outside this window, it provides a clear indication of a problem with the extraction or a significant matrix effect for that sample, invalidating the result.
-
Method Validation: During method development, the recovery of this compound across multiple replicates and matrix types is used to establish the method's ruggedness and precision. Average recoveries for PAHs in plant leaves, for instance, have been validated in the 71.0% to 97.6% range, with relative standard deviations below 14%.[16]
-
Troubleshooting: A consistently low recovery points to inefficient extraction, while erratic recoveries can indicate inconsistent sample handling. This immediate feedback is invaluable for maintaining a high-quality, trustworthy analytical workflow.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for achieving the highest level of accuracy and confidence in quantitative mass spectrometry. Its physicochemical properties make it an ideal mimic for polycyclic aromatic hydrocarbons and related semi-volatile compounds. By incorporating it as a surrogate standard at the very beginning of the analytical workflow, researchers can effectively negate variability from sample preparation and instrumental analysis. This creates a robust, self-validating system that ensures the final reported concentration is a true and defensible representation of the analyte in the original sample, a cornerstone of sound scientific and regulatory practice.
References
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Lee, H., & Lee, W. (2018). Accurate quantification of polycyclic aromatic hydrocarbons in environmental samples using deuterium-labeled compounds as internal standards. Journal of Chromatography A, 1572, 138-145. Retrieved from [Link]
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Rojas, N., et al. (2022). Determination of polycyclic aromatic hydrocarbons extracted from lichens by gas chromatography–mass spectrometry. MethodsX, 9, 101789. Retrieved from [Link]
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ResearchGate. (2018). Accurate Quantification of Polycyclic Aromatic Hydrocarbons in Environmental Samples Using Deuterium-labeled Compounds as Internal Standards. Retrieved from [Link]
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de Kok, A., et al. (1982). An evaluation of chromatographic methods for the analysis of polychlorinated terphenyls in environmental samples. International Journal of Environmental Analytical Chemistry, 12(2), 99-123. Retrieved from [Link]
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Zou, Y., & Yu, C. (2010). Analysis of Low-level Polycyclic Aromatic Hydrocarbons (PAHs) in Rubber and Plastic Articles Using Agilent J&W DB-EUPAH GC column. Agilent Technologies. Retrieved from [Link]
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ResearchGate. (2016). Methods for Determination Of Polybrominated Diphenyl Ethers in Environmental Samples-Review. Retrieved from [Link]
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Kanan, R., et al. (n.d.). Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Derivatives. Cedre.fr. Retrieved from [Link]
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ResearchGate. (2020). Analytical characteristics of method for EPA-PAH and surrogate p-terphenyl-d14. Retrieved from [Link]
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MDPI. (2021). Determination of 31 Polycyclic Aromatic Hydrocarbons in Plant Leaves Using Internal Standard Method with Ultrasonic Extraction–Gas Chromatography–Mass Spectrometry. Retrieved from [Link]
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ACS Omega. (2023). Measurement of Polycyclic Aromatic Hydrocarbons (PAHs) on Indoor Materials: Method Development. Retrieved from [Link]
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Al-Haj, A., et al. (2015). Determination of substituted diphenylamines in environmental samples. Analytical and Bioanalytical Chemistry, 407(15), 4431-4439. Retrieved from [Link]
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MDPI. (2024). Quantification of Polycyclic Aromatic Hydrocarbons (PAHs) in Various Fruit Types: A Comparative Analysis. Retrieved from [Link]
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Agilent Technologies. (2022). Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
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A Comprehensive Technical Guide to the Safe Handling of O-Terphenyl-D14
This guide provides an in-depth overview of the safety protocols and handling precautions for O-Terphenyl-D14, a deuterated polycyclic aromatic hydrocarbon. Designed for researchers, scientists, and professionals in drug development and environmental analysis, this document synthesizes critical safety data with practical, field-tested methodologies to ensure user safety and experimental integrity. The causality behind each procedural step is explained to foster a deep understanding of the principles of chemical safety.
Compound Identification and Core Physical Properties
This compound is the deuterated form of o-Terphenyl, where all 14 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard or surrogate in mass spectrometry-based analytical methods, particularly for environmental monitoring of priority pollutants. While data for the deuterated compound is limited, the physical and toxicological properties are considered analogous to its non-deuterated parent compound, o-Terphenyl.
The following table summarizes the key physical and chemical properties of o-Terphenyl, which should be used as a reference for handling this compound.
| Property | Value | Source |
| Chemical Name | This compound (1,2-Diphenylbenzene-d14) | [1] |
| CAS Number | 5142-67-6 (Labeled) / 84-15-1 (Unlabeled) | [1] |
| Molecular Formula | C₁₈D₁₄ | [2] |
| Molecular Weight | 244.39 g/mol | [1][2] |
| Appearance | Colorless to light-yellow solid or crystals | [3][4][5] |
| Melting Point | 58-59 °C (136-138 °F) | [3][4] |
| Boiling Point | ~337 °C (639 °F) | [3][5] |
| Solubility | Insoluble in water | [3][4][5] |
| Stability | Stable under normal laboratory and storage conditions | [5] |
GHS Hazard Analysis: A Foundation for Safe Practice
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). A thorough understanding of these hazards is the cornerstone of safe handling. The primary risks involve skin and eye irritation, respiratory effects, and potential long-term systemic health effects, including suspected carcinogenicity.
| GHS Classification | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation, Cat. 2 | H315: Causes skin irritation | GHS07 | Danger [2] |
| Eye Damage/Irritation, Cat. 2A | H319: Causes serious eye irritation | GHS07 | |
| STOT, Single Exposure, Cat. 3 | H335: May cause respiratory irritation | GHS07 | |
| STOT, Single Exposure, Cat. 3 | H336: May cause drowsiness or dizziness | GHS07 | |
| Carcinogenicity, Cat. 2 | H351: Suspected of causing cancer | GHS08 | |
| STOT, Repeated Exposure, Cat. 2 | H373: Causes damage to organs through prolonged or repeated exposure | GHS08 |
STOT: Specific Target Organ Toxicity
Expert Analysis of Carcinogenicity Classification: There is conflicting information regarding the carcinogenicity of this compound. While some databases like IARC and NTP do not list o-terphenyl as a known or probable carcinogen[2], the GHS classification provided by multiple chemical suppliers includes the H351 "Suspected of causing cancer" statement.[2][6][7] This discrepancy often arises from the evolving nature of toxicological data and the different criteria used by regulatory bodies.
Trustworthiness Principle: From a safety standpoint, a conservative approach is mandatory. Until definitively proven otherwise, this compound must be handled as a suspected carcinogen. This guiding principle ensures that all necessary precautions are taken to minimize exposure, aligning with the As Low As Reasonably Achievable (ALARA) principle.
Exposure Controls and Personal Protective Equipment (PPE)
The hierarchy of controls dictates that engineering and administrative controls should be the primary means of exposure reduction, with PPE serving as the final barrier.
Engineering Controls:
-
Ventilation: All work involving solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2] The ventilation system should be adequate to maintain airborne concentrations below any established exposure limits.
Personal Protective Equipment (PPE): The selection of PPE is critical and task-dependent. The following table provides guidance for common laboratory procedures.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical safety goggles | Nitrile rubber gloves (min. 0.11 mm thickness) | Lab coat | N95 or P2 filter respirator if dust is generated or fume hood is unavailable[4] |
| Solution Preparation/Transfer | Chemical safety goggles and face shield[8] | Nitrile rubber gloves (min. 0.11 mm thickness) | Chemical-resistant apron over lab coat | Not typically required if performed in a fume hood |
| Accidental Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Disposable chemical-resistant coveralls | Air-purifying respirator with appropriate particulate/organic vapor cartridges |
Protocols for Safe Handling and Storage
Adherence to standardized protocols is essential for preventing accidental exposure and ensuring the integrity of the compound.
Protocol 1: Weighing and Preparing a Stock Solution
-
Preparation: Don all required PPE as specified in the table above. Designate a specific area within the chemical fume hood for weighing. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Tare Weighing: Place a clean, appropriately sized weighing vessel (e.g., glass vial) on the analytical balance and tare the weight.
-
Aliquot Transfer: Using a dedicated, clean spatula, carefully transfer the desired amount of this compound solid into the weighing vessel. Avoid generating dust by using slow, deliberate movements.[2]
-
Weighing: Record the final weight. Securely cap the weighing vessel and the stock container immediately.
-
Solubilization: In the fume hood, add the desired solvent to the weighing vessel. Mix gently until the solid is fully dissolved.
-
Cleanup: Wipe the spatula and any affected surfaces with a solvent-moistened towel (e.g., ethanol or isopropanol), and dispose of it as hazardous waste.
-
Doffing PPE: Remove gloves, lab coat, and any other PPE, and wash hands thoroughly with soap and water before leaving the work area.[2][6]
Storage and Stability:
-
Conditions: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[9] Some suppliers recommend refrigerated storage at 2-8°C.[2] Always follow the specific storage instructions on the supplier's label.
-
Incompatibilities: Store away from strong oxidizing agents and avoid exposure to direct sunlight.[6]
Emergency Response and First Aid
Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of safety equipment.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6] |
Accidental Release Protocol: Solid Spill
The following workflow outlines the logical steps for managing a solid spill of this compound.
Caption: Workflow for Solid this compound Spill Response.
Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Solid Waste: Collect excess solid this compound and contaminated materials (e.g., weigh paper, wipes, used PPE) in a clearly labeled, sealed container for hazardous waste.[2]
-
Liquid Waste: Solutions of this compound should be collected in a designated, labeled hazardous waste container.
-
Disposal Method: Disposal must be handled by a licensed professional waste disposal service.[2] Never dispose of this chemical down the drain or in regular trash. Contaminated packaging should be treated as unused product and disposed of accordingly.[2]
References
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An In-Depth Technical Guide to the Solubility of o-Terphenyl-d14 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword
o-Terphenyl-d14, a deuterated analogue of the aromatic hydrocarbon o-terphenyl, serves as a crucial internal standard in mass spectrometry-based analytical methods due to its chemical similarity to a range of analytes and its distinct mass. Its efficacy in these applications is fundamentally linked to its solubility in various organic solvents used for sample preparation, chromatography, and as reaction media. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, offering a theoretical framework, practical experimental protocols, and a summary of available solubility data to empower researchers in their experimental design and execution. While quantitative data for the deuterated form is scarce, the solubility of its non-deuterated counterpart, o-terphenyl, provides a robust proxy, as isotopic labeling is known to have a minimal impact on solubility.
Theoretical Framework of Solubility
The dissolution of a solid solute, such as this compound, in a liquid solvent is governed by the principle of "like dissolves like."[1] This adage is a simplified representation of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[2]
Molecular Structure and Polarity
o-Terphenyl is a nonpolar aromatic hydrocarbon, consisting of a central benzene ring with two flanking phenyl groups. This structure results in its solubility being primarily dictated by van der Waals forces, specifically London dispersion forces. Consequently, o-terphenyl exhibits high solubility in nonpolar and weakly polar organic solvents that can engage in similar dispersion interactions.
The Impact of Deuteration
The substitution of hydrogen with deuterium in this compound does not alter its fundamental chemical structure or the types of intermolecular forces it can participate in. While deuterium is slightly more polarizable than protium, the effect of this difference on the overall solubility of a nonpolar molecule like o-terphenyl is generally considered negligible.[1] Some studies on other aromatic compounds suggest that deuteration can lead to a slight increase in hydrophilicity and, consequently, a marginal increase in aqueous solubility.[3] However, for practical purposes in organic solvents, the solubility of this compound can be confidently approximated by that of unlabeled o-terphenyl.
Hansen Solubility Parameters (HSP)
Qualitative and Quantitative Solubility Data of o-Terphenyl
Based on available literature, the solubility of o-terphenyl in various organic solvents can be categorized as follows. It is important to reiterate that these data pertain to the non-deuterated form but serve as a strong guideline for this compound.
Table 1: Qualitative Solubility of o-Terphenyl in Common Organic Solvents
| Solvent Class | Solvent Examples | Qualitative Solubility | Reference(s) |
| Aromatic Hydrocarbons | Toluene, Benzene | Very Soluble | [11][12][13] |
| Ethers | Tetrahydrofuran (THF) | Soluble | |
| Chlorinated Solvents | Chloroform, Dichloromethane | Soluble | [14] |
| Ketones | Acetone | Soluble | [14][15] |
| Alkanes | Hexane, Cyclohexane | Sparingly to Moderately Soluble | [14] |
| Alcohols | Ethanol, Methanol | Sparingly Soluble | [11][12][13] |
| Water | Insoluble | [11][12][13][16][17] |
Quantitative Solubility Data
While extensive quantitative data is limited, one study provides the solubility of o-terphenyl in cyclohexane over a range of temperatures.
Table 2: Solubility of o-Terphenyl in Cyclohexane [14]
| Temperature (°C) | Mole Fraction (x) |
| 20 | 0.045 |
| 30 | 0.070 |
| 40 | 0.105 |
| 50 | 0.155 |
| 60 | 0.225 |
| 70 | 0.325 |
Data extracted from graphical representation in the cited reference.
This data clearly demonstrates a positive correlation between temperature and solubility, which is typical for the dissolution of solid solutes.
Experimental Determination of Solubility
For applications requiring precise solubility data for this compound in a specific solvent system, experimental determination is paramount. The isothermal shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Isothermal Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the procedure for determining the solubility of this compound in a given organic solvent at a constant temperature.
Materials and Apparatus:
-
This compound (solute)
-
High-purity organic solvent of interest
-
Analytical balance
-
Scintillation vials or flasks with sealed caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC) with a UV detector
Workflow Diagram:
Figure 1: Experimental workflow for the isothermal shake-flask solubility determination.
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter compatible with the solvent to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification:
-
UV-Vis Spectroscopy: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of the standards and the diluted sample at the wavelength of maximum absorbance (λmax). Construct a calibration curve of absorbance versus concentration and determine the concentration of the diluted sample.
-
HPLC: Develop a suitable HPLC method with UV detection. Inject the standard solutions and the diluted sample to obtain peak areas. Create a calibration curve of peak area versus concentration to determine the concentration of the diluted sample.
-
-
Calculation of Solubility: Calculate the solubility (S) using the following equation: S = C_sample × Dilution Factor Where C_sample is the concentration of the diluted sample determined from the calibration curve. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
Practical Implications for Researchers
A thorough understanding of the solubility of this compound is essential for its effective use in a laboratory setting:
-
Internal Standard Preparation: Accurate preparation of stock and working solutions of this compound requires knowledge of its solubility in the chosen solvent to avoid precipitation and ensure concentration accuracy.
-
Chromatographic Method Development: In liquid chromatography, the choice of the mobile phase and sample solvent is critical. The solubility of this compound in the mobile phase components will influence peak shape and recovery.
-
Reaction Chemistry: When this compound is used as an internal standard in reactions, its solubility in the reaction mixture is necessary to ensure it remains in the solution phase and behaves similarly to the analyte of interest.
-
Sample Extraction: During solid-phase or liquid-liquid extractions, the partitioning of this compound between different phases is influenced by its relative solubility in each phase.
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound in organic solvents, grounded in the principles of molecular interactions. While quantitative solubility data for the deuterated compound remains a subject for further experimental investigation, the data for unlabeled o-terphenyl offers a reliable and practical approximation. The provided experimental protocol for the isothermal shake-flask method empowers researchers to determine precise solubility values in their specific solvent systems, ensuring the accuracy and reliability of their analytical and synthetic work. As the applications of deuterated standards continue to expand, a comprehensive understanding of their physicochemical properties, particularly solubility, will remain a cornerstone of successful scientific endeavor.
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
-
Abbott, S. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). Retrieved from [Link]
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American Chemical Society. (n.d.). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS–Polymer Interaction Potentials. Macromolecules. Retrieved from [Link]
-
Park, K. (2012, February 7). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS−Polymer Interaction. Kinam Park. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. PMC. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). o-Terphenyl. NIST WebBook. Retrieved from [Link]
-
Pirika. (n.d.). Sheet1 - Hansen Solubility Parameters. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). 3854 McLaughlin and Zainal: The Solz~bility Behaviour of 764. The Solubility Behaviour of Aromatic Hydrocarbons. Part III? Solub. Retrieved from [Link]
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Chemcasts. (n.d.). o-terphenyl Properties vs Temperature | Cp, Density, Viscosity. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of o-Terphenyl (CAS 84-15-1). Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, November 26). Deuterated solvents vs. regular solvents. Retrieved from [Link]
-
Isotope Science / Alfa Chemistry. (n.d.). Common Deuterated Solvents and Their Characteristics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). O-Terphenyl. PubChem. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - o-Terphenyl. Retrieved from [Link]
-
SYNMR. (2023, May 22). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. Retrieved from [Link]
-
Isotope Science / Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. Retrieved from [Link]
-
AIP Publishing. (1972, January 1). Heat Capacity and Thermodynamic Properties of 0-Terphenyl Crystal, Glass, and Liquid. Retrieved from [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
-
Schultz Canada Chemicals Ltd. (n.d.). O-Terphenyl. Retrieved from [Link]
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Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
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IUPAC. (n.d.). solubility data series. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). p-Terphenyl. PubChem. Retrieved from [Link]
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O-Terphenyl-D14 spectral data (mass spec, NMR)
An In-depth Technical Guide to the Spectral Analysis of O-Terphenyl-D14
Authored by: A Senior Application Scientist
This guide provides a detailed examination of the mass spectrometry and nuclear magnetic resonance (NMR) spectral data for this compound. Designed for researchers, scientists, and professionals in drug development and environmental analysis, this document synthesizes fundamental principles with practical, field-proven insights to facilitate the confident identification and characterization of this important isotopically labeled compound.
Introduction: The Analytical Utility of this compound
This compound is the fully deuterated form of o-terphenyl, a polycyclic aromatic hydrocarbon (PAH). Its chemical formula is C₆D₄(C₆D₅)₂, and it has a molecular weight of approximately 244.39 g/mol .[1][2] The substitution of hydrogen with its heavier, stable isotope, deuterium, renders this compound an ideal internal standard or surrogate for quantitative analysis, particularly in environmental monitoring of PAHs using techniques like gas chromatography-mass spectrometry (GC-MS).[1] The distinct mass difference from its non-deuterated counterpart allows for precise quantification without interfering with the analysis of native analytes. This guide will elucidate the core spectral characteristics that underpin its analytical application.
Molecular Structure
Understanding the spectral data begins with the molecule's structure. O-Terphenyl consists of a central benzene ring with two phenyl rings attached at adjacent (ortho) positions. In this compound, all 14 hydrogen atoms are replaced with deuterium.
Caption: Structure of this compound (C₁₈D₁₄).
Mass Spectrometry (MS) Analysis
Mass spectrometry is the cornerstone technique for confirming the molecular weight and isotopic purity of this compound. Electron Ionization (EI) is typically employed for PAHs due to its ability to produce a distinct molecular ion and repeatable fragmentation patterns.
Expected Mass Spectrum
The high stability of the aromatic system dictates that the molecular ion (M•⁺) will be the most abundant ion, or the base peak , in the EI spectrum. For this compound, this peak is expected at a mass-to-charge ratio (m/z) of 244. This is consistent with data from its isomer, p-Terphenyl-d14, which shows a dominant peak at m/z 244.[3][4]
Fragmentation occurs through the cleavage of the single bonds connecting the phenyl rings. The primary fragmentation pathway involves the loss of a deuterated phenyl radical (•C₆D₅), which has a mass of 82 atomic mass units.
-
Molecular Ion (M•⁺): [C₁₈D₁₄]•⁺ at m/z 244
-
Fragment 1 ([M - C₆D₅]⁺): Loss of a phenyl-d5 radical results in a [C₁₂D₉]⁺ fragment at m/z 162 .
The presence of a strong molecular ion peak at m/z 244 and the logical fragment at m/z 162 provides definitive evidence for the compound's identity. Minor peaks at lower m/z values may be present depending on the isotopic enrichment (e.g., a peak at m/z 243 for a molecule with 13 deuterium atoms and 1 hydrogen atom).[2]
| m/z (Expected) | Ionic Fragment | Interpretation |
| 244 | [C₁₈D₁₄]•⁺ | Molecular Ion (Base Peak) |
| 162 | [C₁₂D₉]⁺ | Loss of a phenyl-d5 radical (•C₆D₅) |
Experimental Protocol: GC-MS Analysis
A validated GC-MS protocol is essential for achieving reliable data.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a high-purity solvent such as dichloromethane or hexane.
-
GC Separation:
-
Injector: Splitless mode, 280 °C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Analyzer: Quadrupole, scanning from m/z 40 to 500.
-
Data Acquisition: Full scan mode to observe all fragments, or Selected Ion Monitoring (SIM) for enhanced sensitivity targeting m/z 244 and 162.[5]
-
Workflow for GC-MS Characterization
Caption: GC-MS workflow for this compound analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides orthogonal confirmation of the molecular structure and is the gold standard for verifying isotopic labeling.[6] A combination of ¹H, ¹³C, and ²H NMR experiments yields a complete structural picture.
Expected NMR Spectra
-
¹H (Proton) NMR: The defining characteristic of a highly enriched this compound sample in a deuterated solvent is the near-complete absence of signals in the aromatic region (~7.0-7.5 ppm).[7] This directly contrasts with the complex multiplet structure observed for unlabeled o-terphenyl.[7] The lack of proton signals is the primary confirmation of successful deuteration. Any small, residual peaks would indicate the level of isotopic impurity.
-
²H (Deuterium) NMR: This is the most direct method for observing the incorporated deuterium.[8] A ²H NMR spectrum will show strong resonance signals in the aromatic region, mirroring where the proton signals would have appeared in the unlabeled analog. This experiment unequivocally confirms that the deuterium is covalently bound to the aromatic rings.
-
¹³C NMR: The ¹³C spectrum provides information about the carbon skeleton. The chemical shifts of the carbons in this compound are expected to be very similar to those in its unlabeled counterpart.[9] However, the signals will exhibit two key differences due to the attached deuterium (spin I=1):
-
C-D Coupling: Each carbon directly bonded to a deuterium atom will appear as a triplet (1:1:1 intensity ratio).[10]
-
Signal Intensity: The signals for deuterated carbons are typically broader and have lower intensity compared to protonated carbons due to less efficient nuclear Overhauser effect (NOE) enhancement and different relaxation properties.
-
| Experiment | Expected Observation for this compound | Rationale / Causality |
| ¹H NMR | Absence of significant signals in the 7.0-7.5 ppm region. | Protons have been replaced by deuterium, which resonates at a different frequency. |
| ²H NMR | Strong signals in the aromatic region. | Direct detection of the deuterium nuclei, confirming isotopic incorporation.[8] |
| ¹³C NMR | Aromatic signals appear as triplets with reduced intensity. | One-bond coupling between ¹³C and ²H (spin=1) splits the signal into three lines.[10] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid interfering signals.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum. The primary goal is to verify the absence of analyte signals. A high number of scans may be necessary to detect very low-level residual proton impurities.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time (several hours) is often required to obtain a good signal-to-noise ratio for the low-intensity, split signals of the deuterated carbons.
-
-
²H NMR Acquisition:
-
Tune the spectrometer to the deuterium frequency. A relatively short acquisition is typically sufficient due to the high concentration of deuterium in the molecule.
-
Workflow for NMR Characterization
Caption: Multi-nuclear NMR workflow for structural validation.
Conclusion
The analytical characterization of this compound is straightforward when approached with a foundational understanding of mass spectrometry and NMR principles. Mass spectrometry confirms the molecular weight (m/z 244) and predictable fragmentation, while a suite of NMR experiments validates the molecular structure and the high degree of deuteration. Together, these techniques provide a self-validating system, ensuring the identity, purity, and suitability of this compound for its intended use as a high-precision analytical standard.
References
-
Deuterium NMR. Wikipedia. Available at: [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available at: [Link]
-
Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. Available at: [Link]
-
O-Terphenyl | C18H14 | CID 6766. PubChem. Available at: [Link]
-
p-Terphenyl-d14 | C18H14 | CID 123128. PubChem. Available at: [Link]
-
13C NMR Chemical Shift. Oregon State University. Available at: [Link]
-
p-Terphenyl-d14. NIST WebBook. Available at: [Link]
-
o-Terphenyl. NIST WebBook. Available at: [Link]
-
O-TERPHENYL (D14, 98%). Eurisotop. Available at: [Link]
-
Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. MDPI. Available at: [Link]
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O-Terphenyl-D14: A Technical Guide for Researchers in Analytical Chemistry and Drug Development
This guide provides an in-depth technical overview of O-Terphenyl-D14, a critical component in modern analytical laboratories. We will explore its chemical properties, commercial sources, and its pivotal role as an internal and surrogate standard in the analysis of semi-volatile organic compounds, particularly polycyclic aromatic hydrocarbons (PAHs). This document is intended for researchers, analytical chemists, and drug development professionals who require a high degree of accuracy and reliability in their analytical data.
The Critical Role of Internal Standards in Analytical Chemistry
In quantitative analysis, particularly with techniques like gas chromatography-mass spectrometry (GC/MS), achieving accurate and reproducible results is paramount. However, the complexity of sample matrices and the multi-step nature of sample preparation can introduce variability that affects the final quantification. Internal standards are essential tools to mitigate these variabilities. An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. By adding a known amount of the internal standard to every sample, standard, and blank, it experiences the same analytical process as the analyte. Any loss of analyte during sample preparation or injection will be mirrored by a proportional loss of the internal standard. This allows for a ratiometric quantification, where the response of the analyte is normalized to the response of the internal standard, thereby correcting for variations and improving the accuracy and precision of the results.
Deuterated compounds, such as this compound, are considered the gold standard for use as internal and surrogate standards in mass spectrometry-based methods. This is because their chemical and physical properties are nearly identical to their non-deuterated counterparts, meaning they behave similarly during extraction, chromatography, and ionization. However, their increased mass due to the presence of deuterium atoms allows them to be distinguished from the native analyte by the mass spectrometer.
This compound: Properties and Suitability as an Internal Standard
This compound (1,1':2',1''-Terphenyl-d14) is the deuterated form of o-terphenyl, an aromatic hydrocarbon. Its molecular structure consists of a central benzene ring substituted with two phenyl groups at the ortho positions, with all 14 hydrogen atoms replaced by deuterium.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C18D14 | [1][2] |
| Molecular Weight | 244.39 g/mol | [1][2] |
| Appearance | Colorless to light-yellow solid | [3] |
| Melting Point | 56-59 °C | [4] |
| Boiling Point | 337 °C | [4] |
| Solubility | Insoluble in water; soluble in aromatic solvents like toluene and dichloromethane. | [3][4] |
| CAS Number | 5142-67-6 | [1][2] |
The physicochemical properties of this compound make it an excellent internal and surrogate standard for the analysis of PAHs and other semi-volatile organic compounds for several reasons:
-
Chemical Inertness: As a stable aromatic hydrocarbon, it is chemically inert and does not react with analytes or the sample matrix.
-
Similar Chromatographic Behavior: Its boiling point and polarity are similar to many PAHs, ensuring that it co-elutes with the target analytes in a GC system. This is crucial for effective correction of variations during the chromatographic run.
-
Clear Mass Spectrometric Distinction: The mass difference of 14 amu compared to its native analog (o-terphenyl, MW 230.30 g/mol ) provides a clear and unambiguous signal in the mass spectrometer, preventing any isotopic overlap with the target analytes.[3]
-
Low Natural Abundance: It is not a naturally occurring compound, so its presence in a sample can only be attributed to its addition as an internal standard.
Commercial Sources and Supplier Landscape
This compound is available from a range of specialized chemical suppliers that focus on stable isotope-labeled compounds and analytical standards. When selecting a supplier, it is crucial to consider not only the price but also the purity, isotopic enrichment, and the quality of the accompanying documentation, such as the Certificate of Analysis (CoA).
Below is a comparative table of prominent commercial suppliers of this compound:
| Supplier | Product Name | CAS Number | Purity/Isotopic Enrichment | Available Quantities |
| Cambridge Isotope Laboratories, Inc. | o-Terphenyl (D14, 98%) | 5142-67-6 | 98% Chemical Purity | 1 g, 5 g |
| CDN Isotopes | This compound | 5142-67-6 | 98 atom % D | 1 g |
| Eurisotop | O-TERPHENYL (D14, 98%) | 5142-67-6 | 98% Chemical Purity | 1 g, 5 g |
| Chiron (dist. by ESSLAB) | This compound | 5142-76-6 | Not specified | Not specified |
| Sigma-Aldrich (Merck) | p-Terphenyl-d14 (Note: o-isomer may also be available) | 1718-51-0 | 98 atom % D, 98% (CP) | 100 mg, 500 mg, 1 g |
| MedchemExpress | 1,1':2',1''-Terphenyl-d14 | 5142-67-6 | 99% Purity (HPLC), 99.0% Isotopic Enrichment | Not specified |
Note: This table is not exhaustive and represents a snapshot of available information. Researchers should always verify the latest product specifications and availability directly with the suppliers.
Supplier Selection Workflow:
Caption: A workflow diagram for selecting a suitable supplier for this compound.
Practical Application: this compound as an Internal Standard in PAH Analysis
This compound is widely used as a surrogate standard in environmental analysis methods, such as EPA Method 525.2 for the determination of organic compounds in drinking water. A surrogate standard is added to a sample in a known amount before extraction and is measured with the same procedures used to measure the other sample components. The purpose of a surrogate standard is to monitor method performance with each sample.
Experimental Protocol: Preparation and Use of this compound Internal Standard Solution
This protocol provides a general guideline for the use of this compound as an internal standard for the GC/MS analysis of PAHs in a water sample.
1. Preparation of Stock Standard Solution (e.g., 100 µg/mL):
- Accurately weigh approximately 10 mg of neat this compound into a 100 mL volumetric flask.
- Record the exact weight.
- Dissolve the compound in a suitable solvent, such as dichloromethane or acetone, and dilute to the mark.
- Calculate the exact concentration of the stock solution.
- Store the stock solution in an amber vial at 4°C.
2. Preparation of Spiking Solution (e.g., 1 µg/mL):
- Dilute the stock solution serially to prepare a working spiking solution. For example, dilute 1 mL of the 100 µg/mL stock solution to 100 mL with the same solvent.
3. Sample Preparation and Spiking:
- For each sample, blank, and calibration standard, add a precise volume of the spiking solution. For example, add 100 µL of the 1 µg/mL spiking solution to a 1 L water sample before extraction. This will result in a final concentration of 100 ng/L in the sample.
4. Sample Extraction and Concentration:
- Perform the sample extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) as per the analytical method (e.g., EPA 525.2).
- Concentrate the extract to a final volume (e.g., 1 mL).
5. GC/MS Analysis:
- Inject an aliquot of the concentrated extract into the GC/MS system.
- Acquire data in Selected Ion Monitoring (SIM) mode, monitoring for the characteristic ions of the target PAHs and this compound (m/z 244).
6. Data Analysis:
- Calculate the response factor (RF) for each analyte relative to this compound using the calibration standards.
- Quantify the concentration of each analyte in the samples using the calculated RFs and the peak areas of the analyte and this compound.
- Calculate the recovery of this compound in each sample to assess the efficiency of the sample preparation process.
Workflow for using this compound as an internal standard:
Caption: A generalized workflow for the use of this compound as an internal standard in GC/MS analysis.
Conclusion
This compound is an indispensable tool for researchers and analytical scientists who require high-quality, reliable data in the analysis of PAHs and other semi-volatile organic compounds. Its unique physicochemical properties make it an ideal internal and surrogate standard, enabling accurate quantification by correcting for variations in sample preparation and analysis. By carefully selecting a reputable supplier and following validated analytical protocols, researchers can significantly enhance the quality and defensibility of their analytical results.
References
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PubChem. O-Terphenyl. National Center for Biotechnology Information. [Link]
-
Cheméo. o-Terphenyl. [Link]
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ESSLAB. This compound. [Link]
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PubChem. p-Terphenyl-d14. National Center for Biotechnology Information. [Link]
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-
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-
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-
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stability and storage conditions for O-Terphenyl-D14
An In-Depth Technical Guide to the Stability and Storage of O-Terphenyl-D14
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors influencing the stability of this compound and the optimal conditions for its storage and handling. By synthesizing manufacturer recommendations with fundamental chemical principles, this document serves as a practical resource for ensuring the long-term integrity and reliability of this critical analytical standard.
Introduction to this compound
This compound (1,2-Diphenylbenzene-d14) is a deuterated polycyclic aromatic hydrocarbon (PAH) widely employed as an internal standard or surrogate in environmental analysis, particularly for methods involving gas chromatography-mass spectrometry (GC-MS).[1] Its chemical structure, consisting of a central benzene ring substituted with two deuterated phenyl rings, makes it chemically similar to many common environmental pollutants. The presence of 14 deuterium atoms provides a distinct mass shift (M+14), allowing for clear differentiation from its non-labeled analog and ensuring accurate quantification in complex matrices. The high isotopic enrichment, typically ≥98 atom % D, is fundamental to its function.[2] The inherent stability of the aromatic system makes it a robust standard, but its integrity is contingent upon proper storage and handling, as degradation can compromise analytical results.
Chemical Stability Profile
This compound is a colorless to light-yellow solid that is generally characterized as a stable compound under recommended conditions.[2][3][4] Its non-deuterated counterpart is noted to be thermally stable, even under fire conditions.[4][5] However, like many complex organic molecules, its stability is not absolute and is influenced by environmental factors. The primary degradation concerns for aromatic hydrocarbons are oxidation, photodegradation, and contamination from improper handling.
It is crucial to understand that while the compound is stable, many suppliers recommend re-analyzing it for chemical purity after a period of approximately three years to ensure it still meets the required specifications for use as an analytical standard.[2][3]
Key Physicochemical Properties
A summary of this compound's relevant properties is presented below. These characteristics underpin the storage and handling recommendations that follow.
| Property | Value | Source(s) |
| Chemical Formula | C₁₈D₁₄ | [6] |
| Molecular Weight | ~244.4 g/mol | [2][3][6] |
| Appearance | Colorless to light-yellow solid/crystals | [4][5] |
| Isotopic Purity | ≥98 atom % D | [2] |
| Melting Point | 58-59°C (unlabeled) | [4][5] |
| Solubility | Insoluble in water | [4][5] |
| Chemical Purity | ≥98% | [1] |
Factors Influencing Stability and Degradation
The long-term preservation of this compound hinges on mitigating exposure to specific environmental factors that can induce chemical degradation.
Atmospheric and Chemical Oxidation
As a hydrocarbon, this compound is susceptible to oxidation. While stable in air under normal conditions, its reactivity increases with exposure to strong oxidizing agents.[5][7][8] This is a critical consideration, as oxidation can alter the molecular structure, rendering the standard useless for quantitative analysis. For high-purity applications, handling under an inert atmosphere such as argon or nitrogen is recommended to displace oxygen and minimize this risk.[6]
Photodegradation
Aromatic compounds can absorb ultraviolet (UV) light, which can excite the molecule to a higher energy state and lead to photochemical reactions. This process, known as photodegradation, can break chemical bonds or induce unwanted reactions. Therefore, protecting this compound from direct sunlight and other sources of UV radiation is essential for maintaining its integrity.[1][9]
Moisture
Although this compound is insoluble in water, the presence of moisture is detrimental.[4][5] Adsorbed water on the surface of the solid can promote the aggregation of particles and may contain dissolved impurities that could react with the compound over time. Storing the material in a dry environment is a key protocol requirement.[1][10]
Temperature
Temperature is a critical parameter, though supplier recommendations vary. Some sources state that storage at room temperature is adequate.[2][3] Others suggest refrigeration at 2-8°C, or storage in a "cool" place.[6][7][11] This discrepancy arises from different intended shelf lives and ambient laboratory conditions. Lower temperatures slow down the rate of all chemical reactions, including potential degradation pathways. Therefore, for long-term archival, refrigerated storage provides a greater degree of security.
Recommended Storage Protocols
The choice of storage conditions depends on the intended duration of storage and the frequency of use. The following protocols are designed to provide a self-validating system for maintaining the purity of this compound.
Storage Condition Decision Workflow
The following diagram illustrates a decision-making process for selecting the appropriate storage conditions.
Caption: Decision workflow for selecting storage conditions.
Summary of Storage Conditions
| Parameter | Short-Term Storage (In-Use) | Long-Term Storage (Archival) |
| Temperature | Room Temperature (20-25°C) | 2-8°C (Refrigerated)[6][11] |
| Container | Tightly closed amber glass vial | Tightly closed amber glass vial, consider purging with inert gas |
| Environment | In a dark, dry location (e.g., desiccator) | In a refrigerator, away from light and moisture[1] |
| Incompatibles | Store away from strong oxidizing agents[5][7] | Store away from strong oxidizing agents[5][7] |
Long-Term Stability and Re-analysis
For standards stored over extended periods (e.g., >3 years), verifying the compound's purity before use is a critical quality control step.[2][3] This ensures that any unobserved, slow degradation has not compromised its concentration and isotopic purity.
Re-analysis Workflow Protocol
-
Visual Inspection: Before opening, inspect the solid for any change in color or appearance.
-
Equilibration: Remove the container from cold storage and allow it to equilibrate to ambient temperature for at least 1-2 hours before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Sample Preparation: Carefully prepare a new solution using a calibrated analytical balance and high-purity solvent.
-
Analytical Verification: Analyze the new solution using a validated analytical method (e.g., GC-MS).
-
Data Comparison: Compare the results (e.g., purity, peak response) against the original Certificate of Analysis (CoA) or data from a previously validated standard. Any significant deviation may indicate degradation.
Caption: Workflow for the re-analysis of long-term stored standards.
Handling Procedures for Maintaining Purity
Proper handling is as crucial as correct storage. Contamination or degradation during handling can invalidate experimental results.
Step-by-Step Protocol for Preparing a Stock Solution
-
Gather Materials: Use an analytical balance, Class A volumetric flasks, and appropriate high-purity solvents. Ensure all glassware is scrupulously clean and dry.
-
Personal Protective Equipment (PPE): Wear chemically resistant gloves, safety glasses, and a lab coat.[9]
-
Weighing: If the standard is refrigerated, ensure it has fully equilibrated to room temperature before opening the vial. Weigh the required amount of solid quickly and accurately. Avoid prolonged exposure to air and light.
-
Dissolution: Quantitatively transfer the weighed solid to the volumetric flask. Add a small amount of solvent to dissolve the solid completely before diluting to the final volume.
-
Storage of Solution: Store the resulting stock solution in an amber glass container with a PTFE-lined cap, and refrigerate if it will not be used promptly.
Conclusion
This compound is a chemically stable compound essential for high-precision analytical chemistry. Its long-term integrity is directly dependent on a systematic approach to storage and handling. By controlling its exposure to light, oxygen, moisture, and extreme temperatures, researchers can ensure its reliability as an analytical standard. The core principles are simple: store it in a cool, dark, dry, and tightly sealed environment. For long-term archival, refrigeration provides the highest level of assurance. Adherence to these protocols, including periodic re-verification, is a cornerstone of good laboratory practice and ensures the continued accuracy and validity of analytical data.
References
-
p-Terphenyl-d14 Standard Safety Data Sheet . Phenova. [Link]
-
ANALYTICAL INFORMATION - o-Terphenyl D14 . Pharmaffiliates. [Link]
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p-Terphenyl-d14 Standard (1X1 mL) - Safety Data Sheet . Agilent Technologies. [Link]
-
Novel mechanisms of strigolactone-induced DWARF14 degradation in Arabidopsis thaliana . Oxford Academic, Journal of Experimental Botany. [Link]
-
O-Terphenyl | C18H14 | CID 6766 . PubChem, National Center for Biotechnology Information. [Link]
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p-Terphenyl-d14 Safety Data Sheet . Angene Chemical. [Link]
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Methodological & Application
Application Note: Utilizing O-Terphenyl-D14 as an Internal Standard for Robust Quantitative Analysis by GC-MS
Abstract
Quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is susceptible to variations arising from sample preparation, injection volume, and instrument response. The use of an internal standard (IS) is a fundamental strategy to mitigate these sources of error and ensure data accuracy and precision.[1] Stable isotope-labeled (SIL) compounds, particularly deuterated analogues, are considered the gold standard for internal standards in mass spectrometry because their physicochemical properties closely mimic the target analyte, ensuring they behave almost identically throughout the analytical process.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of O-Terphenyl-D14 as a high-performance internal standard for the quantification of semi-volatile organic compounds (SVOCs) and other high-boiling point analytes in complex matrices.
The Foundational Role of Internal Standards in GC-MS
An ideal internal standard is a compound added at a constant, known concentration to all samples, calibration standards, and quality controls before sample processing.[1] Its purpose is to correct for variations that can occur at multiple stages of the analytical workflow. By calculating the ratio of the analyte's response to the internal standard's response, variations in extraction efficiency, sample volume, and instrument sensitivity are normalized, leading to significantly improved quantitative accuracy.[4][5]
Why this compound?
Deuterated compounds like this compound are exemplary internal standards for GC-MS for several key reasons:
-
Co-elution (or near co-elution) with Analytes: While not essential to co-elute with every analyte, its retention time should be in a relevant range of the target compounds, ensuring it experiences similar chromatographic conditions.
-
Identical Chemical Behavior: The substitution of hydrogen with deuterium atoms results in a molecule that has nearly identical extraction recovery, solubility, and reactivity to its non-labeled counterpart.[6]
-
Mass Spectrometric Distinction: The mass difference between this compound (MW: 244.4) and any potential non-labeled o-terphenyl (MW: 230.3) allows for clear and unambiguous differentiation by the mass spectrometer, eliminating cross-contribution to the signal.[7][8]
-
Chemical Inertness and Thermal Stability: O-Terphenyl is a thermally stable aromatic hydrocarbon, making it suitable for the high temperatures often required in GC inlets and ovens for the analysis of semi-volatile compounds.[9]
-
Absence in Samples: It is a synthetic compound and is not naturally present in environmental or biological samples, preventing interference from the sample matrix.[4]
Physicochemical Properties of this compound
A thorough understanding of the internal standard's properties is critical for method development.
| Property | Value | Source |
| Chemical Name | 1,1':2',1''-Terphenyl-d14 | [8] |
| Synonym(s) | 1,2-Diphenylbenzene-d14, Perdeuterated o-terphenyl | [8][10] |
| CAS Number | 5142-67-6 | [8][10] |
| Molecular Formula | C₁₈D₁₄ | [8] |
| Molecular Weight | 244.39 g/mol | [10] |
| Isotopic Enrichment | Typically ≥98 atom % D | [10] |
| Boiling Point (unlabeled) | 337 °C | [7] |
| Melting Point (unlabeled) | 58-59 °C | [7] |
| Solubility | Soluble in most organic solvents (e.g., methylene chloride, acetone, hexane) | [4] |
| Appearance | Colorless to light-yellow solid | [7] |
Principle of Operation: Normalization via Response Ratio
The core principle relies on the fact that any loss or variation affecting the analyte will proportionally affect the internal standard. The data analysis, therefore, uses the ratio of the peak areas, not the absolute area of the analyte. This relationship is defined by the Relative Response Factor (RRF).
Caption: How an internal standard (IS) corrects for variations.
Key Applications: Environmental Semivolatile Analysis
This compound is widely recognized and utilized as a surrogate standard in regulatory methods for environmental analysis, most notably in the U.S. EPA Method 8270 .[11][12] This method is designed for the determination of semi-volatile organic compounds in various matrices like water, soil, and waste.[13][14] In this context, this compound is added to samples before extraction to monitor the efficiency and recovery of the entire analytical process for neutral and high-boiling point compounds. Its performance provides a critical quality control check, ensuring the method is operating within established acceptance criteria.[15]
Detailed Analytical Protocols
Protocol 1: Preparation of Internal Standard Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of this compound.
Materials:
-
This compound (≥98% isotopic purity)
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Analytical balance (readable to 0.01 mg)
-
High-purity solvent (e.g., Methylene Chloride, Acetone)
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Stock Solution (e.g., 1000 µg/mL): a. Accurately weigh 10 mg of this compound solid into a weighing boat. b. Carefully transfer the solid to a 10 mL Class A volumetric flask. c. Rinse the weighing boat with the chosen solvent multiple times, adding the rinsate to the flask to ensure a quantitative transfer. d. Add solvent to the flask until it is approximately half-full. Gently swirl to dissolve the solid completely. e. Bring the flask to final volume with the solvent, ensuring the bottom of the meniscus is aligned with the calibration mark. f. Cap the flask and invert it 15-20 times to ensure homogeneity. g. Transfer the stock solution to an amber glass vial, label clearly (Name, Concentration, Prep Date, Solvent), and store at 4°C. This solution should be stable for at least one year if stored properly.[10]
-
Working/Spiking Solution (e.g., 20 µg/mL): a. Pipette 1.0 mL of the 1000 µg/mL stock solution into a 50 mL Class A volumetric flask. b. Dilute to the mark with the appropriate solvent. c. Cap and invert to mix thoroughly. d. This working solution is used to spike samples, standards, and blanks. Store under the same conditions as the stock solution.
Protocol 2: Sample Preparation and Spiking Workflow
Objective: To accurately add the internal standard to all samples and standards prior to extraction to account for analyte losses and matrix effects.[16][17]
Sources
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- 17. chromatographyonline.com [chromatographyonline.com]
Application Note: O-Terphenyl-D14 as a Surrogate Standard for Polycyclic Aromatic Hydrocarbon (PAH) Analysis
Introduction: The Imperative for Accuracy in PAH Analysis
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds comprising two or more fused aromatic rings, formed from the incomplete combustion of organic matter.[1][2] Their ubiquity in the environment, stemming from both natural and anthropogenic sources, poses a significant threat to human health and ecosystems due to the carcinogenic and mutagenic properties of many PAH congeners.[2][3] Consequently, regulatory bodies worldwide mandate strict monitoring of PAH levels in matrices such as water, soil, air, and food.
The analytical determination of PAHs presents considerable challenges. These include the complexity of sample matrices which often contain interfering compounds, the low concentrations at which PAHs are typically found, and the need for high chromatographic resolution to separate isomeric compounds.[1][3] To ensure the reliability and defensibility of analytical data, robust quality control measures are not just recommended, but essential.
A cornerstone of this quality control framework is the use of surrogate standards. A surrogate is a compound chemically similar to the target analytes but not expected to be present in the sample.[4][5] It is spiked into every sample in a known quantity before any preparation or extraction steps. The subsequent recovery of this surrogate provides a direct measure of the analytical method's efficiency for that specific sample, accounting for potential analyte losses during extraction and cleanup, as well as matrix-induced signal suppression or enhancement.[5][6] This application note provides a detailed guide to the theory and practical application of O-Terphenyl-D14, a premier surrogate standard for the analysis of PAHs by Gas Chromatography-Mass Spectrometry (GC-MS).
This compound: The Surrogate of Choice
This compound is the perdeuterated analogue of o-terphenyl. The substitution of all 14 hydrogen atoms with deuterium provides a distinct mass signature, making it ideal for mass spectrometry-based detection, while preserving the fundamental physicochemical properties of the parent compound.
Rationale for Selection
The efficacy of this compound as a surrogate standard is grounded in several key properties:
-
Chemical Analogy: As a non-polar, multi-ring aromatic hydrocarbon, this compound exhibits solubility, extraction efficiency, and chromatographic behavior that closely mimics a wide range of target PAH analytes.[5]
-
Isotopic Distinction: Deuterium labeling increases the molecular weight from 230.3 g/mol to approximately 244.4 g/mol .[7][8][9] This mass difference allows for its unambiguous differentiation from native, non-labeled PAHs by a mass spectrometer without compromising its chemical behavior during sample processing.
-
Exogenous Origin: O-Terphenyl is not a naturally occurring environmental contaminant, ensuring that its detection is directly attributable to the amount spiked by the analyst.[4]
-
Chromatographic Compatibility: It elutes within the typical retention time window of most regulated PAHs, serving as an effective monitor for the entire analytical run.[10]
-
Chemical Stability: this compound is chemically inert and thermally stable, ensuring its integrity throughout rigorous extraction, cleanup, and GC injection procedures.[11]
Physicochemical Properties
A comparative summary of the properties of o-terphenyl and its deuterated analogue is presented below.
| Property | o-Terphenyl (Unlabeled) | This compound (Labeled) | Rationale for Surrogate Suitability |
| CAS Number | 84-15-1[12][13] | 5142-67-6[7][11] | Unique identifiers for procurement and safety data. |
| Molecular Formula | C₁₈H₁₄[12] | C₁₈D₁₄[9] | Deuteration provides a distinct mass for MS detection. |
| Molecular Weight | ~230.30 g/mol [12] | ~244.39 g/mol [7][11] | The +14 Da mass shift is key for selective detection. |
| Boiling Point | ~332-337 °C[8][13] | Similar to unlabeled | High boiling point is representative of semi-volatile PAHs. |
| Melting Point | ~56-59 °C[8][13] | Similar to unlabeled | Ensures it remains in the appropriate phase during analysis. |
| Solubility | Insoluble in water; soluble in organic solvents like benzene, acetone, chloroform.[8][13] | Same as unlabeled | Mimics the solubility behavior of PAHs during extraction. |
Experimental Protocol: PAH Analysis in Soil using this compound
This protocol details a standard workflow for the determination of PAHs in a soil matrix using GC-MS, incorporating this compound for method performance validation. This procedure is adapted from principles outlined in U.S. EPA methodologies such as 8270.[2][5]
Workflow Overview
The entire analytical process is designed to ensure that the surrogate standard experiences the same conditions as the target analytes, from extraction to final measurement.
-
Low Recovery (<60%): Suggests inefficient extraction, analyte loss during concentration, or significant matrix suppression. The data for associated analytes should be flagged as potentially biased low. [6]* High Recovery (>140%): May indicate the presence of a co-eluting interference that shares the same quantifier ion or a calculation error. Data should be flagged as potentially biased high.
Conclusion
The integration of this compound as a surrogate standard is a non-negotiable component of a robust quality assurance program for the analysis of Polycyclic Aromatic Hydrocarbons. Its chemical properties and distinct mass signature allow it to serve as a reliable monitor of the entire analytical process on a per-sample basis. By meticulously tracking surrogate recovery and adhering to predefined acceptance criteria, laboratories can significantly enhance the accuracy, precision, and legal defensibility of their environmental data. This protocol provides a foundational framework that researchers, scientists, and analytical professionals can adapt to validate their own methodologies and ensure the highest level of data integrity.
References
- Vertex AI Search. (2024). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches.
-
MDPI. (2024). A Review on Recent Developments in the Extraction and Identification of Polycyclic Aromatic Hydrocarbons from Environmental Samples. [Link]
-
U.S. Environmental Protection Agency. (1986). Method 8310: Polynuclear Aromatic Hydrocarbons. [Link]
-
Agilent Technologies. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs) Analysis in Water. [Link]
-
U.S. Environmental Protection Agency. (1999). Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. [Link]
-
U.S. Environmental Protection Agency. (1986). Method 8100: Polynuclear Aromatic Hydrocarbons. [Link]
-
ResearchGate. (n.d.). Analytical characteristics of method for EPA-PAH and surrogate p-terphenyl-d14. [Link]
-
UCT. (n.d.). EPA Method 8310: Solid Phase Extraction of Polynuclear Aromatic Hydrocarbons (PAHs) in Water. [Link]
-
Agilent Technologies. (2017). Determination of Polycyclic Aromatic Hydrocarbons (HJ 805-2016). [Link]
-
PubMed Central. (2022). Determination of polycyclic aromatic hydrocarbons extracted from lichens by gas chromatography–mass spectrometry. [Link]
-
PubMed Central. (n.d.). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. [Link]
-
Cheméo. (n.d.). Chemical Properties of o-Terphenyl (CAS 84-15-1). [Link]
-
Jiangsu Zhongneng Chemical Technology Co., Ltd. (n.d.). O-Terphenyl, DYNOVA®. [Link]
-
PubChem. (n.d.). o-Terphenyl. [Link]
-
U.S. Environmental Protection Agency. (2022). Standard Operating Procedure for Validation. [Link]
-
Eurofins. (n.d.). Data Validation Report Red Hill Bulk Fuel Storage Facility. [Link]
-
Laboratorio Tecnológico del Uruguay (LATU). (n.d.). Guidelines for the validation and verification of chemical test methods. [Link]
-
Hawaii State Department of Health. (2005). Guidance for Evaluating Performance-Based Chemical Data. [Link]
-
Eurofins. (2021). Analytical Method Summaries. [Link]
-
Pharmaffiliates. (n.d.). Analytical Information: o-Terphenyl D14. [Link]
-
Restek. (n.d.). p-Terphenyl-d14. [Link]
-
Agilent Technologies. (2018). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. [Link]
Sources
- 1. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
- 2. PAH Testing | PPB Analytical Inc. [ppbanalytical.com]
- 3. mdpi.com [mdpi.com]
- 4. epa.gov [epa.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. isotope.com [isotope.com]
- 8. O-Terphenyl | C18H14 | CID 6766 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. agilent.com [agilent.com]
- 11. cdnisotopes.com [cdnisotopes.com]
- 12. o-Terphenyl (CAS 84-15-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. O-Terphenyl, DYNOVA® | Diphenyl manufacturer China | Jiangsu Zhongneng Chemical Technology Co., Ltd -- Tel: +86 0518-83866808 —联系电话:0518-83866808—江苏中能化学科技股份有限公司 [dynovacn.com]
quantification of polycyclic aromatic hydrocarbons with O-Terphenyl-D14
Application Note: AN-2026-01
Topic: High-Sensitivity Quantification of Polycyclic Aromatic Hydrocarbons in Environmental Matrices Utilizing O-Terphenyl-D14 with Isotope Dilution GC-MS
Audience: Researchers, analytical chemists, and environmental scientists.
Introduction: The Imperative for Accurate PAH Quantification
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants formed from the incomplete combustion of organic materials.[1][2] Their presence in the environment, stemming from both natural and anthropogenic sources such as industrial emissions, vehicle exhaust, and waste incineration, is a significant concern for public health due to their carcinogenic and mutagenic properties.[1][3] Regulatory bodies worldwide, including the U.S. Environmental Protection Agency (EPA), have established maximum contaminant levels for a list of priority PAHs in various matrices like water, soil, and air.[1]
Achieving accurate and precise quantification of PAHs at trace levels presents a considerable analytical challenge. The complexity of environmental samples introduces variability from matrix effects and inconsistencies during the multi-step sample preparation process.[4] To overcome these hurdles, Isotope Dilution Mass Spectrometry (IDMS) is the reference technique for high-fidelity quantitative analysis.[5][6] This application note provides a detailed protocol for the quantification of 16 EPA priority PAHs using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as a deuterated surrogate standard, a methodology aligned with principles outlined in EPA Method 8270D.[7][8][9]
The Principle of Isotope Dilution and the Role of this compound
Quantitative analysis by GC-MS can be compromised by analyte loss during sample preparation and variations in instrument performance.[4] The IDMS technique mitigates these issues by introducing a known quantity of an isotopically labeled analog of the target analytes into the sample at the very beginning of the workflow.[10][11]
Why a Deuterated Internal Standard?
A deuterated internal standard, such as this compound, is chemically almost identical to the non-labeled PAHs.[12][13] This ensures it behaves similarly during extraction, cleanup, and chromatographic separation.[10][13] However, its increased mass due to the substitution of hydrogen with deuterium atoms allows it to be distinguished from the native analytes by the mass spectrometer.[10][12]
By adding this compound (often referred to as a surrogate standard in this context) to every sample, calibrator, and quality control standard before extraction, it experiences the same procedural losses and matrix-induced signal suppression or enhancement as the target PAHs.[14][15] Quantification is then based on the ratio of the native analyte's response to the deuterated standard's response. This normalization corrects for analytical variability, leading to significantly improved accuracy and precision.[5][16] this compound is frequently employed as a surrogate in PAH analysis due to its structural similarity and appropriate retention time, eluting within the range of the target PAHs.[17][18][19]
Experimental Workflow and Protocols
The overall analytical workflow involves sample preparation (extraction and cleanup), followed by instrumental analysis using GC-MS.
Caption: Overall experimental workflow for PAH quantification.
Materials and Reagents
-
Solvents: Pesticide-grade or equivalent Dichloromethane (DCM), Acetone, Hexane, Iso-octane.
-
Standards:
-
PAH Calibration Standard Mix (e.g., EPA 610 mix) containing the 16 priority PAHs.
-
Surrogate Standard: this compound solution (e.g., 2000 µg/mL).
-
Internal Standard Solution: Containing deuterated PAHs not used as surrogates, such as Naphthalene-d8, Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12, and Perylene-d12.[18]
-
-
Reagents: Anhydrous sodium sulfate (reagent grade, baked at 400°C for 4 hours), activated silica gel.
-
Apparatus: GC-MS system, Soxhlet extractor, Kuderna-Danish (K-D) or rotary evaporator, nitrogen evaporator, analytical balance, glass vials with Teflon-lined caps.
Preparation of Standards
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the PAH stock solution with dichloromethane. A typical concentration range is 10 to 1000 µg/L.[17]
-
Spiking Solutions:
-
Surrogate (this compound): Prepare a working solution (e.g., 40 µg/mL) by diluting the stock solution. This allows for spiking samples to achieve a final concentration equivalent to a mid-point on the calibration curve.
-
Internal Standards: Prepare a working mixture of internal standards (e.g., 80 µg/mL of each compound).[18] This solution is added to the final extract just before analysis.
-
Protocol 1: Sample Preparation for Soil & Sediment
This protocol is adapted from methodologies like EPA 3540C (Soxhlet Extraction).[18][20]
-
Sample Homogenization: Air-dry the soil sample and sieve to remove large debris.
-
Weighing: Accurately weigh 10-20 g of the homogenized soil into a Soxhlet extraction thimble.
-
Surrogate Spiking: Spike the soil directly in the thimble with a known volume (e.g., 250 µL) of the 40 µg/mL this compound working solution.[18]
-
Extraction: Add 1:1 DCM/Acetone to the round-bottomed flask and extract the sample for 16-24 hours in the Soxhlet apparatus, ensuring 4-6 cycles per hour.[21]
-
Drying & Concentration: Pass the extract through a column of anhydrous sodium sulfate to remove residual water. Concentrate the extract to approximately 5 mL using a K-D apparatus or rotary evaporator.
-
Cleanup (If Necessary): For complex matrices, a silica gel cleanup (e.g., EPA Method 3630C) is required to remove interferences.[21] The concentrated extract is loaded onto a silica gel column and eluted with a less polar solvent (e.g., hexane) followed by a more polar solvent (e.g., DCM) to collect the PAH fraction.
-
Final Concentration: Evaporate the cleaned extract under a gentle stream of nitrogen to a final volume of 1.0 mL.
-
Internal Standard Addition: Add a known volume (e.g., 25 µL) of the working internal standard solution to the final 1.0 mL extract before capping the vial for GC-MS analysis.[18]
Protocol 2: Sample Preparation for Water
This protocol follows the principles of EPA Method 3510C (Separatory Funnel Liquid-Liquid Extraction).[22]
-
Sample Collection: Collect a 1 L water sample in a clean glass container.
-
Surrogate Spiking: Add a known volume of the this compound working solution directly to the 1 L water sample in the separatory funnel.
-
Extraction:
-
Adjust the sample pH if necessary based on the target analytes.
-
Add 60 mL of DCM to the separatory funnel, seal, and shake vigorously for 2 minutes, venting periodically.
-
Allow the layers to separate and drain the lower organic layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL portions of DCM, combining all extracts.
-
-
Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove water.
-
Concentration: Concentrate the extract to a final volume of 1.0 mL using a K-D apparatus followed by nitrogen evaporation.[22]
-
Internal Standard Addition: Add a known volume of the working internal standard solution to the final 1.0 mL extract before GC-MS analysis.
Instrumental Analysis: GC-MS Conditions
High-resolution separation and sensitive detection are achieved using a capillary GC coupled with a mass spectrometer, preferably operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[23][24][25]
Table 1: Typical GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | Agilent J&W DB-5ms UI (or equivalent), 30 m x 0.25 mm, 0.25 µm | Provides excellent resolution for the 16 priority PAHs, including critical isomer pairs like benzo[b]fluoranthene and benzo[k]fluoranthene.[23][26] |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min | Inert carrier gas providing optimal separation efficiency. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of high-molecular-weight PAHs. |
| Injection Mode | Pulsed Splitless, 1 µL | Maximizes transfer of analytes onto the column for trace-level detection. |
| Oven Program | 70°C (1 min), ramp 25°C/min to 280°C, ramp 5°C/min to 320°C (hold 5 min) | Optimized temperature ramp provides separation of lighter PAHs while ensuring elution of heavier compounds.[26] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns.[24] |
| MS Source Temp. | 230 °C | Standard operating temperature. |
| MS Quad Temp. | 150 °C | Standard operating temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Drastically improves signal-to-noise by monitoring only specific, characteristic ions for each compound, increasing sensitivity.[23][24] |
Table 2: Selected Ions for Quantification and Confirmation
| Compound | Quant Ion (m/z) | Qualifier Ion(s) (m/z) |
| Naphthalene | 128 | 127, 129 |
| Acenaphthene | 154 | 153, 152 |
| Fluorene | 166 | 165, 167 |
| Phenanthrene | 178 | 179, 176 |
| Anthracene | 178 | 179, 176 |
| Fluoranthene | 202 | 101 |
| Pyrene | 202 | 101 |
| Benz[a]anthracene | 228 | 229, 226 |
| Chrysene | 228 | 229, 226 |
| This compound (Surrogate) | 244 | 122 |
| Benzo[b]fluoranthene | 252 | 253, 126 |
| Benzo[k]fluoranthene | 252 | 253, 126 |
| Benzo[a]pyrene | 252 | 253, 126 |
| Indeno[1,2,3-cd]pyrene | 276 | 138 |
| Dibenz[a,h]anthracene | 278 | 139 |
| Benzo[ghi]perylene | 276 | 138 |
| Perylene-d12 (Internal Std) | 264 | 132 |
Calibration and Data Analysis
The foundation of accurate quantification lies in the calibration curve, which is constructed using the principle of relative response.
Caption: Principle of internal standard calibration curve generation.
-
Generate Calibration Curve: For each target PAH, calculate the Relative Response Factor (RRF) at each calibration level. Plot the ratio of the analyte peak area to the internal standard peak area (Response Ratio) against the ratio of the analyte concentration to the internal standard concentration. The resulting curve should have a correlation coefficient (R²) of >0.995.[3][17]
-
Calculate Sample Concentrations: Integrate the peak areas for the target PAHs and the this compound surrogate in the sample chromatograms. Using the response ratio from the sample and the linear regression equation from the calibration curve, calculate the concentration of each PAH in the final extract.
-
Final Concentration Calculation: Adjust the calculated concentration to account for the initial sample weight or volume and any dilution factors used during sample preparation to report the final result in µg/kg (for soil) or µg/L (for water).
-
Quality Control: The recovery of the this compound surrogate must be monitored for every sample. Acceptance limits are typically established by the laboratory or regulatory method (e.g., 70-130%). Samples with surrogate recoveries outside these limits should be re-prepped and re-analyzed.
Conclusion
The use of this compound as a surrogate standard within an isotope dilution GC-MS method provides a robust, accurate, and reliable framework for the quantification of priority PAHs in complex environmental matrices. This approach effectively compensates for analytical variability, ensuring high-quality data that meets stringent regulatory and research requirements. The protocols detailed herein offer a comprehensive guide for laboratories aiming to implement high-sensitivity PAH analysis, grounded in established scientific principles and authoritative methods.
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Abian, J., Carrascal, M., & Gay, M. (2014). Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies. Journal of Proteomics, 96, 93-104. [Link]
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Mann, J. L. (2017). Guideline on Isotope Dilution Mass Spectrometry. [Link]
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Lee, S. K., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules, 28(9), 3855. [Link]
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Gbeddy, G. (2016). Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils. International Journal of Analytical Chemistry. [Link]
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de la Torre, G. E., et al. (2022). Determination of polycyclic aromatic hydrocarbons extracted from lichens by gas chromatography–mass spectrometry. SN Applied Sciences, 4(9), 241. [Link]
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Wang, W., et al. (2019). Determination of 31 Polycyclic Aromatic Hydrocarbons in Plant Leaves Using Internal Standard Method with Ultrasonic Extraction–Gas Chromatography–Mass Spectrometry. International Journal of Environmental Research and Public Health, 16(23), 4633. [Link]
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Application Note: Enhancing Data Integrity in Semivolatile Organic Analysis Using O-Terphenyl-D14 as a Surrogate Standard
Abstract and Introduction: The Challenge of Matrix Effects in Environmental Analysis
Quantitative analysis of semivolatile organic compounds (SVOCs), such as polycyclic aromatic hydrocarbons (PAHs) and polychlorinated biphenyls (PCBs), in complex environmental matrices like soil, sediment, and wastewater is a formidable challenge. The inherent variability and complexity of these samples introduce significant potential for analyte loss or matrix-induced signal suppression/enhancement during sample preparation and analysis. To ensure the accuracy and reliability of the data, it is imperative to monitor and correct for the efficiency of the entire analytical method for each sample.
This is achieved through the use of surrogate standards. A surrogate is a compound that is chemically similar to the target analytes but is not expected to be found in the environmental sample.[1] It is added to every sample in a known quantity before any physical or chemical preparation steps.[2] The subsequent recovery of this surrogate provides a direct measure of the method's performance for that specific sample, accounting for matrix effects and procedural losses from extraction, cleanup, and analysis.[1][2]
This application note provides a detailed protocol and technical guidance for the use of perdeuterated o-terphenyl (O-Terphenyl-D14), a highly effective surrogate standard for robust SVOC analysis by Gas Chromatography/Mass Spectrometry (GC/MS), particularly within the framework of regulatory methods like U.S. EPA SW-846 Method 8270.[3][4]
The Role and Rationale of this compound
This compound is an ideal surrogate for several key reasons:
-
Chemical Similarity: As an aromatic hydrocarbon, its physicochemical properties (e.g., polarity, solubility, boiling point) closely mimic those of many priority pollutant PAHs and other SVOCs, ensuring it behaves similarly during extraction and chromatographic analysis.[5][6]
-
Isotopic Labeling: It is perdeuterated, meaning all 14 hydrogen atoms are replaced with deuterium. This makes it chemically almost identical to its native counterpart but gives it a distinct mass-to-charge ratio (m/z) that is easily differentiated by a mass spectrometer.[7] This allows for precise quantification without interference from the target analytes.
-
Environmental Absence: Native o-terphenyl is not a common environmental contaminant, and the deuterated form is exclusively synthetic, ensuring that its presence in a sample is solely from the analyst's spike.[2]
-
Thermal Stability: O-terphenyl is thermally stable, making it suitable for the heated injection ports and ovens used in gas chromatography.[8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 1,1':2',1''-Terphenyl-d14 | [7] |
| CAS Number | 5142-67-6 (Labeled) | [7] |
| Molecular Formula | C₁₈D₁₄ | [7] |
| Molecular Weight | 244.39 g/mol | [7] |
| Appearance | White to off-white solid | [5][6] |
| Boiling Point | ~337 °C (Native) | [8] |
| Melting Point | ~56-59 °C (Native) | [8] |
| Solubility | Insoluble in water; soluble in aromatic solvents (e.g., Methylene Chloride, Toluene) | [5][8] |
General Analytical Workflow
The successful application of this compound hinges on its integration into a structured, well-controlled workflow. The diagram below illustrates the critical points of surrogate addition and recovery assessment.
Caption: Workflow for SVOC analysis highlighting surrogate spiking and QC checks.
Detailed Protocol: Analysis of Soil/Sediment
This protocol is a representative example based on U.S. EPA Method 8270D/E for analyzing SVOCs in a solid matrix.[3][4] Laboratories must develop and validate their own detailed Standard Operating Procedures (SOPs).
Reagents and Standards
-
Solvents: Dichloromethane (DCM), Acetone, Hexane (Pesticide grade or equivalent).
-
Certified Reference Material (CRM): this compound solution, for example, at 1000 µg/mL in a suitable solvent.[9][10]
-
Surrogate Spiking Solution (40 µg/mL):
-
Allow the this compound CRM to equilibrate to room temperature.
-
Using a Class A volumetric flask (e.g., 10 mL), add approximately 5 mL of acetone.
-
Using a calibrated microliter syringe, transfer 400 µL of the 1000 µg/mL CRM into the flask.
-
Bring the flask to final volume with acetone.
-
Cap and invert several times to mix thoroughly. Store at ≤6 °C in an amber vial. This solution is stable for approximately six months.
-
Sample Preparation and Fortification
-
Homogenize the field sample thoroughly. Weigh approximately 10-30 g (wet weight) of the sample into an extraction cell or thimble. Record the exact weight. A concurrent moisture analysis should be performed to report final results on a dry weight basis.
-
Crucial Step: Using a calibrated syringe, add a precise volume (e.g., 100 µL) of the 40 µg/mL Surrogate Spiking Solution directly onto the sample matrix. This adds 4.0 µg of this compound.
-
Add a known amount of anhydrous sodium sulfate and mix to create a free-flowing mixture. This step is critical for wet samples to aid in efficient extraction.
Extraction (Pressurized Liquid Extraction - PLE)
-
Place the prepared sample into the PLE cell.
-
Extract the sample using a 1:1 mixture of Acetone:DCM.
-
Typical PLE Conditions:
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static Time: 10 minutes
-
Cycles: 2
-
-
Collect the extract and concentrate it to approximately 1 mL using a nitrogen evaporation system.
Extract Cleanup
Matrix interferences, such as lipids or polar compounds, can degrade GC-MS performance. A silica gel cleanup is often effective.
-
Prepare a small glass chromatography column with a glass wool plug, filled with 5-10 g of activated silica gel topped with anhydrous sodium sulfate.
-
Pre-rinse the column with hexane.
-
Transfer the concentrated extract to the top of the column.
-
Elute the column with a less polar solvent (e.g., hexane) to remove aliphatic interferences, then elute the target SVOCs and this compound with a more polar solvent like DCM.
-
Concentrate the final eluate to a final volume of 1.0 mL.
-
Internal Standard Spiking: Just prior to analysis, add the internal standard solution (e.g., Acenaphthene-d10, Chrysene-d12) to the final 1.0 mL extract. The internal standard is used to correct for instrument variability and injection volume differences.[2]
GC-MS Instrumental Analysis
-
System: Gas Chromatograph with a Mass Selective Detector (GC-MSD)
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
-
Injection: 1 µL, Splitless
-
Oven Program: 40 °C (hold 2 min), ramp to 320 °C at 10 °C/min, hold 10 min.
-
MS Mode: Electron Ionization (EI), Selected Ion Monitoring (SIM)
-
Ions to Monitor for this compound:
-
Quantitation Ion: 244 m/z (Molecular Ion, M⁺)
-
Qualifier Ion: 122 m/z
-
Data Analysis and Quality Control
Calculating Surrogate Recovery
The percent recovery (%R) is calculated to assess method performance for each sample.
%R = (Amount Found / Amount Spiked) x 100
-
Amount Spiked: The known mass of this compound added to the sample before extraction (e.g., 4.0 µg).
-
Amount Found: The mass of this compound determined by the GC-MS analysis relative to the internal standard.
Quality Control Acceptance Criteria
Regulatory methods like EPA SW-846 do not provide absolute, universal acceptance criteria; instead, they require laboratories to establish their own statistically derived control limits based on historical performance data.[3][11] However, typical advisory ranges are often cited in the analytical community.[12]
Table 2: Example Advisory QC Acceptance Limits for this compound Recovery
| Matrix | Advisory Recovery Range (%) | Corrective Action if Outside Range |
| Water | 35 - 128 % | 1. Check calculations and standard preparations. 2. Review instrument performance. 3. If no errors are found, re-extract and re-analyze the sample. 4. If recovery remains outside limits, flag the data in the final report to indicate a potential matrix interference. |
| Soil/Sediment | 30 - 130 % | Same as above. Wider limits often apply due to higher matrix complexity. |
Note: These limits are for guidance only. Each laboratory must establish its own limits as mandated by their quality system and accrediting bodies.[4][11]
Conclusion
The systematic use of this compound as a surrogate standard is a cornerstone of producing defensible, high-quality data in the analysis of semivolatile organic compounds in environmental samples. By providing a direct measure of method efficiency for every sample, it moves analytical chemistry from a practice of assumption to one of verification. Proper implementation of this technique, as part of a robust quality assurance program, gives researchers and drug development professionals high confidence in their quantitative results, ensuring that decisions based on this data are sound and reliable.
References
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Ripszam, M., Grabic, R., & Haglund, P. (2013). Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices. Analytical Methods, 5(13), 3296-3302. [Link]
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ResearchGate. (n.d.). Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1998). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. SW-846. [Link]
-
Florida Department of Environmental Protection. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
Chen, Y. C., Wang, S. W., & Chou, C. C. (2019). Determination of polycyclic aromatic hydrocarbons (PAHs) in cosmetic products by gas chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 27(3), 815-824. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6766, O-Terphenyl. Retrieved from [Link]
-
ResearchGate. (2019). Determination of polycyclic aromatic hydrocarbons (PAHs) in cosmetic products by gas chromatography-tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. [Link]
-
Jiangsu Zhongneng Chemical Technology Co., Ltd. (n.d.). O-Terphenyl, DYNOVA®. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. SW-846. [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of o-Terphenyl (CAS 84-15-1). Retrieved from [Link]
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Chang, E. E., Chiang, P. C., & Lin, T. F. (1998). Development of surrogate organic contaminant parameters for source water quality standards in Taiwan, ROC. Chemosphere, 37(4), 593-606. [Link]
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Chromatography Forum. (2023). 8260 + 8270, how to improve surrogate recovery?. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Analytical Methods Developed by EPA for Analysis of Unregulated Contaminants. Retrieved from [Link]
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Holbrook, T. (2025). What Are Surrogate Analytes in a Lab Method & How to Prep Them Part 4. YouTube. [Link]
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ResearchGate. (n.d.). (PDF) Surrogate Standards: A Cost-Effective Strategy for Identification of Phytochemicals. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2020). Environmental Protection Agency Region 5 Electronic Data Deliverable Valid Values Reference Manual. [Link]
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Biotage. (2023). What is the difference between an Internal Standard and Surrogate?. Retrieved from [Link]
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Organic Syntheses. (n.d.). Instructions for Authors. Retrieved from [Link]
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Thames Restek UK Ltd. (n.d.). Individual Semivolatile Surrogate and Internal Standards for EPA Methods: p-terphenyl-d14. Retrieved from [Link]
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Agilent Technologies. (n.d.). EPA Groundwater Standards. Retrieved from [Link]
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ZeptoMetrix. (n.d.). p-Terphenyl-d14. Retrieved from [Link]
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Columbiana County Health District. (2023). Summit Environmental Technologies, Inc. Analytical Report. Retrieved from [Link]
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GC-MS Method Development for Semivolatile Organic Compounds Using O-Terphenyl-D14 as an Internal Standard
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Gemini
Abstract
This guide provides a comprehensive framework for developing a robust quantitative Gas Chromatography-Mass Spectrometry (GC-MS) method for semivolatile organic compounds (SVOCs), with a specialized focus on the application of O-Terphenyl-D14 as a deuterated internal standard. We will explore the foundational principles of internal standardization, the distinct advantages of stable isotope-labeled standards, and the specific physicochemical properties that make this compound an excellent choice for high-boiling point analytes. This document presents a detailed, step-by-step protocol grounded in the principles of established methodologies like US EPA Method 8270, offering field-proven insights into instrument setup, sample preparation, data analysis, and method validation to ensure accuracy, precision, and trustworthiness in analytical results.
The Foundational Role of Internal Standards in Quantitative GC-MS
Quantitative analysis via GC-MS is susceptible to variability that can compromise data integrity. Fluctuations in injection volume, instrument sensitivity drifts, and analyte losses during complex sample preparation are common sources of error. The internal standard (IS) method is a powerful technique employed to correct for these variations.[1][2] An IS is a compound of known concentration added to every sample, calibrant, and quality control standard. Because the IS is subjected to the same experimental conditions as the analyte, any operational variability affects both proportionally. Quantification is then based on the ratio of the analyte's response to the IS response, effectively nullifying the impact of these errors and significantly improving method precision and accuracy.[1]
The selection of an appropriate internal standard is critical. An ideal IS should be chemically similar to the target analytes but not naturally present in the samples.[2] For mass spectrometry, the gold standard is the use of stable isotope-labeled (SIL) analogs of the target compounds.[3][4] Deuterated standards, where hydrogen atoms are replaced with deuterium, are nearly identical to their non-deuterated counterparts in terms of chemical and physical properties. This ensures they co-elute or elute very closely and experience the same extraction efficiencies and matrix effects, providing the most accurate correction possible.[3]
This compound: A Specialized Internal Standard for High-Boiling SVOCs
This compound is a fully deuterated, three-ring aromatic hydrocarbon. Its high molecular weight and boiling point make it an ideal internal standard for later-eluting, high-boiling point compounds, such as polycyclic aromatic hydrocarbons (PAHs) and other challenging SVOCs often encountered in environmental and materials testing.[5] While standard methods like EPA 8270 recommend a suite of deuterated standards covering a range of volatilities (e.g., Naphthalene-d8, Acenaphthene-d10, Perylene-d12), this compound serves as an excellent addition to this list, particularly when the target analytes include complex, high-molecular-weight PAHs.[6][7]
| Property | Value | Source |
| Chemical Formula | C₆D₄(C₆D₅)₂ | [5] |
| Molecular Weight | 244.39 g/mol | [5][8] |
| Unlabeled CAS No. | 84-15-1 | [5][9] |
| Labeled CAS No. | 5142-67-6 | [5][8] |
| Appearance | Colorless to light-yellow solid | [9] |
| Boiling Point | ~337 °C (unlabeled) | [9] |
| Key Applications | Environmental Analysis, PAHs, Priority Pollutants | [5] |
A Systematic Approach to GC-MS Method Development
A successful quantitative method is built upon the systematic optimization of chromatographic separation and mass spectrometric detection. The following workflow outlines the critical steps.
Caption: Logic of internal standard calibration and quantitation.
The percent relative standard deviation (%RSD) of the RRFs across the calibration range must be evaluated. According to EPA Method 8270, this value should typically be less than 20%. [10][11]If it exceeds this, a linear or quadratic regression curve (with an r² > 0.99) may be used as an alternative fitting model. [10]
Method Validation and Trustworthiness
A fully developed method must be validated to prove it is fit for purpose. This involves a series of experiments to define its performance characteristics. [12]
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components. This is confirmed by analyzing blank matrix samples to ensure no interferences are present at the analyte's retention time and m/z.
-
Linearity & Range: Assessed during calibration. The method is linear over the concentration range where the RRF is stable or the regression curve meets acceptance criteria. [4]* Accuracy: Determined by analyzing matrix spike samples (a blank sample fortified with a known analyte concentration). Accuracy is expressed as percent recovery.
-
Precision: Assessed by analyzing replicate samples. Precision is typically expressed as the relative standard deviation (RSD) of the results.
-
Limits of Detection (LOD) & Quantitation (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are statistically determined from low-level sample analyses.
By incorporating a robust internal standard like this compound and rigorously validating the method according to these principles, laboratories can produce highly reliable and defensible data for researchers, regulators, and drug development professionals.
References
-
Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. US Environmental Protection Agency (EPA). [Link]
-
Guide to Preparing and Analyzing Semivolatile Organic Compounds. Restek Corporation. [Link]
-
EPA-RCA: 8270D: Semivolatile Organic Compounds by GC/MS. US Environmental Protection Agency (EPA). [Link]
-
Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS. Agilent Technologies, Inc. (2022). [Link]
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Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. Kumata, H., et al. (2012). Analytical and Bioanalytical Chemistry. [Link]
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Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. Kumata, H., et al. (2012). PubMed. [Link]
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EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS. LECO Corporation. [Link]
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Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. ResearchGate. [Link]
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Application Note: High-Precision Quantification of o-Terphenyl using Isotope Dilution Mass Spectrometry with o-Terphenyl-d14
Abstract
This application note details a robust and highly accurate method for the quantification of o-terphenyl in complex matrices using Isotope Dilution Mass Spectrometry (IDMS). O-Terphenyl, an aromatic hydrocarbon used in industrial applications and monitored as an environmental pollutant, presents analytical challenges due to potential sample loss during preparation and matrix-induced signal suppression or enhancement. The protocol leverages the stable isotope-labeled internal standard, o-Terphenyl-d14, which is chemically and physically analogous to the native analyte. This ensures that any variations encountered during sample extraction, cleanup, and instrumental analysis affect both the analyte and the internal standard equally. By measuring the ratio of the native analyte to its labeled counterpart, the method provides exceptionally precise and accurate quantification, effectively mitigating matrix effects and compensating for incomplete recovery. This guide provides a comprehensive overview of the IDMS principle, a step-by-step experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS), and detailed data analysis procedures suitable for researchers in environmental science, materials science, and drug development.
Introduction
The Analyte: o-Terphenyl
Terphenyls are a class of aromatic hydrocarbons consisting of a central benzene ring substituted with two phenyl groups.[1] The ortho-isomer, o-terphenyl, is a colorless to light-yellow solid at room temperature.[2][3] Due to its high thermal stability, it finds widespread use in industrial applications, most notably as a heat-transfer fluid, a dye carrier, and an intermediate in organic synthesis.[1][3][4] Its presence in the environment, however, makes it a compound of interest for regulatory monitoring.[5]
The Challenge of Trace Quantification
Accurate quantification of semi-volatile organic compounds like o-terphenyl in complex environmental or biological samples is a significant analytical challenge. The multi-step process of sample preparation, including extraction and cleanup, can lead to analyte loss. Furthermore, co-extracting matrix components can interfere with instrumental analysis, causing signal suppression or enhancement, which compromises the accuracy of external calibration methods.
The Gold Standard Solution: Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary ratio method and a definitive technique for high-accuracy chemical measurement.[6][7][8] The core principle of IDMS is the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the very beginning of the analytical workflow.[9][10] This labeled compound, often called an internal standard or "spike," serves as a perfect proxy for the native analyte.
The Ideal Internal Standard: this compound
This compound (C₁₈D₁₄) is the deuterated analog of o-terphenyl and the ideal internal standard for this application. Its key advantages include:
-
Chemical Equivalence: It exhibits virtually identical chemical and physical properties (e.g., solubility, volatility, and chromatographic retention time) to the unlabeled o-terphenyl, ensuring it behaves identically during extraction and analysis.[6]
-
Mass Distinction: The 14-dalton mass difference between this compound (MW: ~244.4) and native o-terphenyl (MW: ~230.3) allows for clear and unambiguous differentiation by a mass spectrometer, with no risk of isotopic crosstalk.[2][5][11]
-
Robustness: Because quantification is based on the ratio of the analyte to the standard, the method is inherently resilient to sample loss during preparation, making it superior to conventional analytical techniques.[6]
Principle of the Method
The IDMS workflow is a systematic process designed to ensure the highest level of accuracy. A precisely known amount of the this compound internal standard is added ("spiked") into a precisely measured quantity of the sample. The sample is then homogenized to ensure complete equilibration between the native analyte and the labeled standard.[6][9] Following equilibration, the sample undergoes extraction and cleanup to isolate the analytes and remove interfering substances. The final extract is analyzed by GC-MS. The mass spectrometer is set to monitor specific ions characteristic of both the native o-terphenyl and the this compound standard. The concentration of o-terphenyl in the original sample is then calculated from the measured ion ratio, the known amount of the added standard, and the initial sample mass or volume.
Caption: IDMS workflow from sample preparation to final result.
Materials and Reagents
| Material | Specification | Purpose |
| o-Terphenyl | Analytical Standard, >99% Purity | Analyte for calibration standards |
| This compound | Isotopic Purity >98 atom % D | Internal Standard (Spike) |
| Hexane | HPLC or GC-MS Grade | Solvent for standards and extraction |
| Dichloromethane | HPLC or GC-MS Grade | Solvent for standards and extraction |
| Acetone | HPLC or GC-MS Grade | Rinsing and extraction |
| Anhydrous Sodium Sulfate | Reagent Grade, baked at 400°C | Drying agent for extracts |
| Solid Phase Extraction (SPE) Cartridges | C18, 500 mg, 6 mL | Sample cleanup and concentration |
| Volumetric Flasks | Class A | Preparation of stock and working solutions |
| Micropipettes | Calibrated | Precise liquid handling |
| GC-MS System | With Electron Ionization (EI) source | Instrumental Analysis |
Table 1: Physicochemical Properties of o-Terphenyl and this compound
| Property | o-Terphenyl (Native) | This compound (Labeled Standard) |
| Chemical Formula | C₁₈H₁₄ | C₁₈D₁₄ |
| Molecular Weight | 230.30 g/mol [2][12] | 244.39 g/mol [5][11] |
| CAS Number | 84-15-1[1][2] | 5142-67-6[5][11] |
| Appearance | Colorless to light-yellow solid[2] | White to off-white solid[13] |
| Melting Point | ~56-59 °C[2][4] | Not specified, expected to be similar to native |
| Boiling Point | ~332-337 °C[2][4] | Not specified, expected to be similar to native |
Experimental Protocol
Step 1: Preparation of Standard Solutions
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of o-terphenyl standard into a 10 mL Class A volumetric flask. Dissolve and bring to volume with hexane.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound into a 10 mL Class A volumetric flask. Dissolve and bring to volume with hexane.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute 1 mL of the Internal Standard Stock Solution to 10 mL with hexane in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by adding appropriate volumes of the Analyte Stock Solution to 1 mL volumetric flasks. To each flask, add a fixed amount (e.g., 100 µL) of the Internal Standard Spiking Solution (10 µg/mL) and bring to volume with hexane. This ensures a constant internal standard concentration of 1 µg/mL in each calibrator.
Step 2: Sample Preparation and Spiking (Example: Water Sample)
-
Measure 100 mL of the water sample into a clean glass container.
-
Spiking: Accurately add 100 µL of the Internal Standard Spiking Solution (10 µg/mL) directly to the water sample. This adds 1 µg of this compound to the sample.
-
Equilibration: Cap the container and mix thoroughly by shaking or sonicating for 15 minutes to ensure complete equilibration of the standard with the sample matrix.
Step 3: Analyte Extraction (Solid Phase Extraction)
-
Condition SPE Cartridge: Condition a C18 SPE cartridge by passing 5 mL of hexane, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Load Sample: Pass the entire 100 mL spiked water sample through the conditioned SPE cartridge at a flow rate of ~5 mL/min.
-
Wash Cartridge: Wash the cartridge with 5 mL of deionized water to remove salts and polar interferences.
-
Dry Cartridge: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20 minutes.
-
Elute Analytes: Elute the trapped o-terphenyl and this compound from the cartridge by passing 5 mL of hexane through it. Collect the eluate in a clean vial.
-
Concentrate: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
Step 4: Instrumental Analysis (GC-MS)
The following parameters provide a starting point and should be optimized for the specific instrument used.
| Parameter | Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Standard non-polar column for separation of aromatic hydrocarbons. |
| Injection Mode | Splitless, 1 µL | Maximizes sensitivity for trace analysis. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the analytes. |
| Oven Program | 80 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min | Provides good chromatographic separation from other potential contaminants. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas for GC. |
| MS Source | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS, produces repeatable fragmentation. |
| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions. |
| Quantification Ion (o-Terphenyl) | m/z 230 (Molecular Ion, M⁺) | Primary ion for quantification. |
| Confirmation Ion (o-Terphenyl) | m/z 152 | A characteristic fragment ion to confirm identity. |
| Quantification Ion (this compound) | m/z 244 (Molecular Ion, M⁺) | Primary ion for internal standard quantification. |
Data Analysis and Quantification
The foundation of IDMS quantification is the linear relationship between the concentration ratio and the response (peak area) ratio of the analyte to the internal standard.
Caption: The mathematical basis for calculating analyte concentration in IDMS.
-
Generate Calibration Curve: Analyze the prepared calibration standards via GC-MS. For each standard, calculate the peak area ratio (Area of o-terphenyl at m/z 230 / Area of this compound at m/z 244). Plot this area ratio (y-axis) against the concentration of native o-terphenyl (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + b) and the correlation coefficient (R²), which should be >0.995. The slope (m) of this line is the average Response Factor (RF).
-
Analyze Samples: Inject the prepared sample extracts into the GC-MS and determine the peak area ratio in the same way.
-
Calculate Concentration: Use the following equation to determine the concentration of o-terphenyl in the final 1 mL extract:
Cextract (µg/mL) = (AreaAnalyte / AreaIS) / RF
Where:
-
Cextract is the concentration in the final sample extract.
-
AreaAnalyte is the peak area for o-terphenyl (m/z 230).
-
AreaIS is the peak area for this compound (m/z 244).
-
RF is the Response Factor (slope of the calibration curve).
-
-
Calculate Original Sample Concentration: Account for the initial sample volume and final extract volume to report the concentration in the original sample:
Csample (µg/L) = (Cextract × Vfinal) / Vinitial
Where:
-
Csample is the concentration in the original water sample.
-
Vfinal is the final volume of the extract (1 mL).
-
Vinitial is the initial volume of the sample (0.1 L).
-
Method Validation and Quality Control
A full method validation should be performed according to established guidelines to determine linearity, accuracy, precision, and the method detection limit (MDL).[14][15] The peak area of the this compound internal standard should be monitored across the entire analytical batch (calibrators, samples, blanks). A consistent response (e.g., within ±30% of the average) provides a high degree of confidence that the sample preparation and instrument performance were uniform and reliable for all samples.
Conclusion
The use of this compound as an internal standard for Isotope Dilution Mass Spectrometry provides a powerful and definitive method for the quantification of o-terphenyl. This approach effectively overcomes common analytical hurdles such as matrix effects and incomplete analyte recovery, which are prevalent in complex sample matrices. By ensuring that the analyte and its labeled standard are treated identically throughout the entire workflow, the IDMS method delivers data of the highest accuracy and precision. This protocol serves as a comprehensive guide for laboratories seeking to implement a robust, reliable, and defensible analytical method for o-terphenyl.
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National Institute of Standards and Technology (NIST). (n.d.). Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes. National Center for Biotechnology Information. Retrieved from [Link]
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Gevaert, A., et al. (2023). Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters. PubMed. Retrieved from [Link]
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Epova, E., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). O-Terphenyl. PubChem. Retrieved from [Link]
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U.S. Department of Energy Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. Retrieved from [Link]
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Traube, F. R., et al. (2019). Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. Nature Protocols. Retrieved from [Link]
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Application Notes and Protocols for O-Terphenyl-D14 Spiking in Analytical Chemistry
Abstract
In the landscape of quantitative analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the precision and accuracy of measurements are paramount. The use of internal standards is a cornerstone of robust analytical methodologies, designed to correct for variations inherent in sample preparation and analysis. This guide provides a comprehensive overview and detailed protocols for the use of O-Terphenyl-D14, a deuterated aromatic hydrocarbon, as an internal standard. This compound is particularly suited for the analysis of semi-volatile organic compounds, polycyclic aromatic hydrocarbons (PAHs), and other similar analytes in complex matrices. Its chemical properties, which closely mimic those of the target analytes, coupled with its distinct mass, make it an exemplary choice for isotope dilution mass spectrometry (IDMS) applications. This document will delve into the fundamental principles of internal standardization, the rationale behind selecting this compound, and step-by-step protocols for its application in various sample matrices.
The Principle of Isotope Dilution and the Role of this compound
Quantitative analysis is often beset by challenges that can introduce variability and compromise the accuracy of results. These challenges include sample loss during extraction and cleanup, fluctuations in instrument response, and matrix effects that can suppress or enhance the analyte signal.[1][2][3] The internal standard method is a powerful technique to mitigate these sources of error. An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample.[3][4]
Deuterated standards, such as this compound, are considered the gold standard for mass spectrometry-based quantification.[1][5][6] In these compounds, hydrogen atoms are replaced with their heavier isotope, deuterium. This substitution results in a molecule that is chemically identical to its non-deuterated counterpart, meaning it will exhibit similar behavior during sample preparation, chromatography, and ionization.[1][6][7] However, due to the mass difference, the deuterated standard can be distinguished from the native analyte by a mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the workflow, any subsequent losses or variations will affect both the analyte and the internal standard equally.[2][3] The final quantification is then based on the ratio of the analyte signal to the internal standard signal, which remains constant even if the absolute signals fluctuate. This ratiometric approach significantly enhances the precision and accuracy of the measurement.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use as an internal standard.
| Property | Value | Source |
| Chemical Formula | C₁₈D₁₄ | [8] |
| Molecular Weight | 244.39 g/mol | [8][9] |
| Appearance | Colorless to light-yellow solid | [10][11] |
| Melting Point | 58-59 °C | [10] |
| Boiling Point | 337 °C | [10] |
| Solubility | Insoluble in water; soluble in common aromatic solvents like benzene, acetone, and dichloromethane. | [10][12][13] |
| CAS Number | 5142-67-6 | [9] |
Health and Safety Considerations
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.[14][15][16]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[14][16]
-
Storage: Store at room temperature in a tightly sealed container, protected from light and moisture.[8][9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[14]
Protocol for Preparation of this compound Stock and Spiking Solutions
Accurate preparation of the internal standard solutions is critical for reliable quantification. The following protocol outlines the steps for preparing a stock solution and a working spiking solution of this compound.
Materials and Reagents
-
High-purity solvent (e.g., dichloromethane, acetone, hexane, certified for GC-MS analysis)
-
Class A volumetric flasks (e.g., 10 mL, 100 mL)
-
Analytical balance (readable to 0.0001 g)
-
Gastight syringes or calibrated micropipettes
-
Amber glass vials with PTFE-lined caps
Preparation of a 1000 µg/mL Stock Solution
-
Weighing: Accurately weigh approximately 10 mg of this compound solid into a clean, tared weighing boat.
-
Dissolution: Quantitatively transfer the weighed solid into a 10 mL Class A volumetric flask.
-
Solubilization: Add a small amount of the chosen solvent (e.g., dichloromethane) to the flask and swirl gently to dissolve the solid completely.
-
Dilution to Volume: Once dissolved, carefully add the solvent to the flask until the bottom of the meniscus is aligned with the calibration mark.
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined cap and store at 4°C. Clearly label the vial with the compound name, concentration, solvent, and preparation date.
Preparation of a 10 µg/mL Working Spiking Solution
-
Dilution Calculation: To prepare a 10 µg/mL working solution from a 1000 µg/mL stock solution, a 1:100 dilution is required.
-
Procedure: Using a calibrated micropipette or gastight syringe, transfer 1 mL of the 1000 µg/mL stock solution into a 100 mL Class A volumetric flask.
-
Dilution to Volume: Dilute to the mark with the same high-purity solvent used for the stock solution.
-
Homogenization and Storage: Stopper the flask, invert to mix thoroughly, and transfer to a labeled amber glass vial for storage at 4°C.
Sample Spiking Protocols
The point at which the internal standard is introduced into the sample is crucial. For this compound to effectively correct for variations, it must be added to the sample as early as possible in the analytical workflow, ideally before any extraction or cleanup steps.[2][3] The volume of the spiking solution added should be minimal to avoid significantly altering the sample matrix.
Spiking of Aqueous Samples (e.g., Wastewater, Groundwater)
This protocol is adapted from general principles outlined in EPA methodologies for the analysis of semi-volatile organic compounds.[17][18]
-
Sample Collection: Collect a representative 1 L water sample in a clean glass container.
-
Spiking: Using a calibrated micropipette, add a precise volume (e.g., 100 µL) of the 10 µg/mL this compound working solution directly to the 1 L water sample. This will result in a final concentration of 1 µg/L.
-
Equilibration: Cap the sample container and mix thoroughly by inverting several times. Allow the sample to equilibrate for a short period (e.g., 15-30 minutes) before proceeding with extraction.
-
Extraction: Proceed with the appropriate extraction method, such as liquid-liquid extraction (LLE) with dichloromethane or solid-phase extraction (SPE).
Spiking of Solid Samples (e.g., Soil, Sediment)
-
Sample Preparation: Weigh a representative portion of the homogenized solid sample (e.g., 10 g) into an extraction vessel.
-
Spiking: Add a precise volume (e.g., 100 µL) of the 10 µg/mL this compound working solution directly onto the solid sample.
-
Equilibration: Allow the solvent to evaporate briefly, then thoroughly mix the sample with a clean spatula or by vortexing to ensure even distribution of the internal standard.
-
Extraction: Proceed with the chosen extraction technique, such as sonication, Soxhlet extraction, or pressurized fluid extraction (PFE), using an appropriate solvent.
Spiking of Biological Matrices (e.g., Plasma, Tissue Homogenate)
For biological samples, a protein precipitation step is often necessary.
-
Sample Aliquoting: Pipette a precise volume of the biological fluid (e.g., 1 mL of plasma) into a centrifuge tube.
-
Spiking: Add a precise volume (e.g., 50 µL) of the 10 µg/mL this compound working solution to the sample.
-
Protein Precipitation: Add a protein precipitating agent (e.g., 3 mL of cold acetonitrile), vortex vigorously, and centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the analytes and the internal standard for further cleanup or direct analysis.
Experimental Workflows and Data Analysis
The following diagrams illustrate the general workflow for sample preparation and analysis using this compound as an internal standard.
Caption: General workflow for sample analysis using an internal standard.
The quantification of the target analyte is based on the following relationship:
(Analyte Peak Area / IS Peak Area) = Response Factor (RF) * (Analyte Concentration / IS Concentration)
The response factor is determined by analyzing calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of semi-volatile organic compounds and related analytes in a variety of complex matrices. Its chemical similarity to many target compounds ensures that it effectively tracks and corrects for analytical variability throughout the sample preparation and analysis process. By following the detailed protocols outlined in these application notes, researchers, scientists, and drug development professionals can significantly enhance the quality and defensibility of their analytical data.
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ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
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The Quintessential Guide to O-Terphenyl-D14 in Soil and Water Contaminant Analysis
In the rigorous landscape of environmental monitoring, the pursuit of analytical accuracy is paramount. The quantification of persistent and emerging contaminants in complex matrices such as soil and water demands methodologies that are not only sensitive and specific but also robust and legally defensible. This guide provides an in-depth exploration of O-Terphenyl-D14, a deuterated aromatic hydrocarbon, and its critical role as a surrogate standard in the analysis of semivolatile organic compounds (SVOCs), including polycyclic aromatic hydrocarbons (PAHs) and polychlorinated biphenyls (PCBs), by Gas Chromatography-Mass Spectrometry (GC/MS).
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every step in established scientific principles and regulatory standards, such as those set forth by the U.S. Environmental Protection Agency (EPA). It is designed for researchers, analytical chemists, and environmental scientists who require a comprehensive understanding of how to effectively utilize this compound to ensure the integrity and validity of their analytical data.
The Rationale for Deuterated Surrogates in Environmental Analysis
The analysis of environmental samples is fraught with challenges that can compromise the accuracy of results. These include analyte loss during sample preparation, matrix-induced signal suppression or enhancement, and variations in instrument performance.[1][2] To counteract these variables, stable isotope-labeled internal standards and surrogates are introduced into the analytical workflow.[1][2]
A surrogate is a compound that is chemically similar to the target analytes but is not naturally found in the samples being analyzed.[3] this compound, with its 14 hydrogen atoms replaced by deuterium, is an ideal surrogate for many SVOCs.[4][5] Deuterated standards are chemically almost identical to their native counterparts, meaning they exhibit similar behavior during extraction, cleanup, and chromatographic analysis.[2][6] However, their increased mass allows them to be distinguished from the target analytes by a mass spectrometer.[7] By adding a known amount of this compound to a sample at the beginning of the analytical process, its recovery can be measured to provide a direct indication of the efficiency of the entire method for that specific sample.[3][5]
Physicochemical Properties of O-Terphenyl and this compound
The suitability of this compound as a surrogate is rooted in the physicochemical properties of its non-deuterated analogue, O-Terphenyl. These properties, which dictate its environmental fate and analytical behavior, are summarized below.
| Property | Value (O-Terphenyl) | Significance for Analytical Applications |
| Molecular Formula | C18H14 | The deuterated form is C18D14. |
| Molecular Weight | 230.30 g/mol [8][9] | The molecular weight of this compound is approximately 244.39 g/mol , allowing for mass spectrometric differentiation from non-deuterated analytes.[4] |
| Boiling Point | 332-337 °C[8][10] | This high boiling point ensures it is suitable for the analysis of a wide range of semivolatile organic compounds. |
| Melting Point | 56-59 °C[8][11] | A solid at room temperature, it is typically handled as a solution in a suitable solvent.[4] |
| Water Solubility | Insoluble[8][11] | Its low water solubility mimics that of many hydrophobic organic contaminants, making it an excellent tracer for extraction efficiency from aqueous matrices. |
| Log Kow (Octanol-Water Partition Coefficient) | 5.5[8] | A high Log Kow value indicates a strong affinity for organic phases, making it a good surrogate for bioaccumulative pollutants like PCBs and PAHs. |
| Vapor Pressure | Low | Its low volatility ensures minimal loss during sample concentration steps. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are grounded in established methodologies, such as U.S. EPA Method 8270D, and are designed to be self-validating through the consistent application of quality control measures.[12][13]
Part 1: Preparation of Standards and Reagents
1.1. This compound Stock and Spiking Solutions:
-
Obtain a certified neat standard of this compound.
-
Prepare a stock solution (e.g., 1000 µg/mL) in a high-purity solvent such as dichloromethane or acetone. Store at 2-8°C and protect from light.
-
From the stock solution, prepare a surrogate spiking solution at a concentration appropriate for your analytical method and expected sample concentrations (e.g., 40 µg/mL).[14] This solution will be used to fortify all samples, blanks, and quality control samples.
1.2. Calibration Standards:
-
Prepare a series of at least five calibration standards containing the target analytes at varying concentrations.[15][16]
-
Each calibration standard must be fortified with a constant concentration of the this compound surrogate spiking solution and an internal standard (e.g., Perylene-d12).[15][17]
Part 2: Sample Preparation and Extraction
The choice of extraction method depends on the sample matrix. The overarching goal is the efficient transfer of the target analytes and the this compound surrogate from the sample matrix into an organic solvent.
2.1. Water Sample Extraction (Liquid-Liquid Extraction):
-
Measure 1 liter of the water sample into a 2-liter separatory funnel.
-
Spike the sample with a known volume of the this compound surrogate spiking solution.
-
Adjust the sample pH as required by the specific method for the target analytes.
-
Add 60 mL of dichloromethane to the separatory funnel, seal, and shake vigorously for 1-2 minutes, venting periodically.
-
Allow the layers to separate and drain the lower (organic) layer into a flask.
-
Repeat the extraction twice more with fresh 60 mL portions of dichloromethane, combining the extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or other suitable concentration technique.
2.2. Soil/Sediment Sample Extraction (Soxhlet Extraction):
-
Homogenize the soil or sediment sample.
-
Weigh out 10-30 g of the sample and mix it with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.
-
Spike the sample with a known volume of the this compound surrogate spiking solution.
-
Place the sample into a Soxhlet extraction thimble.
-
Extract the sample for 16-24 hours with an appropriate solvent (e.g., a mixture of acetone and hexane).
-
Concentrate the extract to a small volume.
2.3. Extract Cleanup (if necessary):
-
Complex sample extracts may require cleanup to remove interfering compounds. Techniques such as gel permeation chromatography (GPC) or silica gel chromatography can be employed. The recovery of this compound through the cleanup step provides a measure of its efficiency.
Part 3: GC/MS Instrumental Analysis
3.1. Chromatographic Conditions:
-
Gas Chromatograph: Agilent 7890 or equivalent.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness), is typically used for the separation of SVOCs.[18]
-
Injector: Splitless injection is commonly used to maximize the transfer of analytes to the column for trace-level analysis.[18]
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C) and ramps up to a high temperature (e.g., 300°C) to elute the wide range of SVOCs.[19]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).[18]
3.2. Mass Spectrometer Conditions:
-
Mass Spectrometer: Agilent 5977 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[18]
-
Acquisition Mode: Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring for specific ions characteristic of the target analytes and this compound.
-
Quantification Ion for this compound: The molecular ion (m/z 244) is typically used for quantification.
Analytical Workflow Visualization
Caption: A generalized workflow for the analysis of environmental contaminants using this compound as a surrogate.
Data Analysis and Quality Control: A Self-Validating System
4.1. Analyte Quantification: The concentration of each target analyte is calculated using the internal standard method. The response of the analyte relative to the internal standard is compared to the calibration curve.
4.2. Surrogate Recovery Calculation: The percent recovery of this compound is a critical quality control measure for each sample. It is calculated as follows:
% Recovery = (Calculated Concentration / Fortified Concentration) x 100 [15][20]
-
Calculated Concentration: The concentration of this compound determined from the analysis of the sample extract.
-
Fortified Concentration: The known concentration of this compound added to the sample prior to extraction.
4.3. Acceptance Criteria: Laboratories typically establish acceptance criteria for surrogate recovery based on regulatory guidelines or internal quality control protocols. For many EPA methods, a recovery range of 70-130% is considered acceptable.[15][21]
-
Low Recovery (<70%): May indicate inefficient extraction, analyte loss during concentration, or matrix interference. The results for the target analytes in that sample may be biased low.
-
High Recovery (>130%): Can suggest the presence of co-eluting interferences or a positive matrix effect. The results for the target analytes may be biased high.
Quality Control Decision Logic
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Application Note: Accurate Determination of Extraction Efficiency Using o-Terphenyl-d14 as a Surrogate Standard
Abstract: The quantitative accuracy of analytical methods hinges on understanding and correcting for analyte loss during sample preparation. This is particularly challenging in complex matrices such as soil, tissue, or wastewater, where extraction efficiency can be highly variable. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of o-Terphenyl-d14 as a surrogate standard to precisely determine and validate extraction efficiency. We will delve into the core principles of isotope dilution, the rationale behind selecting this compound for semi-volatile organic compound (SVOC) analysis, and provide a comprehensive, field-proven protocol for its application.
The Foundational Principle: Why Surrogate Standards are Essential
In analytical chemistry, the final measured concentration of a target analyte is susceptible to errors at multiple stages of the workflow, including extraction, cleanup, and instrumental analysis.[1] Analyte loss during these steps can lead to a significant underestimation of the true concentration in the original sample. To ensure data integrity, a correction factor is needed.
An internal standard, added to the sample extract just before analysis, can correct for instrumental variations. However, it cannot account for losses during the preceding extraction and sample preparation steps.[2][3] This is the critical role of a surrogate standard : a compound that is chemically similar to the analytes of interest but not naturally present in the sample. It is added in a known quantity to every sample before any extraction or cleanup procedures begin.[4][5]
By tracking the recovery of the surrogate, we obtain a direct measure of the extraction efficiency for that specific sample. Deuterated compounds, where hydrogen atoms are replaced by their stable isotope deuterium, are considered the gold standard for surrogates, particularly for mass spectrometry applications.[4][6][7] They exhibit nearly identical physicochemical properties (e.g., polarity, solubility, boiling point) to their non-deuterated counterparts, ensuring they behave the same way during the entire sample preparation process.[4][8] Because of their mass difference, they are easily distinguished from the target analytes by a mass spectrometer.[7]
The diagram below illustrates how a deuterated surrogate standard provides a self-validating system to correct for process variability.
Caption: Logical workflow demonstrating how a surrogate corrects for analytical variability.
This compound: The Surrogate of Choice for SVOCs
The selection of an appropriate surrogate is critical and must be based on chemical similarity to the target analytes.[9] For the analysis of semi-volatile organic compounds (SVOCs), such as polycyclic aromatic hydrocarbons (PAHs) and phthalates, this compound (Perdeuterated 1,2-Diphenylbenzene) is an exemplary choice. Its suitability is grounded in its distinct physicochemical properties, which mirror those of many priority pollutants analyzed under regulatory frameworks like EPA Method 8270.[10][11][12]
Key Properties of o-Terphenyl:
| Property | Value | Significance for Use as a Surrogate |
| Formula | C₁₈D₁₄ | High molecular weight, non-polar aromatic structure.[10] |
| Molecular Weight | 244.39 g/mol | Similar mass range to many SVOCs.[10] |
| Boiling Point | 332 °C (630 °F) | Ensures it remains in the sample during solvent evaporation steps but is volatile enough for GC analysis.[13] |
| Melting Point | 56-59 °C | Solid at room temperature, allowing for easy handling as a neat standard.[14] |
| Solubility | Insoluble in water; very soluble in aromatic solvents (e.g., benzene, toluene, dichloromethane).[14][15] | This mimics the solubility behavior of non-polar SVOCs, ensuring it partitions similarly during liquid-liquid or solid-phase extraction. |
| Chemical Inertness | Stable aromatic structure | Does not degrade under typical extraction conditions (acid/base partitioning) and is not reactive with analytes or the matrix. |
These properties ensure that this compound faithfully tracks the behavior of a broad range of SVOC analytes from the point of spiking through to final detection, making it an authoritative standard for validating extraction efficiency.
Application Protocol: SVOC Extraction from Soil using this compound
This protocol provides a step-by-step methodology for determining the extraction efficiency of SVOCs from a soil matrix using this compound. The method is aligned with the principles outlined in EPA Method 8270.[16][17]
3.1. Materials and Reagents
-
This compound Standard: Certified solution in a suitable solvent (e.g., 1000 µg/mL in Dichloromethane).
-
Solvents: HPLC or pesticide-grade Dichloromethane (DCM), Acetone.
-
Matrix: Soil sample, homogenized and free of debris.
-
Apparatus: Analytical balance, 50 mL beakers, ultrasonic bath or shaker, centrifuge, concentration evaporator (e.g., nitrogen blow-down), 2 mL GC vials, volumetric flasks, pipettes.
-
Analytical Instrument: Gas Chromatograph with a Mass Spectrometer detector (GC/MS).
3.2. Experimental Workflow
Caption: Step-by-step workflow for SVOC extraction from soil incorporating a surrogate.
3.3. Detailed Procedure
-
Sample Preparation: Weigh 10.0 ± 0.1 g of homogenized soil into a 50 mL glass beaker.
-
Surrogate Spiking: Using a calibrated micropipette, add a precise volume of the this compound standard solution directly onto the soil. For example, add 100 µL of a 100 µg/mL solution to spike the sample with 10.0 µg of the surrogate. This step is critical and must occur before the addition of any extraction solvents.
-
Extraction: Add 20 mL of a 1:1 (v/v) mixture of Dichloromethane:Acetone to the beaker. Place the beaker in an ultrasonic bath for 15 minutes to extract the analytes and the surrogate from the soil matrix.
-
Separation: Centrifuge the sample at 2500 rpm for 10 minutes to pellet the soil particles.
-
Concentration: Carefully decant the solvent supernatant into a concentration tube. Reduce the volume of the extract to approximately 0.9 mL using a gentle stream of nitrogen. Do not allow the sample to go to complete dryness.
-
Final Volume Adjustment: Adjust the final extract volume to exactly 1.0 mL using Dichloromethane.
-
Analysis: Transfer the final extract to a 2 mL autosampler vial for GC/MS analysis.
Calculation and Interpretation of Extraction Efficiency
The recovery of the surrogate standard is the ultimate measure of extraction efficiency for that sample. It is calculated by comparing the amount of surrogate detected in the final extract to the known amount that was initially added.
4.1. GC/MS Analysis and Quantification
First, a calibration curve for this compound must be established by analyzing a series of standards at known concentrations (e.g., 1, 5, 10, 20, 50 µg/mL). A response factor (RF) is determined, or a regression line is plotted (Peak Area vs. Concentration).
The concentration of this compound in the final sample extract is then determined from this calibration curve using its measured peak area.
4.2. The Recovery Formula
The extraction efficiency, expressed as percent recovery (%R), is calculated as follows:
% Recovery = (Csurr × Vfinal) / Aspiked × 100%
Where:
-
Csurr = Concentration of this compound measured in the final extract (in µg/mL).
-
Vfinal = Final volume of the concentrated extract (in this protocol, 1.0 mL).
-
Aspiked = Absolute amount of this compound initially spiked into the sample (in this protocol, 10.0 µg).
4.3. Data Presentation and Acceptance Criteria
The results should be tabulated to provide a clear overview of the method's performance across different samples.
Example Recovery Data:
| Sample ID | Amount Spiked (µg) | Measured Conc. (µg/mL) | Final Volume (mL) | Amount Recovered (µg) | Recovery (%) |
| Soil-A-01 | 10.0 | 8.7 | 1.0 | 8.7 | 87% |
| Soil-A-02 | 10.0 | 9.1 | 1.0 | 9.1 | 91% |
| Soil-B-01 | 10.0 | 7.8 | 1.0 | 7.8 | 78% |
| QC Blank | 10.0 | 9.5 | 1.0 | 9.5 | 95% |
Interpretation: Most regulatory methods specify acceptance limits for surrogate recovery, often between 70% and 130%.[12]
-
Within Range (e.g., Soil-A samples): Indicates the extraction process was efficient and successful. The results for the target analytes in these samples can be considered reliable.
-
Outside Range: A recovery below 70% may indicate inefficient extraction or analyte loss, while recovery above 130% could suggest matrix enhancement or co-eluting interferences. Such results warrant investigation and may require the sample to be re-extracted. This feedback loop is the hallmark of a self-validating and trustworthy protocol.[1][18]
References
- The Indispensable Role of Deuterated Internal Standards in Quantitative Analysis: A Technical Guide. (2025). Benchchem.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).
- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? (n.d.). AITbiotech.
- A Guide to Validating Analytical Methods with Internal Standards: Aligning with ICH Guidelines. (2025). Benchchem.
- Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. (n.d.). Taylor & Francis Online.
- O-Terphenyl. (n.d.).
- o-Terphenyl (D₁₄, 98%). (n.d.).
- Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide. (n.d.). Alfa Chemistry.
- EPA Method 8270 Semi Volatile Organic Compounds Analysis on a New Benchtop Time-of-Flight Mass Spectrometer. (n.d.).
- Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. (2012). International Journal of Environmental Research and Public Health.
- Chemical Properties of o-Terphenyl (CAS 84-15-1). (n.d.). Cheméo.
- Analysis of Semi-volatile Organics According to EPA Method 82701. (n.d.). Ingenieria Analitica Sl.
- O-Terphenyl, DYNOVA®. (n.d.). Jiangsu Zhongneng Chemical Technology Co., Ltd.
- Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. (2018). U.S. Environmental Protection Agency.
- When Should an Internal Standard be Used?. (n.d.).
- Internal Standards: How Does It Work?. (n.d.).
- O-Terphenyl. (n.d.). Schultz Canada Chemicals Ltd.
- Measurement Using Internal Standardis
- EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS. (n.d.).
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Application Note: The Role and Use of O-Terphenyl-D14 as a Surrogate Standard in EPA Analytical Methods
Introduction: Ensuring Analytical Precision with Surrogate Standards
In the field of environmental science, the accurate quantification of semi-volatile organic compounds (SVOCs) is critical for regulatory compliance and human health risk assessment. The complexity of environmental matrices (e.g., wastewater, soil, sediment) presents significant analytical challenges, including analyte loss during sample preparation and matrix-induced signal suppression or enhancement.[1][2] To address these issues, robust quality control measures are embedded into U.S. Environmental Protection Agency (EPA) methodologies. A cornerstone of this approach is the use of surrogate standards.
This technical guide focuses on O-Terphenyl-D14 , a deuterated aromatic hydrocarbon, and its application as a surrogate standard in EPA methods for SVOC analysis, primarily EPA Method 8270. We will explore the scientific principles behind its selection, provide a detailed protocol for its use, and discuss the interpretation of its recovery data as a critical metric of analytical performance.
The Scientific Rationale: Why Use a Deuterated Surrogate?
The efficacy of a surrogate standard hinges on a simple yet powerful principle: it must behave as closely as possible to the target analytes of interest throughout the entire analytical process.[3] Deuterated standards, such as this compound, are ideal for this purpose.[1]
-
Chemical and Physical Similarity: Deuterium is an isotope of hydrogen with an added neutron. Replacing hydrogen with deuterium results in a molecule that is chemically and physically almost identical to its non-deuterated (native) counterpart.[1][3] It shares the same polarity, solubility, and volatility, ensuring that it is extracted, concentrated, and chromatographed alongside the target SVOCs.
-
Mass Spectrometric Differentiation: While chemically similar, the deuterated standard has a distinct, higher mass. This mass difference allows a mass spectrometer (MS) detector to easily distinguish it from the native analytes.[4]
-
The Principle of Isotope Dilution: By adding a precise, known amount of this compound to every sample before extraction, it acts as a reliable tracer.[3][4] Any loss of target analytes during sample preparation (e.g., incomplete extraction, evaporation) will be mirrored by a proportional loss of the surrogate.[5] The final measured recovery of the surrogate provides a quantitative measure of the efficiency of the analytical process for that specific sample, allowing the analyst to validate the results and, in some methodologies, correct for these losses.
Physicochemical Properties of Terphenyl Isomers
O-Terphenyl is a polycyclic aromatic hydrocarbon consisting of a central benzene ring substituted with two phenyl groups at adjacent positions. Its deuterated analog, this compound, has all 14 hydrogen atoms replaced with deuterium. It is a stable, non-reactive compound, making it an excellent long-term standard. While the user specified the ortho isomer, the para isomer (p-Terphenyl-d14) is also frequently recommended and used in EPA methods for the same purpose.[6] Their properties are comparable for use as a surrogate.
| Property | O-Terphenyl | p-Terphenyl-d14 |
| CAS Number | 84-15-1 | 1718-51-0 |
| Molecular Formula | C₁₈H₁₄ | C₁₈D₁₄ |
| Molecular Weight | 230.3 g/mol [7] | 244.4 g/mol |
| Appearance | Colorless to light-yellow solid[7] | White to off-white solid |
| Melting Point | 58-59 °C[7] | 211-214 °C |
| Boiling Point | 337 °C[7] | 383 °C (approx.) |
| Solubility | Insoluble in water; soluble in aromatic solvents[7] | Insoluble in water; soluble in organic solvents |
Application Spotlight: EPA Method 8270
EPA Method 8270 is a widely used method for the determination of SVOCs in various matrices using Gas Chromatography/Mass Spectrometry (GC/MS).[6][8] The method provides a long list of target analytes, including phenols, phthalates, and polycyclic aromatic hydrocarbons (PAHs). Given this chemical diversity, the method mandates the use of surrogate standards to monitor analytical performance.
This compound is recommended as a surrogate for the base/neutral/acid fraction of analytes in EPA Method 8270E.[8][9] Its chemical structure and properties make it an effective tracer for a broad range of medium-to-high molecular weight SVOCs. Its recovery is used to demonstrate that the extraction and analysis for a given sample were performed acceptably.
Other relevant methods include:
-
EPA Method 625: A foundational method for analyzing base/neutrals and acids in wastewater, which also relies on surrogate standards to ensure data quality.[10][11][12]
-
EPA Method 525.2: Used for the determination of organic compounds in drinking water, this method also recommends terphenyl-d14 as a recovery standard.[13]
Experimental Workflow & Protocol
The following is a generalized protocol for the use of this compound in the context of EPA Method 8270E for a 1-liter water sample using Solid Phase Extraction (SPE).
Step 1: Preparation of Surrogate Spiking Solution
-
Obtain a certified this compound standard from a reputable supplier.
-
Prepare a stock solution in a compatible solvent (e.g., acetone) at a concentration of approximately 100 µg/mL.
-
This solution should be stored at 4°C in a Teflon-sealed glass container and monitored for stability according to your laboratory's quality procedures.[10]
Step 2: Sample Spiking
-
For each 1 L sample, laboratory control sample (LCS), method blank, and matrix spike/matrix spike duplicate (MS/MSD), add a precise aliquot (e.g., 1.00 mL) of the surrogate spiking solution. This is equivalent to a concentration of 100 µg/L.
-
Causality Check: This step MUST be performed before any pH adjustment or extraction. Adding the surrogate at the beginning ensures it experiences all subsequent process steps, accurately reflecting the potential for analyte loss throughout the entire procedure.[4]
Step 3: Sample Extraction (SPE Example)
-
Adjust the sample pH to < 2 with acid.[14]
-
Assemble the SPE apparatus. For Method 8270, this often involves a specialized sorbent cartridge designed to retain acidic, basic, and neutral compounds.[9]
-
Pass the entire 1 L sample through the SPE cartridge at a controlled flow rate (e.g., 10-15 mL/min).[15]
-
Dry the cartridge thoroughly under vacuum to remove residual water.[9]
-
Elute the trapped analytes (and the surrogate) from the cartridge using an appropriate solvent, such as dichloromethane (DCM).
-
Concentrate the eluate to a final volume of 1.0 mL.
Step 4: GC/MS Analysis
-
Inject a portion of the concentrated extract into the GC/MS system.
-
The GC will separate the compounds based on their boiling points and column affinity.
-
The MS will detect the compounds as they elute. It will be programmed to monitor for characteristic ions of the target analytes and for the unique molecular ion of this compound.
Step 5: Data Analysis and Recovery Calculation
-
The instrument software will identify and quantify the this compound peak.
-
The percent recovery (%R) is calculated using the following formula:
%R = (Measured Concentration / Spiked Concentration) * 100
-
This %R value is then compared against the method-specified acceptance limits.
Quality Control: A Self-Validating System
The surrogate recovery is a cornerstone of the method's quality control. It provides a sample-specific assessment of method performance.
| QC Parameter | Typical Acceptance Criteria (Method 8270) | Corrective Action if Criteria are Not Met |
| Surrogate Recovery | Varies by specific surrogate and lab-generated limits. A general range is often 40-140%, but can be wider or narrower.[16] | 1. Check for calculation errors. 2. Verify instrument performance. 3. If issues persist, the sample should be re-prepped and re-analyzed. 4. If recovery is still outside limits, the results must be flagged, indicating a likely matrix interference effect. |
| Method Blank | Must not contain target analytes above the reporting limit. Surrogate recovery must be within limits. | Investigate the source of contamination. Re-prepare and re-analyze all samples associated with the contaminated blank.[16] |
| Laboratory Control Sample (LCS) | Analyte recoveries must be within established laboratory or method limits. Surrogate recovery must be within limits. | Indicates a systemic issue. Re-prepare and re-analyze all samples in the batch. Investigate potential issues with standards or instrument performance. |
Visualizing the Workflow
The following diagram illustrates the integration of the this compound surrogate into the overall analytical workflow.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. globethesis.com [globethesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. O-Terphenyl | C18H14 | CID 6766 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting O-Terphenyl-D14 Co-elution in GC-MS
Welcome to the technical support center for troubleshooting co-elution issues involving the internal standard O-Terphenyl-D14 in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve chromatographic challenges, ensuring data integrity and accuracy.
Understanding the Challenge: The Nature of Co-elution
Co-elution occurs when two or more compounds cannot be adequately separated by the gas chromatograph and, as a result, elute from the analytical column at the same or very similar retention times.[1] This presents a significant problem in quantitative analysis, as the mass spectrometer will detect ions from both the analyte of interest and the co-eluting species simultaneously, leading to inaccurate measurements. This compound is a common internal standard, and its co-elution with a target analyte can compromise the entire analytical method.
This guide provides a systematic approach to troubleshooting this specific issue, grounded in chromatographic theory and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: How can I confirm that this compound is truly co-eluting with my analyte?
A1: Suspected co-elution can be confirmed by examining the mass spectra across the chromatographic peak.[1] If the peak is pure, the mass spectrum should be consistent across its entire width. In the case of co-elution, the mass spectrum will be a composite of both this compound and the analyte. Look for the presence of characteristic ions from both compounds within the same scan. Deconvolution algorithms in your chromatography data system can also help to mathematically separate the overlapping peaks and their respective spectra.[2]
Q2: Could my sample matrix be the cause of this co-elution?
A2: Yes, complex sample matrices can significantly impact chromatography.[3][4] Matrix components can interact with the GC column, altering the retention times of both your analyte and the internal standard, leading to unexpected co-elution.[5] This is often referred to as a "matrix effect." To investigate this, you can compare the retention times of the analyte and this compound in a clean solvent standard versus a matrix-matched standard. A shift in retention times in the matrix-matched standard is a strong indicator of matrix effects.[3]
Q3: Is it possible that my GC-MS system itself is causing the problem?
A3: While less common than chromatographic or matrix-related issues, system problems can contribute to poor peak shape and apparent co-elution. A leak in the injector, a contaminated liner, or a poorly installed column can all lead to peak broadening or tailing, which can mask the separation of closely eluting compounds.[6] Regular system maintenance and performance verification are crucial to rule out these possibilities.
In-Depth Troubleshooting Guide
Step 1: Foundational Method Review - The Resolution Equation
Effective chromatographic separation is governed by the resolution equation, which highlights three key factors: efficiency, selectivity, and retention.[1] Our troubleshooting strategy will systematically address each of these components.
Caption: The relationship between chromatographic resolution and its core components.
Step 2: Optimizing Chromatographic Selectivity (α)
Selectivity is the most powerful tool for resolving co-eluting peaks as it directly addresses the chemical interactions between the analytes and the stationary phase.[1][7]
2.1. GC Column Stationary Phase Evaluation
The choice of the GC column's stationary phase is the most critical factor influencing selectivity.[7][8] If this compound (a non-polar compound) is co-eluting with your analyte, it suggests that their interaction with the current stationary phase is too similar.
-
Protocol for Stationary Phase Selection:
-
Analyze Analyte Polarity: Determine the polarity of your target analyte.
-
Consult Column Selection Guides: Refer to manufacturer literature to select a stationary phase with a different polarity.[7][8][9] For example, if you are using a non-polar 5% phenyl-methylpolysiloxane column, consider a more polar column, such as a 50% phenyl-methylpolysiloxane or a WAX column, to introduce different separation mechanisms (e.g., dipole-dipole interactions).[8]
-
Perform a Test Injection: Inject a standard containing your analyte and this compound onto the new column to assess the change in selectivity.
-
2.2. Temperature Program Optimization
The oven temperature program directly affects the vapor pressure of the analytes and their partitioning between the carrier gas and the stationary phase.[10] Adjusting the temperature ramp can significantly alter the relative retention times of compounds.[11][12]
-
Protocol for Temperature Program Optimization:
-
Initial Isothermal Hold: Lower the initial oven temperature to increase the retention of early eluting compounds. An initial temperature 10-20°C below the solvent's boiling point is a good starting point.[13]
-
Reduce the Ramp Rate: A slower temperature ramp rate provides more time for the analytes to interact with the stationary phase, often improving the resolution of closely eluting peaks.[10][13] Try reducing your current ramp rate by half.
-
Introduce a Mid-Ramp Isothermal Hold: If the co-elution occurs in the middle of the chromatographic run, introducing a brief isothermal hold just before the elution of the critical pair can enhance their separation.[12]
-
Table 1: Example Temperature Program Modifications
| Parameter | Original Method | Modified Method 1 (Slower Ramp) | Modified Method 2 (Mid-Ramp Hold) |
| Initial Temp | 60°C for 1 min | 60°C for 1 min | 60°C for 1 min |
| Ramp 1 | 20°C/min to 280°C | 10°C/min to 280°C | 20°C/min to 200°C |
| Hold 1 | 280°C for 5 min | 280°C for 5 min | 200°C for 2 min |
| Ramp 2 | N/A | N/A | 20°C/min to 280°C |
| Hold 2 | N/A | N/A | 280°C for 5 min |
Step 3: Enhancing Chromatographic Efficiency (N)
Column efficiency relates to the narrowness of the chromatographic peaks. Narrower peaks are easier to resolve.[14]
3.1. Carrier Gas Flow Rate Adjustment
The linear velocity of the carrier gas (e.g., Helium) through the column affects peak broadening. There is an optimal flow rate for maximum efficiency.
-
Protocol for Flow Rate Optimization (Van Deemter Plot):
-
Set Initial Flow Rate: Start with the manufacturer's recommended flow rate for your column dimensions (typically around 1.0-1.5 mL/min for a 0.25 mm ID column).
-
Vary the Flow Rate: Perform a series of injections while systematically varying the flow rate (e.g., in 0.2 mL/min increments) above and below the initial setting.
-
Measure Peak Width: For each run, measure the peak width at half height for both the analyte and this compound.
-
Determine Optimum: The flow rate that produces the narrowest peaks corresponds to the optimal linear velocity and highest efficiency.
-
3.2. Column Dimensions
-
Column Length: Longer columns provide more theoretical plates and thus higher resolving power, but at the cost of longer analysis times.[14]
-
Internal Diameter (ID): Narrower ID columns (e.g., 0.18 mm) offer higher efficiency but have lower sample capacity.[8][14]
Step 4: Addressing Matrix Effects
If you suspect matrix effects are the root cause, sample preparation becomes a critical focus.
4.1. Sample Dilution
A simple first step is to dilute the sample extract. This reduces the concentration of all components, including interfering matrix compounds, which can lessen their impact on the chromatography.[15]
4.2. Enhanced Sample Cleanup
More rigorous sample cleanup techniques can be employed to remove interfering matrix components before injection.
-
Solid-Phase Extraction (SPE): Utilize an SPE sorbent that selectively retains the analytes of interest while allowing matrix interferences to pass through (or vice versa).
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively partition your analytes away from interfering compounds.
Step 5: As a Last Resort - Alternative Internal Standard
If extensive method development fails to resolve the co-elution, it may be necessary to select a different internal standard.
-
Criteria for a Good Internal Standard:
Table 2: Potential Alternative Internal Standards
| Internal Standard | Chemical Nature | Typical Applications |
| Phenanthrene-d10 | Polycyclic Aromatic Hydrocarbon | Environmental analysis, semi-volatiles |
| Chrysene-d12 | Polycyclic Aromatic Hydrocarbon | Environmental analysis, semi-volatiles |
| Acenaphthene-d10 | Polycyclic Aromatic Hydrocarbon | Environmental analysis, semi-volatiles |
| Perylene-d12 | Polycyclic Aromatic Hydrocarbon | High molecular weight compounds |
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting co-elution issues.
References
-
Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available at: [Link]
-
GC Troubleshooting. Stepbio. Available at: [Link]
-
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. MDPI. Available at: [Link]
-
How to Resolve GC-MS Peak Overlap in High-Resolution Work. Separation Science. Available at: [Link]
-
GC Column Selection Guide. Greyhound Chromatography. Available at: [Link]
-
Developing Fast GC Methods – Avoiding Changes in Elution Order or Separation Efficiency. Restek. Available at: [Link]
-
How can you optimize the temperature program in a GC-MS instrument, especially when peaks in the high-temperature range coelute? ResearchGate. Available at: [Link]
-
GC Troubleshooting Guide Poster. Agilent. Available at: [Link]
-
OPTIMIZING THE GC TEMPERATURE PROGRAM. Agilent. Available at: [Link]
-
Temperature Programming for Better GC Results. Phenomenex. Available at: [Link]
-
Guide to Choosing a GC Column. Phenomenex. Available at: [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Institutes of Health. Available at: [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. Available at: [Link]
-
The Secrets of Successful Temperature Programming. LCGC International. Available at: [Link]
-
How would I pick a suitable internal standard? Reddit. Available at: [Link]
-
Which aqueous internal standards can I use in GC-MS analyses? ResearchGate. Available at: [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. Available at: [Link]
-
Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. National Institutes of Health. Available at: [Link]
-
Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed. Available at: [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
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- 10. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
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optimizing O-Terphenyl-D14 recovery in complex environmental matrices
Welcome to the technical support center for optimizing o-Terphenyl-d14 recovery in complex environmental matrices. This guide is designed for researchers, scientists, and analytical professionals who use this compound as a surrogate standard in methods for analyzing semivolatile organic compounds, such as EPA Method 8270. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you identify and resolve recovery issues, ensuring the quality and integrity of your analytical data.
Core Principles: The Role of this compound
This compound is a deuterated aromatic hydrocarbon commonly used as a surrogate standard in the analysis of polycyclic aromatic hydrocarbons (PAHs) and other semivolatile organic compounds. Surrogates are compounds that are chemically similar to the analytes of interest but are not expected to be present in the environmental samples being tested.[1][2] They are added to every sample, blank, and quality control (QC) sample at a known concentration before any extraction or cleanup steps.[2]
The primary purpose of a surrogate like this compound is to monitor the performance of the analytical method on a sample-by-sample basis.[3] Its recovery percentage provides a direct measure of the efficiency and accuracy of the entire process, from extraction and cleanup to instrumental analysis. Low or excessively high recovery can indicate problems with sample matrix interference, extraction efficiency, or instrumental performance, potentially compromising the validity of the results for the target analytes.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the typical acceptable recovery limits for this compound?
Acceptable recovery limits are typically defined by the analytical method being followed, such as EPA SW-846 Method 8270. These limits can vary based on the sample matrix. While labs often establish their own control limits based on historical performance, the method-specified ranges provide an authoritative starting point.[4]
| Matrix | Typical Recovery Limits (%) | Method Reference |
| Water | 35 - 128% | EPA Method 8270[4] |
| Soil/Sediment | Often wider than water; can be as low as 18-30% on the lower end depending on the lab's statistically derived limits. | EPA Method 8270[4][5] |
| Clean Blanks/LCS | 70 - 130% (tighter control is often expected) | General Lab Practice[4] |
Note: These values are for guidance. Laboratories should establish in-house criteria based on statistical evaluation of their own data as described in EPA Method 8000.[5]
Q2: My this compound recovery is consistently low in all samples, including QC samples (blanks, LCS). What should I investigate?
This pattern points to a systemic issue rather than a problem with a specific sample matrix. The investigation should focus on common factors that would affect every sample analyzed.
Potential Causes & Solutions:
-
Surrogate Standard Integrity: The stock or spiking solution may have degraded or been prepared incorrectly.
-
Action: Prepare a fresh spiking solution from a certified reference material (CRM). Verify the concentration of the new solution against an independent standard if possible.
-
-
Spiking Procedure: Inaccurate or inconsistent volume of the surrogate may be added to each sample.
-
Action: Calibrate the syringe or micropipette used for spiking. Ensure the spiking technique is consistent, dispensing the standard below the solvent surface for aqueous samples to prevent volatilization.
-
-
Extraction Inefficiency: The chosen extraction method or solvent may not be effective.
-
Action: Review the extraction SOP. Ensure correct solvent volumes and extraction times are used. For liquid-liquid extractions, ensure funnels are not leaking and are shaken adequately. For solid samples, ensure sufficient mixing and contact between the sample and the solvent.[6]
-
-
Instrumental Issues: Problems with the GC/MS system can lead to a universal low response.
-
Action: Check for active sites in the GC inlet liner, which can cause analyte adsorption.[7] Perform inlet maintenance, including changing the liner and trimming the column. Verify instrument sensitivity by checking the tuning report and running a calibration check standard.
-
-
Evaporation Loss: Significant loss of the surrogate can occur during the solvent concentration step (e.g., nitrogen blowdown).
-
Action: Ensure the nitrogen stream is not too forceful and the water bath temperature is not too high, as this can cause volatile and even semi-volatile compounds to "bump" or evaporate. Concentrate extracts to the final volume carefully.
-
Troubleshooting Guide for Matrix-Specific Issues
Q3: Recovery is low only in my environmental samples (e.g., soil, sediment), but it's acceptable in my blanks and LCS. What's happening?
This is a classic sign of matrix interference .[2][3] Complex environmental samples, particularly soils and sediments rich in organic matter (like humic and fulvic acids), contain co-extractive materials that can interfere with the analytical process.[8]
Causality:
-
Binding: The surrogate can bind tightly to the organic carbon in the soil or sediment matrix, preventing its complete extraction into the solvent.[4]
-
Co-extraction Interference: High concentrations of non-target compounds are extracted along with the analytes and surrogate. During analysis, these compounds can coat the GC inlet and column, creating active sites where the surrogate can be lost.[7]
-
Ion Suppression (GC/MS): In the MS source, co-eluting matrix components can interfere with the ionization of the surrogate, leading to a suppressed signal and an artificially low calculated recovery.
Experimental Workflow: Tackling Matrix Effects
This workflow provides a systematic approach to improving surrogate recovery in challenging matrices.
Q4: My this compound recovery is unexpectedly high (e.g., >130%). What are the potential causes?
High recovery is also a QC failure and must be investigated. It suggests that the measured amount is artificially inflated.
Potential Causes & Solutions:
-
Co-eluting Interference: A compound from the sample matrix is eluting at the same retention time as this compound and shares a common ion fragment, artificially increasing the peak area.
-
Action: Review the chromatogram and mass spectrum of the peak. Look for distorted peak shapes or the presence of unexpected ions. Modify the GC temperature program to improve chromatographic separation.
-
-
Calculation Errors: An error in the concentration of the internal standard or a mistake in the processing software can lead to incorrect calculations.
-
Action: Double-check all standard concentrations and ensure the correct internal standard is assigned to the surrogate for quantification. Re-process the data from scratch.
-
-
Over-concentration: The sample extract may have been concentrated to a smaller final volume than intended.
-
Action: Review the sample preparation notes. Be meticulous during the final solvent evaporation and reconstitution step.
-
Troubleshooting Decision Tree
Use this decision tree to diagnose the root cause of poor this compound recovery.
Q5: Can I apply a correction factor to my data if surrogate recovery is out of limits?
Applying a mathematical correction factor to analyte results based on surrogate recovery is generally not recommended by regulatory agencies like the EPA.[1] The primary reason is that the recovery of a single surrogate may not perfectly mirror the recovery of all target analytes, which have varying chemical properties.
-
When it might be considered: If surrogate recovery is consistently and reproducibly low (e.g., 55-65%) across a batch of similar samples, and the lab has extensive historical data demonstrating this effect, the data may be reported with a narrative explaining the potential low bias.[1]
-
Regulatory Compliance: For regulatory purposes, samples with surrogate recoveries outside the established limits often must be re-extracted and re-analyzed to confirm the results. If the recovery is still out of limits upon re-analysis, it confirms a matrix effect, and the results are typically flagged accordingly.[3]
References
-
ResearchGate. (2025). Optimization of the Method for Determining Polycyclic Aromatic Hydrocarbons in Soils using QuEChERS Sample Preparation. Available from: [Link]
-
Dodson, R. E., et al. (2019). Wrangling environmental exposure data: guidance for getting the best information from your laboratory measurements. PubMed Central. Available from: [Link]
-
Reddit. (2013). Low Surrogate Recovery. Available from: [Link]
-
Chromatography Forum. (2023). 8260 + 8270, how to improve surrogate recovery?. Available from: [Link]
-
EPA. (1998). EPA Method 8270D (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Available from: [Link]
-
ADEQ. (1998). Addressing Spike and Surrogate Recovery as They Relate to Matrix Effects in Water, Air, Sludge and Soilmatrices Policy. Available from: [Link]
-
WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Available from: [Link]
-
Chromatography Forum. (2020). Surrogate response factors. Available from: [Link]
-
ResearchGate. (n.d.). Recovery of emerging contaminants from sediments (A) and matrix effect.... Available from: [Link]
-
Torrent Laboratory. (2019). Why do you use surrogates?. Available from: [Link]
-
Restek. (n.d.). Guide to Preparing and Analyzing Semivolatile Organic Compounds. Available from: [Link]
-
Adrion, A. C., et al. (2016). Improving Polycyclic Aromatic Hydrocarbon Biodegradation in Contaminated Soil Through Low-Level Surfactant Addition After Conventional Bioremediation. PubMed Central. Available from: [Link]
Sources
- 1. Wrangling environmental exposure data: guidance for getting the best information from your laboratory measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why do you use surrogates? | Torrent Laboratory [torrentlab.com]
- 3. legacy.azdeq.gov [legacy.azdeq.gov]
- 4. 8260 + 8270, how to improve surrogate recovery? - Chromatography Forum [chromforum.org]
- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 6. reddit.com [reddit.com]
- 7. Surrogate response factors - Chromatography Forum [chromforum.org]
- 8. Improving Polycyclic Aromatic Hydrocarbon Biodegradation in Contaminated Soil Through Low-Level Surfactant Addition After Conventional Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peak Shape and Resolution for O-Terphenyl-D14
Welcome to the technical support center dedicated to addressing chromatographic challenges encountered during the analysis of O-Terphenyl-D14. As a deuterated polycyclic aromatic hydrocarbon (PAH), this compound is frequently used as a surrogate or internal standard in methods for analyzing semi-volatile organic compounds, such as U.S. EPA Method 8270.[1][2][3][4] Achieving a symmetrical, sharp peak with good resolution is paramount for ensuring the accuracy and reproducibility of your quantitative results.
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, combining fundamental chromatographic principles with field-proven experience to help you diagnose and resolve common issues.
Part 1: Troubleshooting Guide
This section addresses specific chromatographic problems in a question-and-answer format, providing logical steps to identify and rectify the root cause.
Q1: My this compound peak is tailing severely. What are the primary causes and how do I fix it?
Peak tailing, characterized by an asymmetry factor greater than 1.5, is the most common issue for semi-volatile compounds like o-terphenyl.[5] It compromises integration accuracy and reduces resolution. Tailing indicates that a portion of the analyte molecules is being retained longer than the main band, which is typically caused by unwanted interactions with active sites or physical issues in the system.[6][7]
Follow this diagnostic approach, starting with the simplest and most common fixes.
Causality and Solutions:
-
System Activity (Chemical Issues): Active sites are reactive surfaces in the sample flow path that can adsorb polar or sensitive compounds. The most common source is exposed silanol groups (-Si-OH) on glass or fused silica surfaces.
-
Symptom: Tailing is more pronounced for polar or "active" compounds, while non-polar hydrocarbons may have better peak shapes.
-
Solution:
-
Inlet Liner: The inlet liner is a primary point of contact and degradation. Replace it with a new, deactivated liner. Using liners with glass wool can trap non-volatile matrix components, but the wool itself can become a source of activity.[6][8]
-
Guard Column: Contaminants from the sample matrix can accumulate at the head of the analytical column. A deactivated guard column acts as a disposable, protective extension of your analytical column.[9][10] If you have one installed, trim it or replace it. If not, consider installing one.[11][12][13]
-
Column Contamination: If a guard column is not used, the front of the analytical column itself will accumulate non-volatile residues. Trimming 10-20 cm from the inlet end of the column can remove this contaminated section and restore performance.[5][14]
-
-
-
System Setup (Physical Issues): Improper physical installation can create dead volumes or turbulent flow paths, causing band broadening and tailing.[7]
-
Symptom: Often, all peaks in the chromatogram, regardless of polarity, will exhibit some degree of tailing or broadening.[7]
-
Solution:
-
Column Cut: A poor column cut is a frequent cause of tailing. The cut should be clean, flat, and at a 90° angle to the column wall. A jagged or angled cut creates turbulence. Re-cut the column using a specialized tool like a ceramic wafer and inspect the cut with a magnifier.[5][7]
-
Column Installation: Ensure the column is installed at the correct height within the inlet as specified by the instrument manufacturer. An incorrect position can create unswept volumes, leading to tailing.[5][7]
-
-
-
Method Parameters (Thermal Issues):
-
Symptom: Peak shape is poor even with a clean, inert system.
-
Solution:
-
Injector Temperature: The inlet temperature must be high enough to ensure rapid and complete vaporization of o-terphenyl (Boiling Point: 337°C).[15][16] A temperature that is too low can cause slow sample vaporization, resulting in a broad, tailing peak.[17] A starting point of 250°C is common, but it may need to be optimized.[17][18]
-
-
Troubleshooting Workflow: Diagnosing Peak Tailing
The following diagram illustrates a logical workflow for diagnosing the cause of peak tailing for this compound.
Caption: Figure 1. Troubleshooting Decision Tree for Peak Tailing.
Q2: I'm seeing poor resolution between this compound and adjacent peaks. How can I improve separation?
Resolution is a measure of the separation between two adjacent peaks. Improving it requires optimizing the chromatographic conditions to enhance the differential migration of analytes through the column.
Causality and Solutions:
-
Carrier Gas Flow Rate: The carrier gas flow rate (or more accurately, the average linear velocity) significantly impacts column efficiency.[19][20]
-
Causality: According to Van Deemter theory, there is an optimal flow rate at which a column's separating power is maximized. A flow rate that is too high reduces the time for analyte-stationary phase interaction, decreasing resolution.[21] A flow rate that is too low increases diffusion and broadens peaks, which can also hurt resolution.[22]
-
Solution: Check and optimize your carrier gas flow rate. For a typical 0.25 mm ID column, optimal flow rates are generally in the ranges shown in the table below. Hydrogen often provides the best efficiency at higher flow rates, enabling faster analysis without sacrificing resolution.[21]
Carrier Gas Typical Optimal Average Linear Velocity (cm/s) Performance Characteristics Helium 20 - 30 cm/s[23] Good efficiency, inert, most common. Hydrogen 35 - 45 cm/s[23] Highest efficiency, allows for faster run times, reactive. Nitrogen 10 - 15 cm/s Lower efficiency, best suited for packed columns. Table 1: Carrier Gas Performance Characteristics.
-
-
Oven Temperature Program: For semi-volatile compounds, a temperature program is essential.[24][25] The rate of temperature increase (the "ramp rate") directly affects resolution.
-
Causality: A slower temperature ramp gives analytes more time to interact with the stationary phase, which increases retention and generally improves the separation between closely eluting compounds.[26][27]
-
Solution: Reduce the ramp rate in the region where this compound elutes. For example, if it elutes during a 20°C/min ramp, try reducing that ramp to 10°C/min or 5°C/min to see if resolution improves.
-
Experimental Protocol: Optimizing Oven Temperature Program for Resolution
-
Establish a Baseline: Inject your standard using the current method and record the retention time of this compound and the resolution to the nearest interfering peak.
-
Identify Elution Window: Note the oven temperature at which this compound begins to elute.
-
Modify the Program: Modify the temperature program to incorporate a slower ramp rate starting approximately 20-30°C below the elution temperature identified in Step 2.
-
Example: If this compound elutes at 240°C during a 20°C/min ramp, change the program to ramp at 20°C/min to 210°C, then at 5°C/min to 260°C, before resuming a faster ramp to clean the column.
-
-
Analyze and Compare: Inject the standard again with the modified program. Compare the resolution to the baseline.
-
Iterate: If necessary, make further small adjustments to the ramp rate or the temperature window to achieve the desired resolution (target >1.5).
Q3: My this compound peak is fronting. What does this indicate?
Peak fronting, where the first half of the peak is broader than the second, is a classic sign of column overload.[5]
Causality and Solutions:
-
Column Overload: Too much analyte mass has been introduced onto the column for its capacity.
-
Causality: The stationary phase becomes saturated with analyte molecules, and excess molecules are forced to travel down the column faster in the mobile phase, leading to the characteristic fronting shape.[5][28]
-
Solution:
-
Dilute the Sample: This is the simplest solution. Dilute your standard or sample and re-inject.
-
Reduce Injection Volume: If using a splitless injection, reducing the volume can help.
-
Increase Split Ratio: If using a split injection, increasing the split ratio will introduce less sample onto the column.
-
Use a Higher Capacity Column: For persistently high concentration samples, consider a column with a thicker stationary phase film or a larger internal diameter (ID), as both increase sample capacity.[29][30]
-
-
| Parameter | Effect of Increase | Impact on Capacity | Impact on Resolution |
| Internal Diameter (ID) | Wider Bore (e.g., 0.32 mm) | Increases | Decreases |
| Film Thickness (df) | Thicker Film (e.g., 0.50 µm) | Increases | Decreases (for late eluters) |
| Column Length (L) | Longer Column (e.g., 60 m) | No Change | Increases |
Table 2: Impact of Column Dimensions on Performance.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the ideal GC column for analyzing this compound?
The ideal column provides good resolution, inertness, and thermal stability. For PAHs and other semi-volatile compounds, the most common and effective choice is a low-polarity, "5-type" phase.[31]
-
Stationary Phase: A 5% Phenyl / 95% Dimethylpolysiloxane phase (e.g., DB-5ms, HP-5ms, TG-5MS) is the industry standard. This phase provides excellent selectivity for aromatic compounds based primarily on their boiling points and has low bleed characteristics, making it ideal for mass spectrometry (MS) detectors.[8][31]
-
Dimensions: A 30 m x 0.25 mm ID x 0.25 µm film thickness column is a robust starting point for most applications, offering a good balance of resolution, speed, and capacity.[29][31]
Q2: What are the recommended inlet conditions (temperature, injection mode) for a semi-volatile compound like this compound?
-
Injection Mode: Splitless injection is typically used for trace-level analysis to ensure the maximum transfer of analyte to the column.[32] For higher concentration samples, a split injection can be used to prevent overload and improve peak shape.[33]
-
Inlet Temperature: The temperature should be hot enough to vaporize o-terphenyl (BP 337°C) and other semi-volatiles in your sample quickly but not so hot as to cause thermal degradation of labile compounds. A typical starting point is 250°C to 280°C .[17]
-
Initial Oven Temperature: In splitless injection, the initial oven temperature should be set about 20°C below the boiling point of the injection solvent to ensure proper solvent focusing, which creates a narrow injection band and sharp peaks.[5]
Q3: Why is a guard column recommended for this analysis?
A guard column is a short (1-5 m) piece of deactivated fused silica tubing installed between the inlet and the analytical column.[10] Its purpose is to protect the more expensive analytical column from non-volatile residues and particulates in the sample matrix.[9][11] These residues can cause active sites, leading to peak tailing and loss of resolution.[6][14] Using a guard column significantly extends the life of the analytical column and improves long-term system performance, especially when analyzing complex or "dirty" samples.[9]
Q4: How does the choice of carrier gas affect my analysis?
The choice of carrier gas (mobile phase) affects both analysis speed and column efficiency (resolution).
-
Helium: The most common choice. It is inert and provides good efficiency across a reasonable range of flow rates.
-
Hydrogen: Provides the highest efficiency and allows for the fastest analysis times because its optimal linear velocity is higher than helium's.[21] However, it is reactive and requires safety precautions (e.g., a hydrogen sensor).
-
Nitrogen: Provides lower efficiency and is generally not recommended for high-resolution capillary GC, though it is still used with packed columns.
For most applications involving this compound, helium is a safe and effective choice. If high throughput is a priority, switching to hydrogen can significantly shorten run times without compromising, and sometimes even improving, resolution.[21]
References
- Agilent Technologies. (n.d.). Ultimate Plus Deactivated Fused Silica.
- Scribd. (n.d.). Gas Chromatography (GC) Optimization of Flow Rate and Column Temperature.
- Thomas Scientific. (n.d.). Siltek-Deactivated Guard/Retention Gap Columns/Transfer Lines (fused silica).
- LCGC International. (2020, March 1). Go With the Flow: Thinking About Carrier Gas Flow in GC.
- Phenomenex. (2025, August 12). Temperature Programming for Better GC Results.
- Ohio Valley Specialty. (n.d.). 6530-5 5M x 0.53mm Deactivated Fused Silica Guard Column.
- LCGC International. (2020, March 1). Go With the Flow: Thinking About Carrier Gas Flow in Gas Chromatography.
- Restek. (n.d.). GC Guard Column, IP Deactivation, 5 m, 0.32 mm ID.
- Separation Science. (n.d.). Fast analysis of semi-volatile organic compounds using PTV-GC–TOF MS.
- ACS Publications. (2017, July 30). Temperature Programming of the Second Dimension in Comprehensive Two-Dimensional Gas Chromatography.
- Drawell. (n.d.). Why Is Temperature Programming Used in Gas Chromatography.
- Restek. (n.d.). GC Guard Column, Base Deactivated, 5 m, 0.25 mm ID.
- Brainly. (2023, August 9). How does the flow rate of the carrier gas affect the retention time of a compound on a GC column?.
- YouTube. (2025, August 10). What Is Temperature Programming In GC-MS? - Chemistry For Everyone.
- ResearchGate. (2017, March 14). Why do my late eluting PAHs tail on GCMSMS?.
- YouTube. (2025, February 8). What Is Temperature Programming In Gas Chromatography? - Chemistry For Everyone.
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
- Cambridge Isotope Laboratories. (n.d.). o-Terphenyl (D₁₄, 98%).
- Chromatography Forum. (2016, August 4). Tailing problem with PAH analysis.
- Restek. (n.d.). Guide to Preparing and Analyzing Semivolatile Organic Compounds.
- Reddit. (2023, November 2). Effect of flow rate and temperature on peak resolution in gas chromatography.
- Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
- PubChem. (n.d.). o-Terphenyl.
- LCGC International. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing.
- ScienceDirect. (n.d.). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis.
- Chromatography Forum. (2016, February 16). Inlet temperature GCMS.
- CDN Isotopes. (n.d.). This compound.
- Thermo Fisher Scientific. (n.d.). GC Columns and Accessories.
- Phenomenex. (2025, July 24). Guide to Choosing a GC Column.
- Sigma-Aldrich. (n.d.). p-Terphenyl-d14.
- Agilent Technologies. (2023, September 13). Enhancing Sensitivity in Analysis of Semivolatile Organic Compounds with the Agilent 8890/5977C GC/MSD.
- YouTube. (2019, September 12). Conditioning GC Inlet Parts.
- PubMed Central. (2022, August 28). Determination of polycyclic aromatic hydrocarbons extracted from lichens by gas chromatography–mass spectrometry.
- Sigma-Aldrich. (n.d.). GC Column Selection Guide.
- CT.gov. (n.d.). 8270-rcp_ver-30_final-draft.pdf.
- Biotage. (2023, January 18). Question and Answer Time with EPA Method 8270.
- Sigma-Aldrich. (n.d.). GC Column Selection Guide.
- Trajan Scientific and Medical. (n.d.). Selection Guide - GC columns.
- Scribd. (n.d.). EPA - Method - 8270 - SPE.
- Teklab, Inc. (n.d.). EPA Method 8270 Analysis.
- ChemicalBook. (n.d.). o-Terphenyl.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting p-Terphenyl-d14 Peak Tailing in Gas Chromatography.
- Shimadzu. (n.d.). Abnormal Peak Shapes.
- Nacalai Tesque, Inc. (n.d.). Poor peak shape.
- ScienceDirect. (2025, October 8). Development of an analytical method based on derivatisation solid-phase microextraction combined with gas chromatography-mass spectrometry.
- ResearchGate. (n.d.). SFC chromatograms of terphenyl isomers.
- Chromatography Forum. (2011, March 25). poor peak shape when analysing FAMEs on GC-FID.
- Laboratoire Interuniversitaire des Systèmes Atmosphériques. (n.d.). Gas chromatography for in situ analysis of a cometary nucleus.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Development of Gas Chromatographic method for Carcinogens.
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Technical Support Center: Ensuring the Stability of O-Terphenyl-D14 in Analytical Workflows
Welcome to the technical support center for O-Terphenyl-D14. This guide is designed for researchers, scientists, and drug development professionals who rely on the integrity of this internal standard for accurate and reproducible analytical results. Here, we will address common concerns and provide in-depth troubleshooting guidance to prevent the degradation of this compound during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability so critical?
This compound is a deuterated polycyclic aromatic hydrocarbon (PAH) commonly used as a surrogate or internal standard in analytical chemistry, particularly for environmental sample analysis using gas chromatography-mass spectrometry (GC-MS). Its chemical structure is identical to O-Terphenyl, but all 14 hydrogen atoms have been replaced with deuterium.
Q2: What are the primary factors that can cause this compound degradation?
Like other polycyclic aromatic hydrocarbons, this compound is susceptible to degradation through several mechanisms:
-
Photodegradation: Exposure to ultraviolet (UV) light, and even ambient laboratory light over extended periods, can induce photochemical reactions that alter the structure of the molecule.
-
Thermal Degradation: High temperatures can cause the breakdown of this compound. This is particularly relevant during sample preparation steps that involve heating or in the GC inlet.
-
Oxidation: Exposure to strong oxidizing agents or even atmospheric oxygen over time can lead to the formation of oxidized derivatives. The presence of other reactive species in the sample matrix can also promote oxidation.
-
Chemical Incompatibility: Storing this compound with incompatible chemicals can lead to reactions that degrade the standard.
It's important to note that while the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making deuterated compounds generally more stable, they are not immune to degradation.
Troubleshooting Guide: Diagnosing and Preventing this compound Degradation
Experiencing low recovery or inconsistent results with your this compound internal standard? This section will guide you through a systematic approach to identify the root cause and implement corrective actions.
Symptom: Low or Inconsistent Recovery of this compound
Low recovery of your internal standard is a primary indicator of degradation. Here's how to troubleshoot this issue:
Step 1: Evaluate Your Storage and Handling Procedures
Proper storage is the first line of defense against degradation. Compare your current practices with the best practices outlined in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | Neat (Solid): Room Temperature. In Solution: ≤ -20°C for long-term storage. | Lower temperatures slow down the rate of chemical degradation. |
| Light | Store in amber vials or protect from light. | Prevents photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of neat material. | Minimizes oxidation. |
| Container | Use vials with PTFE-lined caps. | Prevents contamination and loss due to adsorption to the container surface. |
Step 2: Assess the Purity of Your Standard
It's crucial to periodically verify the purity of your this compound stock and working solutions.
Protocol: Purity Assessment of this compound by GC-MS
Objective: To determine the purity of an this compound standard and identify potential degradation products.
Materials:
-
This compound standard (neat or in solution)
-
High-purity solvent (e.g., dichloromethane, hexane)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a non-polar or mid-polar column suitable for PAH analysis)
Procedure:
-
Prepare a Dilute Solution: Accurately prepare a dilute solution of your this compound standard in a high-purity solvent. A concentration of 1-10 µg/mL is typically suitable.
-
GC-MS Analysis:
-
Inject an appropriate volume of the solution into the GC-MS.
-
Use a temperature program that allows for good separation of peaks in the expected retention time window for O-Terphenyl and its potential degradation products.
-
Acquire mass spectra in full scan mode to identify all components.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound (m/z 244).
-
Examine the chromatogram for any additional peaks.
-
Analyze the mass spectra of any impurity peaks to tentatively identify them. Common degradation products of PAHs are often hydroxylated or quinone-like structures.
-
Calculate the purity of your standard by dividing the peak area of this compound by the total peak area of all components.
-
Step 3: Investigate Potential Degradation During Sample Preparation
Your sample preparation workflow could be a source of degradation. Consider the following:
-
High Temperatures: Are you using excessive heat during extraction or concentration steps? If so, try to reduce the temperature or the duration of heating.
-
Aggressive Reagents: Are you using strong acids, bases, or oxidizing agents in your sample cleanup? These can potentially degrade this compound. If low recoveries are a consistent issue, it may be necessary to evaluate the impact of each reagent on the internal standard.[1]
-
Evaporation to Dryness: Avoid evaporating your extracts to complete dryness, as this can lead to the loss of semi-volatile compounds like this compound and increase the potential for oxidation.
Visualizing the Troubleshooting Workflow
To assist in your troubleshooting process, the following diagram outlines a logical workflow to pinpoint the source of this compound degradation.
Advanced Topics
Identifying Degradation Products
If you suspect degradation, identifying the specific degradation products can provide valuable clues about the cause. The primary degradation pathways for PAHs are oxidation and photodegradation, which typically introduce oxygen-containing functional groups.
-
Oxidation Products: Look for masses corresponding to the addition of one or more oxygen atoms to the this compound molecule (e.g., M+16, M+32). Common products include hydroxylated O-Terphenyls and O-Terphenyl quinones.
-
Photodegradation Products: Photodegradation can also lead to oxidized products, as well as isomers and cleavage products.
A thorough analysis of the mass spectra of unknown peaks in your chromatogram is essential for tentative identification. Comparison with spectral libraries or analysis by high-resolution mass spectrometry can aid in confirming the identity of these degradation products.
Long-Term Stability Studies
To ensure the ongoing integrity of your analytical data, it is advisable to perform periodic long-term stability studies on your this compound stock solutions.
Protocol: Long-Term Stability Study of this compound Solution
Objective: To evaluate the stability of an this compound working solution over an extended period.
Materials:
-
Freshly prepared this compound working solution in a suitable solvent.
-
Multiple amber glass vials with PTFE-lined caps.
-
GC-MS system.
Procedure:
-
Initial Analysis (T=0): Immediately after preparation, analyze the this compound solution by GC-MS to establish its initial concentration and purity.
-
Storage: Aliquot the solution into multiple vials, ensuring minimal headspace. Store the vials under your standard laboratory storage conditions (e.g., -20°C in the dark).
-
Periodic Analysis: At regular intervals (e.g., 1, 3, 6, and 12 months), retrieve a vial and re-analyze the solution using the same GC-MS method as the initial analysis.
-
Data Evaluation: Compare the concentration and purity of the stored solution to the initial (T=0) data. A significant decrease in concentration or the appearance of new peaks indicates degradation.
By implementing these best practices and troubleshooting guides, you can ensure the stability and reliability of your this compound internal standard, leading to more accurate and defensible analytical results.
References
-
Wrangling environmental exposure data: guidance for getting the best information from your laboratory measurements. PubMed Central. Available at: [Link]
Sources
Technical Support Center: O-Terphenyl-D14 Stability During Derivatization
Welcome to the technical support guide for O-Terphenyl-D14. This resource is designed for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in analytical methodologies. As a deuterated polycyclic aromatic hydrocarbon (PAH), its stability is paramount for accurate quantification. This guide provides in-depth, experience-driven answers and troubleshooting protocols to address challenges you may encounter, particularly concerning the impact of derivatization procedures on the stability of this standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of o-terphenyl, a polycyclic aromatic hydrocarbon (PAH).[1] In this molecule, all 14 hydrogen atoms have been replaced with deuterium (²H), a stable, non-radioactive isotope of hydrogen.[1] Its primary application is as a stable isotope-labeled (SIL) internal standard for quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3]
The core value of using a SIL internal standard like this compound is its chemical similarity to the non-labeled analytes of interest.[3] Because it behaves nearly identically during sample extraction, cleanup, and chromatographic analysis, it can effectively compensate for variations and losses in these steps, as well as correct for matrix effects and instrument drift.[2][4] This leads to more accurate and reproducible quantification of target compounds.[2]
Q2: How stable is this compound under normal laboratory conditions?
O-Terphenyl itself is a thermally stable compound.[5] Manufacturer specifications for this compound indicate that it is stable if stored under recommended conditions, which typically means at room temperature, protected from light and moisture.[1][6] After an extended period, such as three years, re-analysis for chemical purity is recommended before use.[6][7]
However, it is crucial to understand that PAHs, as a class, can be susceptible to degradation under certain environmental stresses:
-
Thermal Stress: Studies on other PAHs have shown that degradation increases with higher temperatures and longer heating times.[8][9] PAHs are generally more stable in solid form than when dissolved in a solvent.[8][9]
-
Photodegradation: Exposure to UV light, such as from direct sunlight, can cause PAHs to transform, especially when in organic solvents.[10]
Therefore, while inherently stable, improper storage or handling can compromise the integrity of your this compound standard.
Q3: Does this compound itself require derivatization for GC-MS analysis?
No. O-Terphenyl is sufficiently volatile and thermally stable for direct analysis by GC-MS.[11] The concern addressed in this guide is not the derivatization of this compound, but rather its stability during the derivatization of other target analytes within the same sample. Derivatization is a chemical process used to modify analytes to improve their analytical properties, such as increasing volatility or thermal stability for GC analysis.[12] This process often involves heating and the use of reactive chemical agents, which can create a harsh environment for co-existing internal standards.
Q4: What is a deuterium exchange reaction, and should I be concerned about it with this compound?
Deuterium exchange is the replacement of a deuterium atom on a labeled standard with a proton (a hydrogen atom) from the surrounding environment (e.g., solvent, reagents).[3][13] This is a significant issue because it compromises the isotopic purity of the standard, leading to inaccurate quantitative results.[13]
The stability of a deuterium label is highly dependent on its position in the molecule.[3]
-
Labile Positions: Deuterium atoms on heteroatoms like oxygen (-OD) or nitrogen (-ND) are highly susceptible to exchange.[3]
-
Activated Positions: Deuterium on carbons adjacent to carbonyl groups can also be prone to exchange under certain pH conditions.[3]
-
Stable Positions: Deuterium on aromatic rings, as in this compound, is generally considered stable and not prone to exchange under typical analytical conditions.[3]
Troubleshooting Guide: this compound Stability Issues
This section addresses specific problems you might observe in your analytical workflow.
Issue 1: Inconsistent or Low Recovery of this compound
You observe that the peak area of your this compound internal standard is highly variable between samples or significantly lower than expected.
| Probable Cause | Scientific Rationale | Recommended Solution |
| Thermal Degradation During Derivatization | Derivatization procedures often require heating to drive the reaction to completion.[12] PAHs can degrade at elevated temperatures, with the degradation rate increasing with temperature and time.[8][9] This is the most likely cause of this compound loss if the derivatization conditions are too harsh. | Optimize Derivatization Conditions: Reduce the temperature and/or heating time of your derivatization step. Run a stability test (see Protocol 2) to find the optimal balance between derivatization efficiency for your analytes and stability for the internal standard. |
| Photodegradation | PAHs are susceptible to degradation upon exposure to UV light, a process that is accelerated when they are in solution.[10] Leaving standards or samples on the benchtop in clear vials for extended periods can lead to loss. | Protect from Light: Store stock solutions, working standards, and prepared samples in amber vials. Minimize exposure to direct laboratory light or sunlight during all stages of preparation and analysis. |
| Loss During Solvent Evaporation | If your sample preparation involves a solvent evaporation step (e.g., using a stream of nitrogen), aggressive heating or a high flow rate can cause the loss of semi-volatile compounds like o-terphenyl. | Gentle Evaporation: Evaporate solvents at a moderate temperature (e.g., 30-40°C) with a gentle stream of nitrogen. Avoid blowing the sample down to complete dryness, which can cause analytes to adhere to the glass. |
Issue 2: Appearance of Isotopic Variants or Mass Spectrum Anomalies
You notice unexpected ions in the mass spectrum of this compound or a change in the isotopic ratio.
| Probable Cause | Scientific Rationale | Recommended Solution |
| Chromatographic Co-elution | A component from the sample matrix may be co-eluting with this compound, contributing interfering ions to its mass spectrum.[14][15] This can artificially inflate or suppress the signal and introduce extraneous mass fragments. | Improve Chromatographic Resolution: Modify your GC temperature program (e.g., slow the ramp rate around the elution time of this compound) to separate it from the interference. Ensure your sample cleanup procedure is adequate for the matrix complexity. |
| H/D Exchange (Highly Unlikely) | Under extremely harsh chemical conditions (e.g., strong acid/base catalysis not typical for derivatization), some back-exchange of deuterium for hydrogen could theoretically occur, even on an aromatic ring.[16] This would manifest as lower mass ions (M-1, M-2, etc.). | Verify Reagent pH and Composition: Ensure that your derivatization reagents are fresh and have not degraded to form corrosive byproducts. This cause is improbable for this compound but should be considered if all other possibilities are exhausted. |
Workflow & Troubleshooting Diagrams
The following diagrams illustrate the analytical workflow and a logical approach to troubleshooting stability issues.
Caption: Experimental workflow highlighting the derivatization step as a critical point for this compound thermal degradation.
Sources
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- 2. resolvemass.ca [resolvemass.ca]
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- 9. "Stability of Polycyclic Aromatic Hydrocarbons during Heating" by Y.C. Chen and B.H. Chen [jfda-online.com]
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Technical Support Center: Minimizing Ion Suppression of O-Terphenyl-D14 in LC-MS Analysis
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize O-Terphenyl-D14 as a stable isotope-labeled internal standard (SIL-IS) in their Liquid Chromatography-Mass Spectrometry (LC-MS) workflows. As an internal standard, the stability of the this compound signal is paramount for accurate and reproducible quantification. However, a phenomenon known as ion suppression can severely compromise this stability.
This document provides a structured, in-depth guide to understanding, diagnosing, and systematically minimizing ion suppression affecting this compound. We will move beyond simple procedural lists to explain the causality behind each experimental choice, empowering you to build robust and reliable analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns regarding ion suppression of this compound.
Q1: What is ion suppression and why is it a problem for my this compound internal standard?
A1: Ion suppression is a type of matrix effect that reduces the signal intensity of a target analyte.[1][2][3] It occurs when other components in your sample (the "matrix") co-elute with your analyte and interfere with the ionization process in the mass spectrometer's source.[3][4][5]
Even though this compound is a SIL-IS designed to co-elute with and mimic the behavior of the non-labeled analyte, this is precisely why its suppression is a critical issue. The fundamental assumption of using a SIL-IS is that both the analyte and the standard will be affected by ion suppression to the same degree.[1] If the suppression is severe or if the matrix components affect the analyte and the internal standard differently, the ratio between them becomes unreliable, leading to inaccurate quantification.[6]
Q2: My this compound signal is low or inconsistent. How do I know if ion suppression is the cause?
A2: Low or variable signal intensity is a classic symptom of ion suppression. To confirm this, you should perform a systematic diagnostic experiment. The two most definitive methods are:
-
Post-Column Infusion: This experiment helps you visualize the specific retention times where your sample matrix is causing suppression.[3][7][8]
-
Post-Extraction Spike Analysis: This method allows you to quantify the percentage of signal loss due to matrix effects.[1][8]
Detailed protocols for both of these critical experiments are provided in the Troubleshooting Guides section of this document.
Q3: What are the primary sources of matrix components that suppress the this compound signal?
A3: The sources are highly dependent on your sample type. In bioanalysis (e.g., plasma, urine), the main culprits are salts, phospholipids, and proteins.[7] In environmental or food safety applications, you might encounter lipids, pigments, and other complex organic molecules.[5] Essentially, any compound that co-elutes with this compound and competes for charge or disrupts the electrospray ionization (ESI) droplet formation process can cause suppression.[1][4][9]
Q4: Can I still get accurate results if my internal standard is suppressed?
A4: It is possible, but risky. Accurate quantification relies on the principle that the analyte-to-internal standard ratio remains constant, which implies that both compounds experience the exact same degree of suppression.[1][6] If the analyte and this compound are not perfectly co-eluting, or if a matrix component specifically suppresses one more than the other, your results will be inaccurate. The best practice is not to tolerate significant suppression but to actively minimize it to ensure method robustness and data integrity.
Q5: What is the most effective general strategy to minimize ion suppression?
A5: A multi-faceted approach is the most robust strategy.[8] The hierarchy of effectiveness is generally:
-
Improve Sample Preparation: This is the most powerful tool. Removing interfering matrix components before injection prevents suppression from occurring in the first place.[1][10][11] Techniques like Solid-Phase Extraction (SPE) are often superior to simpler methods like protein precipitation.[7]
-
Optimize Chromatographic Separation: If interferences cannot be fully removed, modify your LC method to chromatographically separate this compound from the suppression zones.[1][6]
-
Dilute the Sample: This reduces the concentration of both the analyte and the matrix components.[10][11] It is a simple solution but may not be feasible for trace-level analysis where sensitivity is crucial.[11]
Part 2: Troubleshooting Guides & Protocols
This section provides detailed, step-by-step methodologies for diagnosing and resolving ion suppression.
Guide 1: Diagnosing and Quantifying Ion Suppression
Before you can fix the problem, you must confirm its existence and magnitude. These two experiments are fundamental to any investigation of matrix effects.
Experiment A: Post-Column Infusion to Identify Suppression Zones
This experiment creates a map of your chromatogram, showing precisely where matrix components are causing interference.[3][8]
Objective: To identify the retention time windows where co-eluting matrix components suppress the MS signal.
Methodology:
-
Prepare Analyte Solution: Create a solution of this compound (e.g., 50 ng/mL) in your mobile phase.
-
Set up Infusion: Use a syringe pump to deliver this solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase stream. A 'T' connector is used to introduce the solution between the LC column and the mass spectrometer's ion source.
-
Establish Stable Baseline: Start the LC flow with your analytical gradient and begin the infusion from the syringe pump. Do not make an injection. Allow the this compound signal to stabilize, which will create a consistent, elevated baseline in your mass spectrometer's data acquisition software.
-
Inject Blank Matrix: Once the baseline is stable, inject a blank matrix sample that has been processed through your standard sample preparation procedure.
-
Monitor Signal: A significant dip in the stable baseline signal indicates a region of ion suppression. The retention time of this dip corresponds to the elution of interfering matrix components.[3]
Caption: Workflow for the Post-Column Infusion Experiment.
Experiment B: Quantifying Matrix Effect with a Post-Extraction Spike
This method provides a quantitative measure of the degree of ion suppression or enhancement.[1]
Objective: To calculate the percentage of signal suppression affecting this compound.
Methodology:
-
Prepare Neat Solution (A): Prepare a standard solution of this compound in a clean solvent (e.g., your initial mobile phase composition) at a known concentration. Analyze this solution and record the average peak area. This is Peak Area A .
-
Prepare Post-Extraction Spiked Sample (B): Take a blank matrix sample (e.g., blank plasma) and process it through your entire sample preparation procedure. After the final step (e.g., after elution from an SPE cartridge), spike the clean extract with this compound to the exact same final concentration as the Neat Solution. Analyze this sample and record the average peak area. This is Peak Area B .
-
Calculate the Matrix Effect: Use the following formula: % Matrix Effect = ( (Peak Area B / Peak Area A) - 1 ) * 100
Interpreting the Results:
-
A value of 0% indicates no matrix effect.
-
A negative value (e.g., -75%) indicates ion suppression.
-
A positive value indicates ion enhancement.
Table 1: Example Data for Quantifying Matrix Effect
| Sample | Analyte | Concentration | Average Peak Area | % Matrix Effect |
| Neat Solution (A) | This compound | 50 ng/mL | 850,000 | N/A |
| Post-Extraction Spike (B) | This compound | 50 ng/mL | 212,500 | -75% |
In this example, the -75% matrix effect demonstrates severe ion suppression that must be addressed.
Guide 2: Systematic Approach to Minimizing Ion Suppression
Once suppression is confirmed, follow this logical workflow to mitigate it.
Caption: Decision workflow for minimizing ion suppression.
Step 1: Optimize Sample Preparation
The goal is to remove the interferences identified in your diagnostic experiments.[7]
-
Dilution: The simplest approach.[10] If your assay has ample sensitivity, diluting the sample 5-fold or 10-fold with mobile phase can significantly reduce matrix component concentrations.
-
Protein Precipitation (PPT): Fast and common for bio-samples, but often results in "dirty" extracts where phospholipids and other small molecules that cause suppression remain.[4][7]
-
Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by using immiscible solvents to partition the analyte away from more polar or non-polar interferences.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts.[1] By choosing the correct sorbent and optimizing wash/elution steps, you can selectively retain your analyte while washing away salts, phospholipids, and other matrix components. This is often the best solution for overcoming persistent ion suppression.
Step 2: Refine Chromatographic Conditions
If improved sample preparation is insufficient, adjust your LC method to move the this compound peak away from the suppression zones you identified with the post-column infusion experiment.[3][6]
-
Modify the Gradient: If suppression occurs early in the run (the "solvent front"), increase the initial percentage of the organic mobile phase to elute this compound later. If suppression occurs later, adjust the gradient slope to shift the peak's retention time.
-
Change Column Chemistry: Switching to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Pentafluorophenyl (PFP)) can alter the elution order of your analyte and the matrix interferences, potentially resolving the co-elution problem.
Step 3: Adjust Mass Spectrometer Source Parameters
This is a fine-tuning step and is generally less effective than sample prep or chromatography.[11] However, optimizing parameters like ion source gas flows (nebulizer, auxiliary gas), temperature, and spray voltage can sometimes improve ionization efficiency and provide a marginal improvement in signal stability.
References
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques.
-
Jager, M., et al. (2022). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. Retrieved from [Link]
- Rahman, M., et al. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
- (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex.
- (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
- Souza, I. D., & Leal, W. G. (2004). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. Journal of Chromatography A.
-
(n.d.). Ion suppression (mass spectrometry). Wikipedia. Retrieved from [Link]
-
(n.d.). An Uncommon Fix for LC–MS Ion Suppression. LCGC International. Retrieved from [Link]
- (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.
- Nelson, M. (2014). Ion Suppression in LC–MS–MS — A Case Study. LCGC International.
- (2025). Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Labsci @ Pittcon.
-
(2017). Interference Testing and Mitigation in LC-MS/MS Assays. American Association for Clinical Chemistry. Retrieved from [Link]
- (n.d.). Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis. BenchChem.
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- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
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- 11. chromatographyonline.com [chromatographyonline.com]
ensuring consistent O-Terphenyl-D14 response in automated systems
A Senior Application Scientist's Guide to Ensuring Consistent Internal Standard Response in Automated Systems
Welcome to the technical support guide for O-Terphenyl-D14. This resource is designed for researchers, analytical scientists, and drug development professionals who utilize automated chromatography and mass spectrometry systems. As a deuterated internal standard (IS), this compound is a powerful tool for ensuring accuracy and precision in quantitative analysis, particularly for polycyclic aromatic hydrocarbons (PAHs) and related compounds.[1] However, its effectiveness hinges on a consistent and predictable response.
This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and resolve variability in your this compound signal, ensuring the integrity and reliability of your data.
Part 1: Foundational Knowledge - FAQs
This section addresses the fundamental questions researchers often have about using this compound.
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterated form of O-Terphenyl, an aromatic hydrocarbon.[2] In an analytical context, it serves as a stable isotope-labeled (SIL) internal standard. The primary goal of an IS is to correct for variations that can occur during sample preparation and analysis.[3] Because this compound is chemically almost identical to its non-labeled analyte counterpart, it behaves similarly during extraction, derivatization, and chromatographic separation.[4]
However, its key difference is its mass. The 14 deuterium atoms make it heavier than the native O-Terphenyl, allowing a mass spectrometer to distinguish it from the analyte of interest.[1] By adding a precise amount of this compound to every standard, quality control sample, and unknown sample, you can use the ratio of the analyte's response to the IS's response for quantification.[4] This ratio corrects for:
-
Variability in sample extraction recovery.
-
Inconsistent injection volumes.
-
Signal suppression or enhancement from the sample matrix.[3]
-
Minor fluctuations in instrument performance.
Q2: What are the key chemical properties of this compound I should be aware of?
Understanding the properties of this compound is crucial for its proper handling and use.
| Property | Value / Description | Source |
| Chemical Formula | C₁₈D₁₄ | [5] |
| Molecular Weight | ~244.39 g/mol | [1][2] |
| Appearance | White to light-yellow solid/crystal. | [6][7] |
| Purity | Typically ≥98% chemical purity and isotopic enrichment. | [1][2] |
| Solubility | Insoluble in water; soluble in organic solvents like benzene, acetone, and chloroform. | [6][7] |
| Storage | Store at room temperature, protected from light and moisture. | [1] |
| Stability | Stable under recommended storage conditions. Re-analysis for chemical purity is advised after extended periods (e.g., three years).[2] |
Q3: Can the deuterium labels on this compound exchange or be lost?
This is a critical concern for any deuterated standard. Isotopic exchange (or back-exchange) occurs when deuterium atoms are swapped for protons from the surrounding environment.[8] The stability of the deuterium label is highly dependent on its position on the molecule.[9]
For this compound, the deuterium atoms are bonded to aromatic carbons. These C-D bonds are very stable and are not susceptible to back-exchange under typical analytical conditions (e.g., neutral or mildly acidic/basic pH, common solvents, and temperatures used in GC-MS).[9] The risk of isotopic exchange is much higher for deuterium atoms attached to heteroatoms (like -OH or -NH) or carbons adjacent to carbonyl groups, which are not present in this compound.[8]
Part 2: Troubleshooting Inconsistent Response
Variability in the internal standard response is a common challenge in automated bioanalysis. The U.S. Food and Drug Administration (FDA) has provided guidance on this issue, emphasizing that understanding the source of variability is key to ensuring data accuracy. This section is structured to help you diagnose and solve specific problems based on the symptoms you observe.
Logical Flow for Troubleshooting IS Response
The following diagram outlines a systematic approach to diagnosing issues with this compound response.
Caption: A systematic workflow for diagnosing IS response issues.
Symptom 1: Consistently Low or High IS Response Across an Entire Batch
When all samples in a run, including calibrators and QCs, show a uniformly low or high response compared to historical data, the cause is likely systematic.
Q: My this compound response is low in every sample of my new batch. What's the cause?
A: This points to an issue with the standard or a system-wide problem.
-
Root Cause: Incorrect IS Working Solution Concentration. This is the most common cause. An error in dilution calculations or an inaccurate pipetting step during the preparation of the working solution will affect every sample to which it is added.
-
Expert Insight: Always prepare stock and working solutions with calibrated volumetric flasks and pipettes. It is good practice to have a second analyst independently verify calculations and preparation steps.
-
Action: Prepare a fresh this compound working solution. If possible, use a different lot of solvent and a different set of pipettes to rule out contamination or equipment failure.
-
-
Root Cause: Instrument Sensitivity Shift. The sensitivity of a mass spectrometer can drift over time. A dirty ion source, aging detector (electron multiplier), or a change in tuning parameters will impact the signal of all compounds, including the IS.
-
Expert Insight: Regularly review your instrument's auto-tune reports. A significant drop in the abundance of tuning ions (like PFTBA) or a major shift in required voltages indicates a loss of sensitivity that requires maintenance.[10]
-
Action: Perform a system check and re-tune the mass spectrometer. If the problem persists, clean the ion source, check the transfer line temperature, and inspect the GC inlet liner for contamination.[10]
-
-
Root Cause: Degradation of IS Stock Solution. Although this compound is stable, improper storage (e.g., exposure to light or heat) or using a stock solution past its expiration date can lead to degradation.[2]
-
Action: Compare the response of a freshly prepared standard from a new vial of this compound against your current stock solution.
-
Symptom 2: Erratic or Sporadic IS Response Within a Batch
When the IS response is inconsistent from one sample to the next, the issue is often related to the individual samples (matrix effects) or the automated sample handling process.
Q: The this compound response is highly variable in my unknown samples but looks fine in my standards. Why?
A: This classic symptom strongly suggests the presence of matrix effects . Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., lipids, salts, metabolites).[3][11] These effects can either suppress or enhance the IS signal. Even though a SIL-IS like this compound co-elutes with the analyte, differential matrix effects can occur where the matrix impacts the analyte and IS to different extents.[12]
-
Mechanism of Matrix Effects (Ion Suppression):
-
Analyte and IS molecules enter the MS ion source.
-
Co-eluting matrix components are also present.
-
Matrix components compete with the analyte/IS for the available charge during the ionization process (e.g., electron ionization in GC-MS).
-
This competition reduces the number of ionized analyte/IS molecules that reach the detector, resulting in a suppressed signal.
-
Caption: How co-eluting matrix components cause ion suppression.
-
Action Plan:
-
Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components. Enhance your sample preparation method. If using liquid-liquid extraction (LLE), try a back-extraction step. If using solid-phase extraction (SPE), ensure the sorbent is appropriate and optimize the wash steps to remove interferences without causing analyte loss.[13]
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[14] This is a viable strategy if your instrument has sufficient sensitivity to detect your analyte at the lower concentration.
-
Check Chromatography: Ensure that this compound is not co-eluting with a major matrix component. Adjusting the GC temperature program may be sufficient to move the IS peak to a cleaner region of the chromatogram.[15]
-
Q: My automated liquid handler is processing 96 samples at once, and the IS response is random. What should I check?
A: In high-throughput automated systems, mechanical and fluidic issues are a common source of sporadic errors.[16]
-
Root Cause: Inconsistent Dispensing. The automated liquid handler may not be dispensing the IS solution accurately into every well or vial.
-
Expert Insight: This can be caused by clogged tips, air bubbles in the syringe lines, or incorrect viscosity settings for the IS solution.
-
Action: Run a dispensing diagnostic on the liquid handler. Use a dye or a gravimetric test to verify that the correct volume is being delivered to all positions on the plate/rack. Check for clogged tips or needles and perform a system prime/flush.
-
-
Root Cause: Evaporation. If samples are left uncovered on the autosampler for extended periods, solvent can evaporate, concentrating both the analyte and the IS. If the rate of evaporation is inconsistent across a 96-well plate (e.g., "edge effects"), it will introduce variability.
-
Action: Use sealing mats or foil to cover plates during sample processing and while they are in the autosampler queue. Process samples in smaller batches if they will be sitting for a long time.
-
-
Root Cause: Poor Sample Mixing. After the IS is added, the sample must be thoroughly mixed to ensure homogeneity before injection. Inadequate mixing can lead to inconsistent results.
-
Action: Verify that the automated shaker/vortexer settings are correct and that mixing is uniform across the plate.
-
Part 3: Key Experimental Protocols
Adherence to validated protocols is essential for self-validating and trustworthy results.
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To accurately prepare concentrated stock and dilute working solutions of the internal standard.
Materials:
-
This compound (neat solid)[1]
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 10 mL, 100 mL)
-
Calibrated positive displacement or gas-tight syringes/pipettes
-
High-purity solvent (e.g., acetone, toluene)
Procedure:
-
Stock Solution (e.g., 1000 µg/mL):
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh approximately 10 mg of the neat material onto a weigh boat. Record the exact weight.
-
Carefully transfer the solid to a 10 mL Class A volumetric flask.
-
Rinse the weigh boat with the chosen solvent multiple times, adding the rinsate to the flask to ensure a quantitative transfer.
-
Add solvent to the flask until it is about half-full. Swirl gently to dissolve the solid completely.
-
Once dissolved, fill the flask to the calibration mark with the solvent.
-
Cap the flask and invert it at least 15-20 times to ensure the solution is homogeneous.
-
Calculate the exact concentration based on the actual weight and volume.
-
Transfer to an amber glass vial, label clearly with name, concentration, date, and initials, and store at room temperature, protected from light.[1]
-
-
Working Solution (e.g., 10 µg/mL):
-
Using a calibrated pipette, transfer 1.0 mL of the 1000 µg/mL stock solution into a 100 mL Class A volumetric flask.
-
Dilute to the calibration mark with the appropriate solvent.
-
Cap and invert 15-20 times to mix thoroughly.
-
This working solution is now ready to be added (spiked) into your samples.
-
Protocol 2: Validating IS Response and Investigating Matrix Effects
Objective: To determine if the sample matrix is affecting the this compound response.
Procedure:
-
Select Representative Samples: Choose at least 6-8 different sources of blank matrix (e.g., different lots of plasma, different soil samples) that are representative of the samples you will be analyzing.
-
Prepare Two Sets of Samples:
-
Set 1 (Pre-Extraction Spike):
-
Take a known volume of blank matrix.
-
Spike with the this compound working solution to the final concentration used in your method.
-
Process these samples through your entire sample preparation procedure (e.g., LLE, SPE).[17]
-
-
Set 2 (Post-Extraction Spike):
-
Take the same volume of blank matrix.
-
Process these samples through your entire sample preparation procedure without the internal standard.
-
In the final step, just before analysis, spike the resulting clean extract with the same amount of this compound working solution.
-
-
-
Analysis: Analyze both sets of samples on your automated system.
-
Data Evaluation:
-
Calculate the average peak area of this compound for Set 1 (Area_Pre) and Set 2 (Area_Post).
-
The Recovery of the extraction process is calculated as: (Area_Pre / Area_Post) * 100%.
-
The Matrix Effect is calculated by comparing the peak area from Set 2 to the peak area of the IS in a neat solvent solution (Area_Neat): (Area_Post / Area_Neat) * 100%.
-
If the matrix effect is significant (e.g., >15-20% suppression or enhancement), your sample preparation method needs to be improved.[18]
-
References
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]
-
Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 274. Retrieved from [Link]
-
Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
Pitschmann, V., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. International Journal of Analytical Chemistry. Retrieved from [Link]
-
Bunch, D. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? American Association for Clinical Chemistry. Retrieved from [Link]
-
ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Retrieved from [Link]
-
Jiangsu Zhongneng Chemical Technology Co., Ltd. (n.d.). O-Terphenyl, DYNOVA®. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis results of GC. Retrieved from [Link]
-
Pitschmann, V., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Semantic Scholar. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). o-Terphenyl. PubChem Compound Summary for CID 6766. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]
-
Marchand, D. H., et al. (2003). Multivariate optimization of a GC–MS method for determination of sixteen priority polycyclic aromatic hydrocarbons in environmental samples. Journal of Separation Science. Retrieved from [Link]
-
Watson, T. (2013). Optimizing GC–MS Methods. LCGC International. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. Retrieved from [Link]
-
Agilent Technologies. (2020). Optimizing Conditions for GC/MS Analyses. Retrieved from [Link]
-
Dolan, J. W. (2014). When Should an Internal Standard be Used? LCGC International. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Sample Preparation. Retrieved from [Link]
-
DePalma, A. (2018). Automating Sample Preparation. Lab Manager. Retrieved from [Link]
-
Bio-Rad. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Retrieved from [Link]
-
American Laboratory. (2017). A Look at Matrix Effects. LCGC International. Retrieved from [Link]
-
Yeh, E., et al. (2013). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of the Association for Laboratory Automation. Retrieved from [Link]
-
Zhang, X., et al. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). p-Terphenyl-d14. NIST Chemistry WebBook. Retrieved from [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. p-Terphenyl-d14 [webbook.nist.gov]
- 6. O-Terphenyl, DYNOVA® | Diphenyl manufacturer China | Jiangsu Zhongneng Chemical Technology Co., Ltd -- Tel: +86 0518-83866808 —联系电话:0518-83866808—江苏中能化学科技股份有限公司 [dynovacn.com]
- 7. O-Terphenyl | C18H14 | CID 6766 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Scientist's Guide to Method Validation: The O-Terphenyl-D14 Benchmark
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within regulated environments, the integrity of quantitative data is paramount. Every reported concentration is the culmination of a multi-stage process, each step—from extraction to injection—a potential source of variability and error. The validation of an analytical method is our systematic proof that this process is reliable, reproducible, and fit for its intended purpose. This guide moves beyond mere procedural outlines to explore the foundational logic of robust method validation, centering on the use of O-Terphenyl-D14 as a benchmark surrogate standard for the analysis of semi-volatile organic compounds (SVOCs).
The Unavoidable Challenge: Variability in Analytical Measurement
The core challenge in quantifying analytes in complex matrices, such as soil, tissue, or pharmaceutical preparations, is not just detection but achieving consistent accuracy. Analyte loss during sample preparation is inevitable. Whether through incomplete extraction, adsorption onto glassware, or degradation, the amount of analyte reaching the detector is rarely 100% of what was in the original sample. Furthermore, matrix effects—the alteration of instrument response by co-eluting, non-target compounds—can suppress or enhance the analyte signal, leading to significant inaccuracies.[1]
To counteract these variables, analytical chemists employ internal standards and surrogate standards. An internal standard is a compound added at a known concentration after sample preparation, just before instrumental analysis, to correct for variations in injection volume and instrument response. A surrogate, however, is more powerful. It is a compound chemically similar to the target analytes that is added to the sample before any preparation steps.[2] Its recovery is a measure of the performance of the entire method for that specific sample. This compound is a preeminent example of such a surrogate.
Profile of a Gold-Standard Surrogate: this compound
This compound is the fully deuterated form of 1,2-diphenylbenzene. Its physical and chemical properties make it an ideal surrogate for a wide range of non-polar, semi-volatile compounds, particularly polycyclic aromatic hydrocarbons (PAHs).
| Property | Value | Source |
| Chemical Formula | C₁₈D₁₄ | |
| Molecular Weight | 244.39 g/mol | |
| Appearance | Colorless to light-yellow solid | [3] |
| Melting Point | 58-59 °C (non-deuterated) | [3] |
| Boiling Point | 337 °C (non-deuterated) | [3] |
| Solubility | Insoluble in water | [3] |
| Key Application | Surrogate/Internal Standard for SVOC analysis |
The critical feature of this compound is the replacement of all 14 hydrogen atoms with deuterium. This isotopic substitution makes it chemically almost identical to its non-deuterated counterpart, meaning it behaves nearly identically during extraction, cleanup, and chromatography. However, its mass is significantly different (+14 Da), allowing it to be clearly distinguished from native O-Terphenyl and other analytes by a mass spectrometer.
The Isotope Dilution Principle: A Self-Validating System
The use of a stable isotope-labeled surrogate like this compound is the cornerstone of the Isotope Dilution Mass Spectrometry (IDMS) technique. IDMS is considered the gold standard in quantitative analysis because it provides the most accurate correction for procedural losses and matrix effects.[1]
The logic is as follows:
-
A precise, known amount of the deuterated surrogate (this compound) is added to the sample at the very beginning of the workflow.
-
The surrogate experiences the exact same physical and chemical losses as the native analytes throughout the entire sample preparation process (extraction, cleanup, concentration).
-
During GC-MS analysis, the instrument measures the ratio of the native analyte to the deuterated surrogate.
-
Because any losses would affect both the analyte and the surrogate proportionally, this ratio remains constant regardless of the overall recovery.
This principle creates a self-correcting system for each individual sample, providing a far more accurate quantification than methods relying on external calibration alone.
Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).
Performance Comparison: Deuterated vs. Non-Deuterated Standards
The choice of surrogate standard is a critical decision in method development. While non-deuterated compounds (structural analogs) can be used, they represent a significant compromise in analytical accuracy compared to a deuterated standard like this compound.
| Performance Parameter | This compound (Deuterated Surrogate) | Non-Deuterated Structural Analog (e.g., Anthracene) | Causality and Rationale |
| Chromatographic Co-elution | Nearly identical retention time to native analyte. | Different retention time; may not elute close to all analytes of interest. | Deuteration causes negligible changes in polarity and volatility, ensuring the surrogate and analyte experience the same chromatographic conditions. A structural analog will have different physicochemical properties.[4] |
| Correction for Matrix Effects | Excellent. Experiences the same ionization suppression or enhancement as the analyte. | Poor to Moderate. Experiences different matrix effects due to chromatographic separation from the analyte. | For accurate correction, the standard must co-elute with the analyte to be exposed to the same co-eluting matrix components at the ion source. |
| Recovery Mimicry | Excellent. Behaves identically during extraction and cleanup due to near-identical chemical properties. | Moderate. Differences in polarity, solubility, and volatility lead to different recovery efficiencies compared to the analytes. | The surrogate must perfectly trace the analyte through every sample preparation step to accurately account for losses. Structural differences prevent this. |
| Risk of Natural Occurrence | Virtually Zero. Deuterated compounds do not occur naturally. | Possible. The selected analog could potentially be present in the environmental or biological sample, leading to a false high recovery calculation. | The ideal surrogate must be absent from native samples to ensure its measured response comes only from the amount spiked by the analyst. |
| Mass Spectrometric Separation | Excellent. Easily resolved from the native analyte by its mass difference (+14 Da). | Excellent. Easily resolved by its unique mass. | Both types of standards are readily distinguished from target analytes by MS. |
| Overall Method Accuracy | High. Considered the "gold standard" for quantitative accuracy in mass spectrometry. | Compromised. Prone to inaccuracies from differential recovery and matrix effects. | By minimizing physicochemical differences, the deuterated standard provides the most reliable correction for analytical variability. |
Field-Proven Protocol: SVOC Analysis in Soil via EPA Method 8270D
The following protocol details a robust, validated method for the determination of semi-volatile organic compounds in soil, adapted from U.S. EPA SW-846 Methods 3540C and 8270D.[5] It leverages this compound as a surrogate to ensure the highest data quality.
Sample Preparation and Surrogate Spiking
-
Objective: To prepare a representative sample and introduce the surrogate standard before extraction. This step is critical; adding the surrogate here ensures it undergoes all subsequent preparation steps alongside the native analytes.
-
Homogenize the soil sample to ensure uniformity. Discard any large stones or debris.
-
Weigh out 30 g (wet weight) of the homogenized sample into a clean extraction thimble.
-
Spike the sample directly with 1.0 mL of a surrogate standard solution containing Terphenyl-d14 (and other relevant surrogates like Phenol-d5 and Nitrobenzene-d5) at a concentration of 100 µg/mL. This ensures the surrogate is present to account for losses from the very first step.
-
Mix the sample with 10 g of anhydrous sodium sulfate to remove moisture, which can hinder extraction efficiency.
Soxhlet Extraction (Method 3540C)
-
Objective: To exhaustively extract the semi-volatile organic compounds from the soil matrix into an organic solvent. Soxhlet extraction is a rigorous technique that ensures high extraction efficiency for a broad range of analytes.
-
Place the spiked sample thimble into a Soxhlet extractor.
-
Add 300 mL of a 1:1 mixture of acetone/hexane to the distilling flask.
-
Heat the flask and allow the solvent to cycle through the extractor for 16-24 hours. The continuous cycling of fresh, hot solvent ensures a thorough extraction.
-
After extraction, allow the apparatus to cool.
Extract Concentration and Cleanup
-
Objective: To concentrate the extracted analytes and remove interfering compounds.
-
Concentrate the extract to approximately 5 mL using a Kuderna-Danish (K-D) concentrator. This step increases analyte concentration to levels suitable for GC-MS detection.
-
If necessary, perform a cleanup step (e.g., using a silica gel column via EPA Method 3630C) to remove polar interferences that could affect chromatographic performance. The surrogate recovery will validate the efficiency of this cleanup step.
-
Further concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.
-
Add the internal standard solution (e.g., containing Acenaphthene-d10, Chrysene-d12) to the final extract just prior to analysis. This internal standard corrects for injection volume variability.
GC-MS Instrumental Analysis (Method 8270D)
-
Objective: To separate, identify, and quantify the target analytes and surrogate.
-
Instrument: Gas chromatograph with a capillary column (e.g., 30m x 0.25mm, 0.25µm film thickness) coupled to a mass spectrometer.
-
Injection: Inject 1-2 µL of the final extract into the GC inlet.
-
GC Program: Use a temperature program to separate the compounds, e.g., initial temp of 40°C, hold for 2 min, ramp to 320°C at 10°C/min, hold for 5 min.
-
MS Acquisition: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for each target analyte and for the surrogate (Terphenyl-d14).
-
Data Analysis: Identify compounds by their retention time and ion ratios. Quantify analytes using the response factor relative to the appropriate internal standard. Calculate the percent recovery of the Terphenyl-d14 surrogate. Per EPA guidelines, the recovery should fall within established laboratory control limits (typically 33-141% for Terphenyl-d14 in soil).[6]
Sources
A Head-to-Head Battle of Isomers: O-Terphenyl-D14 versus p-Terphenyl-d14 as Internal Standards
A Senior Application Scientist's Guide to Selecting the Optimal Deuterated Terphenyl for Your Analytical Workflow
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. Among the array of options, deuterated aromatic compounds are frequently employed, with terphenyl isomers being a notable choice for the analysis of polycyclic aromatic hydrocarbons (PAHs) and other persistent organic pollutants (POPs). This guide provides an in-depth comparison of two such standards: O-Terphenyl-D14 and p-Terphenyl-d14, offering insights into their respective performances and guiding the user toward an informed selection.
The Cornerstone of Quantitation: The Role of the Internal Standard
Before delving into the specifics of our two contenders, it is paramount to understand the function of an internal standard (IS). An IS is a compound of known concentration added to a sample prior to analysis.[1] Its purpose is to correct for variations that can occur during sample preparation and instrumental analysis, such as extraction inefficiencies, injection volume discrepancies, and matrix-induced signal suppression or enhancement.[2][3] The ideal internal standard should mimic the chemical and physical behavior of the analyte of interest as closely as possible.[4] Deuterated analogs of analytes or structurally similar compounds are often the preferred choice, particularly in mass spectrometry-based methods, as they exhibit similar chromatographic retention and ionization efficiencies to their non-deuterated counterparts.[4]
Introducing the Contenders: this compound and p-Terphenyl-d14
O-Terphenyl and p-terphenyl are isomers, meaning they share the same chemical formula (C18H14) but differ in the arrangement of their three phenyl rings.[5] Their deuterated counterparts, this compound and p-Terphenyl-d14, are synthesized by replacing all 14 hydrogen atoms with deuterium. This isotopic labeling results in a mass shift that allows them to be distinguished from the native analytes by a mass spectrometer.
Chemical Structures:
Caption: Chemical structures of this compound and p-Terphenyl-d14.
Head-to-Head Comparison: Key Performance Attributes
While direct, side-by-side experimental comparisons in the literature are scarce, we can infer performance differences based on their fundamental properties and the established principles of internal standard selection.
| Property | This compound | p-Terphenyl-d14 | Rationale & Implications for Performance |
| Molecular Structure | Non-planar, twisted conformation[6] | Planar, linear structure[7][8] | The planarity of p-terphenyl-d14 more closely resembles that of many PAHs, potentially leading to more similar chromatographic behavior and more accurate correction for losses during sample preparation. |
| Melting Point | 56-59 °C[9] | 212-214 °C[5] | The significantly higher melting point of p-terphenyl-d14 suggests greater thermal stability, which is advantageous for high-temperature GC applications. |
| Boiling Point | ~332-337 °C[9][10] | ~376-389 °C[9][11] | The higher boiling point of p-terphenyl-d14 makes it suitable for methods analyzing higher molecular weight, less volatile compounds. |
| Chromatographic Retention | Generally elutes earlier than p-terphenyl.[10][12] | Generally elutes later than o-terphenyl.[10][12] | The choice depends on the retention times of the target analytes. An ideal IS elutes near the analytes of interest without co-eluting. The later elution of p-terphenyl-d14 may be preferable for methods targeting a broad range of PAHs. |
| Common Applications | Less commonly used as an internal standard; more frequently used in materials science.[6][13] | Widely used as a surrogate and internal standard in EPA methods for SVOC and PAH analysis.[14][15] | The extensive documentation and validation of p-terphenyl-d14 in regulatory methods provide a higher level of confidence in its performance and reliability. |
The Deciding Factors: Which Isomer Reigns Supreme for Your Application?
The selection between this compound and p-Terphenyl-d14 is not a matter of one being universally superior, but rather which is better suited for a specific analytical challenge.
Choose p-Terphenyl-d14 when:
-
Analyzing a broad range of PAHs and POPs: Its planar structure and higher boiling point make it a more representative standard for a wider array of semi-volatile organic compounds.
-
Following established regulatory methods: Its inclusion in numerous EPA methods simplifies method validation and ensures compliance.[14][16]
-
High-temperature GC analysis is required: Its superior thermal stability minimizes the risk of degradation during analysis.
-
Your target analytes are planar: The structural similarity will likely lead to more accurate quantification.
Consider this compound when:
-
Your target analytes are non-planar or have earlier retention times: Its less-planar structure and lower boiling point might provide a closer chromatographic match to specific, less-planar analytes.
-
Co-elution with p-terphenyl-d14 is an issue: If p-terphenyl-d14 interferes with a target analyte, the chromatographically distinct this compound could be a viable alternative.
-
A custom method is being developed: For novel applications where a less common standard is required to avoid interferences, this compound could be explored.
Visualizing the Selection Process
The following workflow diagram illustrates the key decision points when choosing between this compound and p-Terphenyl-d14.
Caption: Decision workflow for selecting between this compound and p-Terphenyl-d14.
Experimental Protocol: Evaluating Internal Standard Performance
To empirically determine the optimal internal standard for your specific method, a validation experiment is essential.
Objective: To compare the recovery, and impact on quantification of this compound and p-Terphenyl-d14 for the analysis of target analytes in a representative matrix.
Materials:
-
This compound standard solution (known concentration)
-
p-Terphenyl-d14 standard solution (known concentration)
-
Certified reference material (CRM) or a well-characterized matrix blank
-
Stock solutions of target analytes
-
All necessary solvents and reagents for sample preparation and analysis
Methodology:
-
Prepare Spiked Samples:
-
Take a known amount of the matrix blank (e.g., 1 gram of soil, 1 mL of water).
-
Spike the matrix with a known concentration of the target analytes.
-
Divide the spiked matrix into two sets.
-
To the first set, add a known amount of this compound.
-
To the second set, add a known amount of p-Terphenyl-d14.
-
Prepare at least five replicates for each set.
-
-
Prepare Quality Control Samples:
-
Matrix Blank: An unspiked sample of the matrix to check for background contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with the analytes and one of the internal standards to assess the overall method performance.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Spiked matrix samples to evaluate the effect of the matrix on analyte recovery.
-
-
Sample Preparation:
-
Subject all samples (spiked samples, blanks, LCS, MS/MSD) to your established extraction and cleanup procedure.
-
-
Instrumental Analysis:
-
Analyze the extracts using your validated GC-MS or LC-MS method.
-
-
Data Analysis:
-
Calculate Recovery: Determine the percent recovery of each internal standard in all samples.
-
% Recovery = (Amount Detected / Amount Spiked) * 100
-
-
Assess Matrix Effects: Compare the analyte peak areas in the pre-extraction spiked samples to those in a clean solvent standard at the same concentration. A significant difference indicates matrix suppression or enhancement.
-
Evaluate Quantification Accuracy: Quantify the target analytes in the spiked samples using the respective internal standard. Compare the calculated concentrations to the known spiked concentrations to determine the accuracy of each IS.
-
Precision: Calculate the relative standard deviation (RSD) of the results for the replicate samples for each internal standard.
-
Expected Outcomes:
The internal standard that exhibits consistent and high recovery (typically within 70-130%), effectively compensates for matrix effects (leading to more accurate analyte quantification), and results in better precision (lower RSD) is the more suitable choice for your method.
Conclusion
While p-Terphenyl-d14 stands out as the more established and versatile internal standard for the analysis of PAHs and POPs, particularly within regulatory frameworks, This compound presents a viable alternative in specific analytical scenarios. The choice ultimately hinges on the specific requirements of the method, the nature of the target analytes, and the composition of the sample matrix. By understanding the fundamental properties of these isomers and, when necessary, performing a validation study, researchers can confidently select the internal standard that will ensure the highest quality data for their critical analyses.
References
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- Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. (n.d.). Queen's University Belfast.
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- p-Terphenyl-based rigid stationary phases with embedded polar groups for liquid chromatography. (2023).
- Jiangsu Zhongneng Chemical Technology Co., Ltd. (n.d.). P-Terphenyl, DYNOVA®.
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- Comparative Analysis of Polycyclic Aromatic Hydrocarbons and Halogenated Polycyclic Aromatic Hydrocarbons in Different Parts of Perilla frutescens (L.) Britt. (2022). Molecules, 27(19), 6539.
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A Guide to Inter-Laboratory Comparison of Results Using O-Terphenyl-D14
This guide provides an in-depth framework for researchers, analytical scientists, and laboratory managers on establishing and participating in inter-laboratory comparisons (ILCs) utilizing O-Terphenyl-D14 as an internal standard. The objective is to move beyond mere procedural steps and delve into the scientific rationale behind designing a robust validation system that ensures data is reliable, reproducible, and defensible across different organizations.
The Imperative of Inter-Laboratory Comparison: Trust Through Verification
In the world of analytical science, the generation of data is only the beginning. For that data to have currency—to be accepted for regulatory submission, publication, or critical decision-making—it must be demonstrably accurate and reproducible. Inter-laboratory comparisons, also known as proficiency testing (PT), are the cornerstone of external quality control, providing an objective means to evaluate and validate analytical methods and a laboratory's performance.[1][2] Participation in such programs is a requirement for accreditation under standards like ISO/IEC 17025 and is essential for building confidence in analytical results.[3]
The core principle of an ILC is simple: multiple laboratories analyze identical, homogenous samples to assess the level of agreement in their results.[3] This process helps to identify potential biases in a specific method, highlight issues with individual laboratory procedures, and establish consensus values for certified reference materials.[4] A well-designed ILC acts as a self-validating system, where the collective results provide a benchmark for individual performance.
At the heart of achieving accuracy in these comparisons, particularly in chromatographic and mass spectrometric techniques, is the use of an internal standard (IS). An IS is a compound added in a constant amount to all samples, calibration standards, and blanks. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response.[5][6] The ideal IS behaves chemically and physically as similarly as possible to the target analyte.[6] This is where isotopically labeled standards, such as this compound, demonstrate their unparalleled utility.
Profile of a Robust Internal Standard: this compound
This compound is the deuterated form of ortho-terphenyl, an aromatic hydrocarbon consisting of a central benzene ring substituted with two phenyl groups.[7] Its properties make it an excellent internal standard for the analysis of semi-volatile organic compounds, particularly Polycyclic Aromatic Hydrocarbons (PAHs) and other priority pollutants.[8]
| Property | Value | Source |
| Chemical Formula | C₆D₄(C₆D₅)₂ | [8] |
| Molecular Weight | 244.39 g/mol | [8][9] |
| Unlabeled CAS No. | 84-15-1 | [7][10] |
| Labeled CAS No. | 5142-67-6 | [8][9] |
| Appearance | Colorless to light-yellow solid | [10] |
| Key Applications | Environmental Analysis, PAH Quantification | [8] |
Why is this compound a Superior Choice?
-
Chemical Analogy: As a polycyclic aromatic hydrocarbon, it mimics the behavior of many common environmental pollutants during extraction, cleanup, and chromatographic analysis.
-
Mass Spectrometric Distinction: The 14 deuterium atoms give it a mass significantly different from its unlabeled counterpart, preventing any isotopic interference while ensuring it co-elutes with analytes of similar structure, providing the most accurate correction.
-
Low Natural Abundance: O-Terphenyl is not a naturally occurring compound in most environmental samples, eliminating the risk of background interference.
-
Thermal Stability: It is sufficiently robust to withstand the high temperatures of a GC inlet and column without degradation.
Designing a High-Integrity Inter-Laboratory Study
A successful ILC hinges on meticulous planning and execution. The goal is to create a test material that is homogenous and stable, ensuring that any observed variability is due to laboratory performance, not sample inconsistency.
Experimental Protocol: Preparation of the ILC Test Material
-
Matrix Selection: Choose a matrix relevant to the intended application (e.g., sandy loam for soil analysis, certified clean water). The matrix should be pre-screened to ensure it is free of the target analytes and any potential interferences.
-
Homogenization: For solid matrices, sieve the material to a uniform particle size (e.g., <2 mm) and blend thoroughly in a large-volume mechanical mixer for a minimum of 8 hours to ensure homogeneity.
-
Analyte Spiking:
-
Prepare a concentrated stock solution containing the target analytes (e.g., the 16 EPA priority PAHs) in a suitable solvent like acetone or methanol.
-
Calculate the volume of stock solution needed to achieve a mid-range concentration in the final test material.
-
Slowly add the analyte stock solution to the matrix while it is being actively blended. This ensures even distribution and prevents the formation of "hot spots."
-
-
Internal Standard Spiking:
-
Prepare a separate stock solution of this compound in a non-interfering solvent (e.g., dichloromethane).
-
Spike the entire batch of test material with the this compound solution using the same slow-addition and blending technique. The concentration should be chosen to provide a strong, clear signal in the subsequent analysis.
-
-
Equilibration and Packaging:
-
Allow the spiked matrix to equilibrate in a controlled environment for at least 48 hours, allowing the solvent to evaporate and the analytes to adsorb to the matrix particles.
-
Aliquot the final, homogenized test material into individual, pre-cleaned amber glass containers with Teflon-lined caps.
-
Randomly select several units (e.g., 5-10) for homogeneity testing before distributing the remaining samples to participating laboratories.
-
Workflow for ILC Design and Execution
Caption: Workflow for an inter-laboratory comparison study.
A Standardized GC-MS Protocol for Reproducible Analysis
To minimize method-dependent variability, all participating laboratories should adhere to a standardized analytical protocol. The following GC-MS method is a robust starting point for the analysis of PAHs using this compound.
Experimental Protocol: Sample Extraction and GC-MS Analysis
-
Sample Extraction:
-
Accurately weigh 10.0 ± 0.1 g of the ILC test material into a beaker.
-
Add 20 mL of a 1:1 mixture of hexane and dichloromethane.
-
Place the beaker in an ultrasonic bath and extract for 15 minutes at room temperature.[11]
-
Decant the solvent into a clean vial. Repeat the extraction with a fresh 20 mL aliquot of solvent.
-
Combine the two solvent extracts.
-
-
Extract Concentration:
-
Concentrate the combined extract to a final volume of 1.0 mL under a gentle stream of nitrogen at 35°C. This step is critical for achieving the required detection limits.
-
-
GC-MS Instrumental Analysis:
-
System: Gas chromatograph coupled to a mass spectrometer (GC-MS).[6][12]
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is ideal for resolving PAHs.
-
Injection: 1 µL, splitless injection mode at 290°C. The splitless mode ensures the efficient transfer of trace analytes onto the column.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
MS Conditions:
-
Mode: Selected Ion Monitoring (SIM) for maximum sensitivity.[13]
-
Ionization: Electron Impact (EI) at 70 eV.
-
Ions to Monitor:
-
This compound: m/z 244 (quantification), 242 (confirmation).
-
Target Analytes: Select appropriate quantification and confirmation ions for each target PAH (e.g., for Benzo[a]pyrene, m/z 252 and 250).
-
-
-
Data Interpretation and Performance Assessment
The ultimate value of an ILC lies in the statistical analysis of the collective data. This allows for the establishment of a consensus "true" value and the objective scoring of each laboratory's performance.
Data Analysis
-
Quantification: Each laboratory calculates the concentration of each target analyte using the internal standard method. The calculation relies on the relative response factor (RRF) determined from a multi-point calibration curve.
Concentration = (AreaAnalyte / AreaIS) * (1 / RRF) * (AmountIS / Sample Weight)
-
Reporting: Laboratories submit their final calculated concentrations for each analyte, along with the percent recovery of this compound. The recovery value serves as a crucial quality control check on the efficiency of the extraction process.
-
Statistical Evaluation: The study coordinator collates all results and performs a statistical analysis according to ISO 13528 standards.[14]
-
Assigned Value (xpt): The consensus value is typically determined as the robust mean of all participant results after the removal of statistical outliers.[4][14] This becomes the accepted "true value" for the proficiency test.
-
Performance Scoring (z-score): Each laboratory's performance is evaluated using a z-score, which quantifies how far their result is from the assigned value.[14][15]
z = (xi - xpt) / σpt
Where:
-
xi is the result from the individual laboratory.
-
xpt is the assigned value.
-
σpt is the standard deviation for proficiency assessment.
-
| z-score | Performance | Interpretation |
| |z| ≤ 2.0 | Satisfactory | The result is acceptable. No action required.[15] |
| 2.0 < |z| < 3.0 | Questionable | The result warrants investigation for potential errors.[15] |
| |z| ≥ 3.0 | Unsatisfactory | The result is unacceptable. A root cause analysis and corrective action are mandatory.[15] |
Sample Data Summary
The following table illustrates a potential outcome for the analysis of Benzo[a]pyrene in a fictional ILC.
| Laboratory ID | Reported Conc. (µg/kg) | This compound Recovery (%) | z-score | Performance |
| Lab A | 92.5 | 95% | -0.65 | Satisfactory |
| Lab B | 115.1 | 98% | 1.81 | Satisfactory |
| Lab C | 78.3 | 65% | -2.21 | Questionable |
| Lab D | 128.9 | 91% | 3.32 | Unsatisfactory |
| Lab E | 99.8 | 93% | 0.15 | Satisfactory |
| Assigned Value | 98.7 µg/kg |
In this example, Lab C's questionable result correlates with low internal standard recovery, suggesting a problem with their extraction procedure. Lab D's unsatisfactory result, despite good recovery, may point to a calibration or calculation error.
Comparison with Alternative Internal Standards
While this compound is an excellent choice, other deuterated PAHs are also commonly used. The selection of an internal standard should always be guided by the specific analytes of interest.
| Internal Standard | Pros | Cons |
| This compound | Excellent general-purpose IS for semi-volatiles, elutes in the middle of the PAH range, commercially available. | May not be a perfect chemical match for very early or late eluting PAHs. |
| Acenaphthene-D10 | Good choice for early-eluting, lower molecular weight PAHs. | May be too volatile for methods with aggressive evaporation steps. |
| Pyrene-D10 | Chemically very similar to mid-range PAHs like pyrene and fluoranthene. | Potential for native pyrene to be extremely high in some samples, risking spectral overlap if MS resolution is poor. |
| Benzo[a]pyrene-D12 | Ideal for later-eluting, higher molecular weight PAHs.[13] | Higher cost and may not be necessary if these are not the primary target analytes. |
Ultimately, the best practice for comprehensive PAH analysis is to use a suite of isotopically labeled standards that cover the full range of volatility and retention times of the target compounds. However, for a targeted ILC or routine analysis, this compound provides a robust and reliable single-point correction.
References
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A Senior Application Scientist's Guide to Isotope Dilution in PAH Analysis: Comparing O-Terphenyl-D14 with Key Deuterated Standards
Introduction: The Imperative for Accuracy in PAH Quantification
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants under intense scrutiny due to their carcinogenic and mutagenic properties. For researchers in environmental monitoring, food safety, and toxicology, the accurate and precise quantification of these compounds is not merely an analytical challenge—it is a public health imperative. The gold standard for achieving this level of accuracy is Isotope Dilution Mass Spectrometry (IDMS).[1]
The principle of IDMS is elegant and powerful: a known quantity of an isotopically labeled version of the target analyte is added to a sample at the very beginning of the analytical workflow.[1] These labeled standards, typically enriched with deuterium (²H or D) or Carbon-13 (¹³C), are chemically identical to their native counterparts.[1] Consequently, they experience the same potential losses during every stage of the process—extraction, cleanup, and instrumental analysis. By measuring the final ratio of the native analyte to its labeled standard, we can correct for these losses, thereby dramatically improving data accuracy and precision.[2][3] This guide provides an in-depth comparison of O-Terphenyl-D14, a widely used surrogate standard, with other common deuterated PAH standards, supported by a validation workflow to guide laboratory implementation.
Focus Product Profile: this compound
This compound is a fully deuterated aromatic hydrocarbon. Unlike most other deuterated standards, it is not an exact isotopic analogue of a priority pollutant PAH. This unique characteristic, combined with its physicochemical properties, defines its primary role in PAH analysis.
Key Physicochemical Properties:
-
Chemical Formula: C₁₈D₁₄[4]
-
Molecular Weight: 244.39 g/mol [4]
-
Appearance: Colorless to light-yellow crystalline solid[5][6]
-
Melting Point: 56-59 °C[7]
-
Solubility: Insoluble in water; soluble in common organic solvents such as dichloromethane, toluene, and hexane.[5][7]
Its primary application is as a surrogate standard . A surrogate is added to every sample, blank, and quality control standard before extraction to monitor the overall efficiency of the analytical method for a broad range of compounds.[8][9] this compound is an excellent choice for this role because its high boiling point and chemical stability allow it to effectively represent the behavior of the less volatile, higher molecular weight PAHs (those with 4-6 rings) during sample processing.
Comparative Analysis: this compound vs. Analyte-Specific Deuterated Standards
While this compound provides a robust measure of overall method performance, the most accurate quantification is achieved by using a dedicated deuterated standard for each target analyte or for small groups of structurally similar analytes.[2][10] Standard methodologies, such as U.S. EPA Method 8270, employ a suite of deuterated standards to cover the full range of PAHs.[11][12]
The selection of a standard is governed by the principle of volatility matching . The chosen standard should have a boiling point and chromatographic retention time as close as possible to the analyte(s) it is intended to quantify. This ensures that its behavior during sample preparation and analysis is a true proxy for the target compound.
Below is a comparative summary of this compound and the deuterated standards commonly used in EPA Method 8270.
| Standard Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Typical Use & Rationale |
| Naphthalene-d8 | C₁₀D₈ | 136.23 | 218 | Internal Standard for volatile 2-ring PAHs (Naphthalene, Acenaphthylene, Acenaphthene). Its volatility closely matches the earliest eluting targets.[8][11] |
| Acenaphthene-d10 | C₁₂D₁₀ | 164.28 | 279 | Internal Standard for 3-ring PAHs (Fluorene, Phenanthrene, Anthracene). It bridges the gap between the most volatile and semi-volatile analytes.[8][11] |
| Phenanthrene-d10 | C₁₄D₁₀ | 188.29 | 340 | Internal Standard for semi-volatile 3- and 4-ring PAHs (Fluoranthene, Pyrene). Its properties are representative of the middle elution range.[8][11] |
| Chrysene-d12 | C₁₈D₁₂ | 240.37 | 448 | Internal Standard for less volatile 4- and 5-ring PAHs (Benz[a]anthracene, Chrysene, Benzo[b]fluoranthene, Benzo[k]fluoranthene).[8][11] |
| Perylene-d12 | C₂₀D₁₂ | 264.38 | 497 | Internal Standard for the least volatile, high molecular weight 5- and 6-ring PAHs (Benzo[a]pyrene, Indeno[1,2,3-cd]pyrene, Dibenz[a,h]anthracene).[8][11] |
| This compound | C₁₈D₁₄ | 244.39 | 332 | Surrogate Standard to monitor overall method recovery. Its retention time falls within the range of many 4-ring PAHs, but its primary role is to provide a single metric for the performance of the entire analytical process.[13] |
The ¹³C-Labeled Alternative: A Note on Ultimate Precision
For the most demanding analyses requiring the lowest possible detection limits, ¹³C-labeled standards are often preferred.[14] While deuterated standards are highly effective, they can have two minor theoretical drawbacks: a slight chromatographic shift relative to the native compound and the potential for hydrogen-deuterium back-exchange in specific matrices or under harsh conditions.[14][15] ¹³C-labeled standards are not susceptible to exchange and have virtually no native background, making them the superior choice for high-resolution mass spectrometry and ultra-trace analysis.[14]
Experimental Protocol: Validating Standard Performance
This protocol describes a self-validating experiment to compare the quantitative accuracy achieved using this compound as a sole surrogate versus a full suite of analyte-specific internal standards.
Objective: To quantify PAHs in a Certified Reference Material (CRM) soil sample and compare the accuracy of two different isotope dilution strategies.
Methodology:
-
Preparation of Standards:
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 50, 100, 250, 500 µg/L) containing a certified mix of 16 priority PAHs. Fortify each calibration level with a constant concentration (e.g., 100 µg/L) of the deuterated internal standard mix (Naphthalene-d8, Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12, Perylene-d12).
-
Surrogate Spiking Solution: Prepare a solution of this compound at a concentration that will yield a final extract concentration similar to the internal standards.
-
-
Sample Preparation & Extraction:
-
Weigh two identical aliquots (e.g., 10 g) of a soil CRM with certified PAH concentrations. Label them Aliquot A and Aliquot B.
-
To both aliquots, add a precise volume of the this compound surrogate spiking solution.
-
To Aliquot B only, add a precise volume of the deuterated internal standard mix. Causality Note: Adding the internal standards at this initial stage makes them function as surrogates, correcting for losses throughout the entire process, which represents the most accurate IDMS approach.
-
Add 20 mL of a 1:1 mixture of hexane and dichloromethane to each sample.
-
Extract the samples using ultrasonication for 20 minutes in a temperature-controlled water bath.
-
-
Extract Cleanup:
-
Centrifuge the samples and carefully collect the supernatant (the solvent layer).
-
Prepare silica gel solid-phase extraction (SPE) cartridges by conditioning them with dichloromethane followed by hexane.
-
Load the sample extracts onto the SPE cartridges. Elute the target PAHs with a mixture of hexane and dichloromethane. Causality Note: This step is critical for removing polar interferences from the soil matrix, which can otherwise contaminate the GC-MS system and interfere with quantification.[2]
-
Collect the eluate.
-
-
Concentration and Final Volume Adjustment:
-
Concentrate the cleaned extracts to approximately 0.5 mL using a gentle stream of nitrogen.
-
To Aliquot A only, add a precise volume of the deuterated internal standard mix. Causality Note: In this case, the deuterated standards are being used as traditional "internal standards," added just before analysis. This method corrects for injection volume variability but not for losses during extraction and cleanup.
-
Bring both extracts to a final volume of 1.0 mL with solvent.
-
-
GC-MS Analysis:
-
Instrument: Gas Chromatograph with a Mass Spectrometric Detector (GC-MS).
-
Column: SLB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[16]
-
Oven Program: 50°C (hold 1 min), ramp at 10°C/min to 325°C (hold 5 min).[16]
-
Injection: 1 µL, splitless injection mode.
-
MS Mode: Selected Ion Monitoring (SIM). Monitor the quantitation and confirmation ions for each native PAH and each deuterated standard.
-
Data Analysis & Expected Outcomes
-
Quantification for Aliquot A: Calculate the concentration of each PAH using its respective internal standard (e.g., quantify Phenanthrene using Phenanthrene-d10). Separately, calculate the recovery of the this compound surrogate.
-
Quantification for Aliquot B: Calculate the concentration of each PAH using its corresponding deuterated analogue that was carried through the entire process.
-
Comparison: Compare the measured concentrations from both aliquots to the certified values in the CRM.
Expected Results: The concentrations calculated for Aliquot B will likely be closer to the CRM's certified values across all analytes. This is because the analyte-specific standards added at the beginning provide a more accurate correction for the unique recovery of each compound. The results from Aliquot A, while still robust, will demonstrate how well this compound can model the average recovery of the entire suite of PAHs.
Visualizations
Caption: Experimental workflow for PAH analysis using IDMS.
Caption: The core principle of Isotope Dilution Mass Spectrometry.
Conclusion and Recommendations
This compound is a reliable and effective surrogate standard for assessing the overall performance of analytical methods for PAHs. Its utility lies in providing a single, consistent measure of recovery for every sample processed. However, for achieving the highest degree of accuracy in quantification, an isotope dilution strategy employing analyte-specific deuterated (or ¹³C-labeled) standards is unequivocally superior.
For routine monitoring programs: Employing this compound (or a similar surrogate like p-Terphenyl-d14) alongside a smaller set of 4-5 key deuterated internal standards (e.g., Naphthalene-d8, Phenanthrene-d10, Chrysene-d12, Perylene-d12) offers a balanced approach that combines robust quality control with accurate quantification across the full volatility range.
For research and ultra-trace analysis: A full isotope dilution method, where every target PAH is quantified against its own unique deuterated or ¹³C-labeled analogue, is the recommended approach.[2] This eliminates any potential bias from differences in the physicochemical behavior between the standard and the analyte, ensuring the highest possible data quality.
Ultimately, the choice of standard depends on the specific goals of the analysis, the required detection limits, and the complexity of the sample matrix. A thorough understanding of the roles and properties of different standards is essential for any researcher dedicated to producing defensible and highly accurate PAH data.
References
-
Boden, A. R., & Reiner, E. J. (2004). DEVELOPMENT OF AN ISOTOPE-DILUTION GAS CHROMATOGRAPHIC-MASS SPECTROMETRIC METHOD FOR THE ANALYSIS OF POLYCYCLIC AROMATIC COMPOUNDS IN ENVIRONMENTAL MATRICES. Soil and Sediment Contamination: An International Journal, 13(4), 309-324. Available from: [Link]
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Taylor & Francis Online. (n.d.). DEVELOPMENT OF AN ISOTOPE-DILUTION GAS CHROMATOGRAPHIC-MASS SPECTROMETRIC METHOD FOR THE ANALYSIS OF POLYCYCLIC AROMATIC COMPOUNDS IN ENVIRONMENTAL MATRICES. Available from: [Link]
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Li, Z., et al. (2010). Determination of 43 polycyclic aromatic hydrocarbons in air particulate matter by use of direct elution and isotope dilution gas chromatography/mass spectrometry. Analytical Chemistry, 82(13), 5402-5408. Available from: [Link]
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Moret, S., et al. (2006). Isotope dilution determination of polycyclic aromatic hydrocarbons in olive pomace oil by gas chromatography-mass spectrometry. Journal of Chromatography A, 1103(2), 273-280. Available from: [Link]
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-
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ResearchGate. (2013). Does anyone use LC-MS for Polycyclic aromatic hydrocarbons analysis and which standards are needed - internal or deuterated standards?. Available from: [Link]
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PMC. (2022). Determination of polycyclic aromatic hydrocarbons extracted from lichens by gas chromatography–mass spectrometry. PLoS ONE, 17(8), e0273533. Available from: [Link]
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ResearchGate. (2021). Determination of 31 Polycyclic Aromatic Hydrocarbons in Plant Leaves Using Internal Standard Method with Ultrasonic Extraction–Gas Chromatography–Mass Spectrometry. Available from: [Link]
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ResearchGate. (2019). Variations in GC–MS Response Between Analytes and Deuterated Analogs. Available from: [Link]
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A Senior Application Scientist's Guide to the Certificate of Analysis and Purity Verification of O-Terphenyl-D14
For researchers, scientists, and professionals in drug development, the isotopic and chemical purity of standards like O-Terphenyl-D14 are paramount for data integrity. This guide provides an in-depth technical comparison of the analytical methodologies used to certify this compound, offering insights into its performance against relevant alternatives. We will delve into the causality behind experimental choices and present self-validating protocols to ensure trustworthiness in your analytical workflows.
This compound, a deuterated aromatic hydrocarbon, is frequently utilized as an internal standard or surrogate in the analysis of polycyclic aromatic hydrocarbons (PAHs) and other semi-volatile organic compounds by gas chromatography-mass spectrometry (GC-MS).[1][2] Its physical and chemical properties closely mimic those of many target analytes, while its mass difference allows for clear differentiation, making it an ideal choice for quantifying analytical recovery and ensuring method performance.[3][4]
The Analytical Trinity: A Multi-Pronged Approach to Purity Verification
A comprehensive certificate of analysis for this compound relies on a combination of analytical techniques to provide a complete picture of its purity.[5] The synergy of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy ensures both chemical and isotopic purity are rigorously assessed.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Chemical Purity
GC-MS is the cornerstone for determining the chemical purity of volatile and semi-volatile compounds like this compound.[6][7] The gas chromatograph separates the compound from any potential impurities, and the mass spectrometer provides definitive identification and quantification.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a high-purity solvent such as dichloromethane or toluene to create a 1 mg/mL stock solution.
-
Instrument Setup:
-
GC System: Agilent 8890 or equivalent.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is ideal for separating aromatic hydrocarbons.[2]
-
Inlet: Splitless injection at 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 10°C/min to 300°C and hold for 5 minutes.
-
MS System: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 350.
-
-
Data Analysis: The chemical purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. The mass spectrum should confirm the molecular ion of this compound at m/z 244.[1][8]
Diagram of the GC-MS Workflow for this compound Purity Analysis
Caption: Workflow for this compound chemical purity analysis by GC-MS.
High-Performance Liquid Chromatography (HPLC): Assessing Non-Volatile Impurities
While GC-MS is excellent for volatile impurities, HPLC is crucial for detecting any non-volatile contaminants that may be present. Reversed-phase HPLC is a common technique for separating aromatic hydrocarbons.[9][10][11]
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Instrument Setup:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. Start with 60% acetonitrile and increase to 100% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector at 254 nm.
-
-
Data Analysis: Similar to GC-MS, purity is determined by the area percentage of the main peak. This method is particularly sensitive to larger, more polar, or thermally unstable impurities that would not be detected by GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Arbiter of Isotopic Purity
NMR spectroscopy is the definitive technique for confirming the isotopic enrichment of this compound.[5][6] Both ¹H (proton) and ²H (deuterium) NMR are employed to provide a comprehensive assessment.
-
¹H NMR: This technique is used to quantify any residual protons in the molecule. The absence or significant reduction of signals in the aromatic region, where the protons of unlabeled o-terphenyl would appear, is a direct measure of the degree of deuteration.
-
²H NMR: This method directly detects the deuterium atoms, confirming their presence and providing information about their location on the aromatic rings.
-
Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent that does not have signals in the aromatic region, such as chloroform-d (CDCl₃) or acetone-d₆.
-
Instrument Setup:
-
NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument.
-
¹H NMR: Acquire a quantitative spectrum with a sufficient relaxation delay (e.g., 30 seconds) to ensure accurate integration of any residual proton signals.
-
²H NMR: Acquire a spectrum to observe the deuterium signals.
-
-
Data Analysis: The isotopic purity (atom % D) is calculated by comparing the integral of the residual proton signals in the ¹H NMR spectrum to the integral of a known internal standard or by direct integration of the deuterium signal in the ²H NMR spectrum.
Comparative Analysis: this compound vs. Alternatives
The choice of an internal standard is critical and should be based on the specific requirements of the analytical method.[3] this compound is often compared to its isomers, p-terphenyl-d14 and m-terphenyl-d14, as well as their non-deuterated counterparts.
| Feature | This compound | p-Terphenyl-d14 | Non-Deuterated o-Terphenyl |
| Primary Application | Internal Standard/Surrogate | Internal Standard/Surrogate[2] | Calibration Standard/Matrix Spike |
| Molecular Weight | 244.39 g/mol [1][8] | 244.39 g/mol | 230.30 g/mol [12] |
| Melting Point | 58-59 °C[13] | 212-213 °C | 56-58 °C |
| Boiling Point | 337 °C[13] | 379 °C | 332 °C |
| GC Elution Time | Slightly earlier than unlabeled | Slightly later than this compound | Slightly later than deuterated |
| Mass Spectrum (M+) | m/z 244[8] | m/z 244[14] | m/z 230 |
Causality Behind Performance Differences:
-
Elution Order: In reversed-phase chromatography (both GC and HPLC), deuterated compounds often elute slightly earlier than their non-deuterated analogs.[9] This is due to the C-D bond being slightly shorter and less polarizable than the C-H bond, leading to weaker intermolecular interactions with the stationary phase.
-
Isomer Effects: The different isomers of terphenyl have distinct physical properties, such as melting and boiling points, which influence their chromatographic behavior. p-Terphenyl, being more linear and symmetrical, has a higher melting point and tends to be retained longer on many GC columns compared to the ortho and meta isomers.
Diagram of the Analytical Decision-Making Process
Caption: Decision-making workflow for certifying this compound.
Trustworthiness Through Self-Validating Systems
To ensure the trustworthiness of the purity assessment, each analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the United States Pharmacopeia (USP).[15][16][17][18]
Key Validation Parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
By rigorously validating each analytical technique, the resulting Certificate of Analysis for this compound becomes a robust and reliable document, providing researchers with the confidence they need in their experimental results.
References
- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
-
Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(Suppl 1), e9453. [Link]
-
Zhang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. [Link]
- Unknown Author. (n.d.).
-
Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. [Link]
-
Joannou, M. V., et al. (2021). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. National Institutes of Health. [Link]
-
Baweja, R. (1986). Application of reversed-phase high-performance liquid chromatography for the separation of deuterium and hydrogen analogs of aromatic hydrocarbons. Analytica Chimica Acta, 192, 345-348. [Link]
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PubChem. (n.d.). O-Terphenyl. [Link]
-
Pharmaffiliates. (n.d.). ANALYTICAL INFORMATION - o-Terphenyl D14. [Link]
-
Jiangsu Zhongneng Chemical Technology Co., Ltd. (n.d.). O-Terphenyl, DYNOVA®. [Link]
-
Gomez, M. J., et al. (2022). Determination of polycyclic aromatic hydrocarbons extracted from lichens by gas chromatography–mass spectrometry. PubMed Central. [Link]
-
Cheméo. (n.d.). Chemical Properties of o-Terphenyl (CAS 84-15-1). [Link]
-
Reddit. (2023). How would I pick a suitable internal standard?. [Link]
-
Pokhilo, N. D., et al. (1993). Gas chromatographic and mass spectrometric characterization of trimethylsilyl derivatives of some terpene alcohol phenylpropenoids. PubMed. [Link]
-
ResearchGate. (2013). Can anyone suggest standard chemical compounds as internal standard used for LC-MS/MS?. [Link]
-
Gallart-Ayala, H., et al. (2010). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Mass Spectrometry Reviews, 29(5), 776-805. [Link]
-
Wang, Z., et al. (2020). Application of Gas Chromatography-High Resolution Quadrupole Time-of-Flight Mass Spectrometry in Fingerprinting Analysis of Polycyclic Aromatic Sulfur Heterocycles. ResearchGate. [Link]
-
Arapitsas, P., et al. (2010). High-Performance Liquid Chromatography–Hydrogen/Deuterium Exchange–High-Resolution Mass Spectrometry Partial Identification of a Series of Tetra- and Pentameric Cyclic Procyanidins and Prodelphinidins in Wine Extracts. PubMed Central. [Link]
-
Jackman, H., et al. (2007). Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. Organic Letters, 9(25), 5179–5182. [Link]
-
Huber, L. (2010). Validation of Analytical Methods. [Link]
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ZeptoMetrix. (n.d.). p-Terphenyl-d14. [Link]
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Restek. (n.d.). p-Terphenyl-d14. [Link]
-
Waters Corporation. (n.d.). Determination of Aromatic Hydrocarbon Types in Middle Distillates with the Alliance HPLC System and RI Detection According to ASTM D6591 (IP548). [Link]
-
Kumar, A., & Saini, G. (2019). Analytical Method Validation – Overview. Journal of Engineering Sciences, 10(11). [Link]
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Oliveira, A. (2016). Analytical methods validation in the regulatory framework. Experimental designs, optimization, and evaluation. The case of stability testing. [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
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Hopf, H., et al. (2008). Preparation and NMR Spectroscopy of Selected Polychlorinated meta‐Terphenyls. ResearchGate. [Link]
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Reddy, Y. R., et al. (2012). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. OMICS International. [Link]
-
Pampel, A., et al. (2015). Solid-state 13C-NMR spectroscopic determination of side-chain mobilities in zirconium-based metal–organic frameworks. PubMed Central. [Link]
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accuracy and precision of O-Terphenyl-D14 in certified reference materials
An In-Depth Technical Guide to the Accuracy and Precision of O-Terphenyl-D14 in Certified Reference Materials
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The choice of an internal standard is a critical decision that directly impacts the accuracy and precision of quantitative analysis, particularly in chromatography and mass spectrometry. This guide provides a comprehensive evaluation of this compound, a widely utilized Certified Reference Material (CRM), and compares its performance against other common internal standardization strategies.
The Foundational Role of Internal Standards in Quantitative Analysis
In an ideal analytical world, every step from sample extraction to final measurement would be perfectly repeatable. In reality, unavoidable variations in sample preparation, instrument drift, and matrix effects introduce potential errors. An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks. By comparing the analyte's response to the IS response, these variations can be normalized, significantly enhancing the reliability of the results.
The ideal internal standard should be chemically similar to the analyte but not naturally present in the samples.[1] For mass spectrometry-based methods, the gold standard is an isotopically labeled version of the analyte.[1][2] This is where this compound excels, particularly in the analysis of semi-volatile organic compounds like Polycyclic Aromatic Hydrocarbons (PAHs).
Profile of a High-Performance CRM: this compound
This compound is the deuterated form of o-Terphenyl. Deuterium (²H) is a stable, non-radioactive isotope of hydrogen. Replacing the 14 hydrogen atoms in o-Terphenyl with deuterium results in a molecule that is chemically and physically almost identical to its unlabeled counterpart but has a distinct, higher molecular weight.
Key Physicochemical Properties:
| Property | Value (o-Terphenyl) | Value (this compound) | Significance for Use as a CRM |
| Molecular Formula | C₁₈H₁₄ | C₁₈D₁₄ | Deuteration increases mass without significantly altering chemical behavior. |
| Molecular Weight | ~230.3 g/mol [3][4] | ~244.4 g/mol [5][6] | Easily distinguished by a mass spectrometer. |
| Boiling Point | ~337 °C[3] | Similar to unlabeled form | Ensures co-elution with analytes in a similar volatility range during GC analysis. |
| Solubility | Insoluble in water[3][4] | Insoluble in water | Behaves similarly to non-polar analytes (like PAHs) during solvent extraction. |
| Chemical Purity | N/A | Typically ≥98%[5] | High purity is essential for a CRM to ensure accurate spiking concentrations. |
These properties make this compound an excellent surrogate and internal standard for methods like U.S. EPA Method 8270 for semi-volatile organics. Its behavior during extraction, cleanup, and chromatographic separation closely mimics that of many target analytes.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The use of this compound is a practical application of Isotope Dilution Mass Spectrometry (IDMS), a premier quantitative technique. The fundamental principle is that the labeled standard, once added, experiences the exact same losses and variations as the native analyte throughout the entire analytical process. Because the mass spectrometer can differentiate between the analyte and the labeled standard, the ratio of their signals remains constant, irrespective of sample loss. This provides a robust, self-validating system for each sample.
Caption: Isotope Dilution Mass Spectrometry (IDMS) Workflow.
Comparison of Internal Standardization Strategies
The choice of internal standard profoundly affects data quality. Here, we compare the use of a deuterated CRM like this compound with other common approaches.
| Strategy | This compound (Isotope Dilution) | Structural Analog (Non-labeled) | No Internal Standard (External Calibration) |
| Principle | Labeled analog perfectly mimics analyte behavior.[2] | A different, non-native compound with similar chemical properties. | Relies solely on the reproducibility of the instrument and sample injections. |
| Accuracy | Excellent. Effectively corrects for matrix effects and variations in extraction efficiency and instrument response. | Good to Fair. Cannot perfectly correct for matrix effects that may uniquely affect the analyte vs. the standard. | Poor to Fair. Highly susceptible to injection volume errors, instrument drift, and matrix suppression/enhancement. |
| Precision | Excellent. Normalizes variations across multiple samples and runs, leading to low relative standard deviations (RSDs). | Good. Improves precision over external calibration but can be less consistent if the analog's behavior diverges from the analyte's. | Poor. Results can have high variability, making it difficult to detect small but significant changes in concentration. |
| Trustworthiness | High. The recovery of the standard in each sample serves as a built-in quality control check on the preparation process.[7] | Moderate. Does not provide a true measure of the native analyte's recovery. | Low. Provides no internal check on sample-specific issues. |
| Cost | High. Deuterated standards are more expensive to synthesize.[1] | Low to Moderate. | Lowest. No cost for an internal standard. |
| Best For | High-stakes applications requiring legally defensible data: drug development, environmental monitoring, clinical diagnostics. | Routine analyses where the highest accuracy is not essential and cost is a major factor. | Simple, clean matrices where variability is known to be very low. Not recommended for complex samples. |
Experimental Protocol: PAH Analysis in Environmental Samples
This protocol outlines a typical workflow for quantifying PAHs in a soil sample using this compound as a surrogate standard to monitor method performance.
Objective: To determine the concentration of Polycyclic Aromatic Hydrocarbons (PAHs) in a soil sample with high accuracy and precision.
Materials:
-
Soil sample
-
This compound CRM solution (e.g., in dichloromethane)
-
PAH calibration standards
-
Hexane and Dichloromethane (DCM), analytical grade
-
Anhydrous sodium sulfate
-
Ultrasonic bath or pressurized fluid extractor
-
Gas Chromatograph with a Mass Spectrometer (GC/MS)
Methodology:
-
Sample Preparation:
-
Weigh approximately 5 grams of the homogenized soil sample into a beaker.
-
Spike the sample with a known volume (e.g., 50 µL) of the this compound CRM solution. This standard will now undergo the entire process alongside the native analytes.
-
-
Extraction:
-
Add 20 mL of a 1:1 hexane:DCM solvent mixture to the sample.
-
Extract the sample using an ultrasonic bath for 15 minutes or follow a validated pressurized liquid extraction (PLE) method.[8]
-
Decant the solvent into a clean flask. Repeat the extraction two more times, combining the solvent extracts.
-
-
Cleanup and Concentration:
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC/MS Analysis:
-
Inject 1 µL of the final extract into the GC/MS system.
-
GC Conditions (Typical):
-
MS Conditions:
-
Mode: Selected Ion Monitoring (SIM) or full scan, depending on sensitivity needs.
-
Monitored Ions: Select characteristic, high-abundance ions for each target PAH and for this compound.
-
-
-
Quantification:
-
Prepare a multi-level calibration curve using PAH standards, with each standard also containing the same concentration of this compound as the samples.
-
Plot the ratio of the analyte peak area to the this compound peak area against the analyte concentration.
-
Calculate the concentration of each PAH in the sample extract using the regression equation from the calibration curve.
-
Calculate the recovery of this compound in each sample. A recovery within a defined range (e.g., 70-130%) validates the result for that specific sample.
-
Caption: Experimental Workflow for PAH Analysis using an Internal Standard.
Conclusion: A Commitment to Data Integrity
For scientists and researchers in regulated and discovery environments, analytical results must be irrefutable. The use of a deuterated certified reference material like this compound in an isotope dilution mass spectrometry method represents a commitment to the highest standards of accuracy and precision. While the initial cost of labeled standards is higher, the value derived from unimpeachable data quality, reduced need for re-analysis, and the inherent self-validating nature of the method provides a compelling return on investment. By correcting for nearly all sources of analytical variability, this compound ensures that the final reported concentration is a true and reliable measure of the analyte in the original sample.
References
-
PubChem. (n.d.). O-Terphenyl. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of o-Terphenyl (CAS 84-15-1). Retrieved from [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - o-Terphenyl. Retrieved from [Link]
-
Gallego, E. V., et al. (2022). Determination of polycyclic aromatic hydrocarbons extracted from lichens by gas chromatography–mass spectrometry. PMC - PubMed Central. Retrieved from [Link]
-
Reddit. (2023, September 12). How would I pick a suitable internal standard? r/Chempros. Retrieved from [Link]
-
ZeptoMetrix. (n.d.). p-Terphenyl-d14. Retrieved from [Link]
-
ResearchGate. (2013, December 4). Can anyone suggest standard chemical compounds as internal standard used for LC-MS/MS? Retrieved from [Link]
-
Agilent Technologies. (2018, August 7). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. Retrieved from [Link]
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- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - o-Terphenyl [cdc.gov]
- 5. isotope.com [isotope.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. zeptometrix.com [zeptometrix.com]
- 8. agilent.com [agilent.com]
- 9. Determination of polycyclic aromatic hydrocarbons extracted from lichens by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Isotopic Stability of O-Terphenyl-D14 for Researchers and Drug Development Professionals
In the precise world of quantitative analysis, particularly in environmental monitoring and drug development, the integrity of internal standards is paramount. Deuterated compounds, such as O-Terphenyl-D14, are the workhorses of mass spectrometry-based methods, offering a way to correct for variations in sample preparation and analysis. However, the assumption of their perfect stability can be a critical oversight. This guide provides an in-depth technical assessment of the isotopic stability of this compound, comparing it with other deuterated polycyclic aromatic hydrocarbon (PAH) internal standards. We will delve into the mechanisms of isotopic exchange, present experimental protocols for stability validation, and offer data-driven insights to ensure the accuracy and reliability of your analytical methods.
The Critical Role of Isotopic Stability in Quantitative Analysis
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry.[1] The underlying principle is that a SIL analog of the analyte, when added to a sample at the beginning of the workflow, will behave almost identically to the native analyte during extraction, cleanup, and ionization.[1] This allows for accurate correction of any losses or variations, leading to reliable quantification. However, this principle hinges on the isotopic label remaining securely attached to the molecule throughout the analytical process.
For deuterated standards, the primary concern is hydrogen-deuterium (H-D) exchange, a process where deuterium atoms are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, sample matrix).[2] This "back-exchange" can alter the mass of the internal standard, leading to inaccurate quantification.[3] The rate of H-D exchange is influenced by several factors, including:
-
pH: Both acidic and basic conditions can catalyze H-D exchange on aromatic rings.[2][3]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[3]
-
Sample Matrix: Complex matrices, such as those from environmental or biological samples, can contain components that promote H-D exchange.
-
Solvent Composition: Protic solvents (e.g., water, methanol) are a source of hydrogen atoms and can facilitate exchange.[3]
Given that this compound is a fully deuterated aromatic compound, its stability is primarily dictated by the strength of the carbon-deuterium (C-D) bonds on its three aromatic rings. Aromatic C-D bonds are generally considered stable; however, they are not entirely immune to exchange under certain conditions.
Comparative Isotopic Stability: this compound vs. Other Deuterated PAHs
Polycyclic aromatic hydrocarbons are susceptible to electrophilic substitution, and the rate of H-D exchange is influenced by the electron density of the aromatic rings. Generally, PAHs with more condensed ring systems or those with electron-donating substituents are more reactive towards electrophilic attack and, consequently, H-D exchange.
Based on these principles, we can construct a qualitative comparison of the expected isotopic stability of this compound with other commonly used deuterated PAH internal standards.
Table 1: Qualitative Comparison of Isotopic Stability for Common Deuterated PAH Internal Standards
| Deuterated Internal Standard | Structure | Number of Aromatic Rings | Expected Isotopic Stability | Rationale |
| Naphthalene-d8 | Two fused rings | 2 | Good | The two-ring system is relatively stable, but less so than larger PAHs. |
| Acenaphthene-d10 | Three rings (two fused, one five-membered) | 3 | Good | The three-ring system provides good stability. |
| Phenanthrene-d10 | Three fused rings | 3 | Very Good | A stable three-ring aromatic system. |
| Chrysene-d12 | Four fused rings | 4 | Excellent | The four-ring system offers high stability. |
| Perylene-d12 | Five fused rings | 5 | Excellent | The highly conjugated five-ring system provides exceptional stability. |
| This compound | Three separate phenyl rings | 3 | Excellent | The non-fused three-ring structure provides high thermal stability and the aromatic C-D bonds are not activated towards exchange.[4] |
It is important to note that while the inherent chemical structure provides a good indication of stability, the actual performance in a given analytical method is also dependent on the specific conditions of sample preparation and analysis.
Experimental Protocols for Assessing Isotopic Stability
To ensure the integrity of your quantitative data, it is crucial to validate the isotopic stability of your internal standards under your specific experimental conditions. Here, we provide detailed protocols for assessing isotopic stability using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Protocol 1: Assessing Isotopic Stability by High-Resolution Mass Spectrometry (HR-MS)
HR-MS is a powerful technique for determining the isotopic purity of a deuterated standard and for detecting any deuterium loss.
Objective: To quantify the isotopic distribution of this compound before and after exposure to stress conditions.
Materials:
-
This compound standard solution
-
High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF)
-
LC or GC system for sample introduction
-
Solvents for preparing stress condition solutions (e.g., acidic methanol, basic methanol, water)
Workflow:
Caption: Workflow for assessing isotopic stability using HR-MS.
Step-by-Step Methodology:
-
Prepare Test Solutions: Prepare solutions of this compound in the desired stress-condition solvents (e.g., 0.1 M HCl in methanol, 0.1 M NaOH in methanol, and a neutral solvent like methanol or acetonitrile). Also, prepare a control solution in a non-stressful solvent.
-
Incubation: Incubate the test solutions under the desired conditions (e.g., room temperature for 24 hours, 60°C for 4 hours). Keep the control solution under standard storage conditions.
-
HR-MS Analysis: Analyze all solutions by LC-HRMS or GC-HRMS. It is crucial to acquire data in full scan mode with high resolving power to accurately differentiate the isotopologues.
-
Data Processing:
-
Extract the ion chromatograms for the molecular ion of this compound (C18D14) and all potential isotopologues resulting from deuterium loss (e.g., C18HD13, C18H2D12, etc.).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total area of all isotopologues.
-
-
Interpretation: Compare the isotopic distribution of the stressed samples to the control sample. A significant increase in the percentage of lower-mass isotopologues in the stressed samples indicates deuterium loss.
Protocol 2: Assessing Isotopic Stability by NMR Spectroscopy
NMR spectroscopy, particularly ²H (deuterium) NMR, provides direct evidence of the presence and location of deuterium atoms in a molecule.
Objective: To qualitatively and quantitatively assess the deuterium content of this compound after exposure to stress conditions.
Materials:
-
This compound standard
-
NMR spectrometer
-
Deuterated NMR solvents (e.g., CDCl₃, DMSO-d₆)
-
Solvents for preparing stress condition solutions
Workflow:
Caption: Workflow for assessing isotopic stability using NMR spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of this compound in the desired stress-condition solvent.
-
Incubation: Incubate the solution under the desired stress conditions.
-
Solvent Exchange: After incubation, carefully evaporate the stress-condition solvent under a stream of nitrogen. Re-dissolve the residue in a deuterated NMR solvent (e.g., CDCl₃).
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum. The appearance of signals in the aromatic region would indicate H-D exchange.
-
Acquire a ²H NMR spectrum. A decrease in the integral of the deuterium signal relative to a stable internal reference would indicate deuterium loss.
-
-
Interpretation: By comparing the ¹H and ²H NMR spectra of the stressed sample to a control sample, both qualitative and quantitative assessments of deuterium loss can be made.
Long-Term Stability Considerations
Beyond acute stress testing, the long-term stability of stock and working solutions of deuterated standards is a critical factor in ensuring the consistency of analytical results over time.
Recommendation for Long-Term Storage:
-
Solvent: Store deuterated standards in aprotic, non-polar solvents such as dichloromethane or toluene.
-
Temperature: Store solutions at low temperatures (-20°C is recommended) to minimize any potential for degradation or exchange.
-
Light Exposure: Protect solutions from light to prevent photodegradation.
-
Container: Use amber glass vials with PTFE-lined caps to prevent contamination and solvent evaporation.
A long-term stability study should be an integral part of method validation, where the concentration of the standard is monitored over several months to a year under the recommended storage conditions.
Conclusion and Best Practices
This compound is a robust and highly stable deuterated internal standard suitable for a wide range of applications, particularly in the analysis of polycyclic aromatic hydrocarbons. Its chemical structure, consisting of three non-fused aromatic rings, imparts excellent thermal stability.
However, as with any deuterated standard, its isotopic integrity is not absolute. To ensure the highest quality of quantitative data, the following best practices are recommended:
-
Initial Purity Assessment: Always verify the isotopic purity of a new batch of deuterated standard using HR-MS.
-
Method-Specific Stability Validation: Perform stability tests under the specific conditions of your analytical method, including the solvents, pH, and temperatures used in sample preparation.
-
Careful Selection of Alternatives: When choosing alternative deuterated internal standards, consider the chemical structure and the potential for H-D exchange. For PAHs, standards with more condensed aromatic ring systems generally offer higher stability.
-
Proper Storage: Adhere to recommended storage conditions to ensure the long-term stability of your standard solutions.
-
Consider ¹³C-Labeled Standards: For the most critical applications where any potential for isotopic exchange must be eliminated, consider the use of ¹³C-labeled internal standards, as the carbon-carbon bonds are not susceptible to exchange.
By understanding the potential for isotopic instability and implementing rigorous validation protocols, researchers, scientists, and drug development professionals can confidently use this compound and other deuterated standards to achieve accurate and reliable quantitative results.
References
- Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
- Isotopic Effects of Deuterated Standards in Mass Spectrometry: A Compar
- Gas-phase Hydrogen/Deuterium Exchange on Large, Astronomically Relevant C
- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
- Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices. Analytical Methods (RSC Publishing).
- Mitigating back-exchange of deuterium in labeled internal standards. Benchchem.
- Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of f
- Measurement of Polycyclic Aromatic Hydrocarbons (PAHs) on Indoor Materials: Method Development.
- Measurement of Polycyclic Aromatic Hydrocarbons (PAHs) on Indoor Materials: Method Development. PDXScholar.
- Considerations in the selection of stable isotope labeled internal standards: Limitations of deuter
- Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ioniz
- Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis M
- Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. PMC - NIH.
- Accurate Quantification of Polycyclic Aromatic Hydrocarbons in Environmental Samples Using Deuterium-labeled Compounds as Internal Standards.
- Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
- Quantitative Hydrogen/Deuterium Exchange Mass Spectrometry. PubMed.
- Method 610: Polynuclear Arom
- o-Terphenyl (D₁₄, 98%).
- Polycyclic Aromatic Hydrocarbons (PAHs) Analyses in Marine Tissues Using Accelerated Solvent Extraction (ASE) in. SciELO.
- A Comparative Guide to the Long-Term Stability of Hydrogen
- (PDF) Gas-phase Hydrogen/Deuterium Exchange on Large, Astronomically Relevant Cationic PAHs.
- Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry.
- o-Terphenyl. PubChem.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods with Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the bioanalytical data underpins critical decisions. The use of internal standards (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays is a fundamental practice for ensuring accurate and precise quantification of analytes within complex biological matrices. Ideally, a stable isotope-labeled (SIL) internal standard is the gold standard, providing the best correction for variability during sample preparation and analysis. However, practical considerations such as cost, commercial availability, or a strategic shift in analytical approach may necessitate the use of a different internal standard, such as a structural analog, across the lifecycle of a drug development program.
When data from methods employing different internal standards must be compared or integrated, a robust cross-validation is not just a recommendation—it is a scientific and regulatory necessity. This guide provides a comprehensive framework for designing, executing, and interpreting the cross-validation of analytical methods with different internal standards, ensuring the integrity and continuity of your bioanalytical data.
The "Why": The Imperative for Cross-Validation with Different Internal Standards
An internal standard is added to all samples, including calibration standards and quality controls, to compensate for variability in the analytical process.[1] A SIL-IS, being nearly identical to the analyte, co-elutes and experiences similar matrix effects, offering superior correction.[2][3] A structural analog IS, while chemically similar, may have different extraction recovery, chromatographic retention, and ionization efficiency.[4][5]
Cross-validation becomes essential in the following scenarios:
-
Method Transfer: When a method is transferred between laboratories that use different internal standards.[3][6]
-
Bridging Studies: When data from different clinical or preclinical studies that utilized distinct internal standards need to be compared.
-
Method Modification: When an existing validated method is updated with a new internal standard.[1]
-
Regulatory Scrutiny: To provide evidence to regulatory agencies that data generated using different internal standards are comparable and reliable.
The primary goal of this cross-validation is to demonstrate that the choice of internal standard does not significantly impact the final reported concentration of the analyte.
The "How": A Step-by-Step Experimental Protocol for Cross-Validation
This protocol outlines a systematic approach to the cross-validation of two bioanalytical methods: Method A (the reference method) utilizing IS-A, and Method B (the comparator method) utilizing IS-B.
1. Preparation of Quality Control (QC) Samples:
-
Prepare a set of QC samples by spiking a representative blank biological matrix with the analyte at a minimum of three concentration levels: low, medium, and high.
-
The concentrations should span the expected range of the study samples.
-
It is recommended to prepare a sufficient number of aliquots for analysis by both methods.
2. Analytical Runs:
-
Analyze a minimum of three independent analytical runs for each method.
-
Each run should include a full calibration curve and the set of low, medium, and high QC samples (in triplicate).
3. Sample Analysis:
-
Aliquots of the same QC samples must be analyzed by both Method A and Method B.
-
To assess the impact on real-world samples, a subset of incurred (study) samples should also be analyzed by both methods if available.
4. Data Analysis and Acceptance Criteria:
-
For each QC level, calculate the mean concentration and the coefficient of variation (%CV) obtained from both methods.
-
The acceptance criteria are based on regulatory guidance and established best practices.[1][7]
Visualizing the Cross-Validation Workflow
Caption: Experimental workflow for cross-validation of two analytical methods.
Data Presentation: A Comparative Analysis
The results of the cross-validation study should be presented in a clear and concise manner to facilitate direct comparison.
Table 1: Illustrative Cross-Validation Data for Spiked QC Samples
| QC Level | Method A (IS-A) Mean Conc. (ng/mL) | Method A (IS-A) %CV | Method B (IS-B) Mean Conc. (ng/mL) | Method B (IS-B) %CV | % Difference [(B-A)/A]*100 |
| Low (5 ng/mL) | 4.95 | 3.2 | 5.05 | 3.5 | +2.0% |
| Medium (50 ng/mL) | 51.2 | 2.5 | 49.8 | 2.8 | -2.7% |
| High (400 ng/mL) | 395.7 | 1.8 | 401.3 | 2.1 | +1.4% |
Acceptance Criteria for Spiked QC Samples:
-
The mean concentration at each QC level for Method B should be within ±15% of the mean concentration obtained by Method A.[1]
-
The precision (%CV) for each QC level should not exceed 15%.[1]
Table 2: Illustrative Cross-Validation Data for Incurred Samples
| Sample ID | Method A (IS-A) Conc. (ng/mL) | Method B (IS-B) Conc. (ng/mL) | % Difference |
| 001 | 25.4 | 26.1 | +2.8% |
| 002 | 152.8 | 148.9 | -2.6% |
| 003 | 389.1 | 395.5 | +1.6% |
| ... | ... | ... | ... |
Acceptance Criteria for Incurred Samples:
-
For at least 67% of the incurred samples, the percent difference between the concentrations obtained by the two methods should be within ±20%.
Logical Flow for Acceptance
Caption: Logical workflow for the cross-validation of two analytical methods.
Causality Behind Experimental Choices and Troubleshooting
Why Triplicate QC Samples? Analyzing QC samples in triplicate provides a robust measure of the method's precision at each concentration level. A single determination could be subject to random error, while a triplicate analysis allows for the calculation of a statistically meaningful mean and coefficient of variation.
Why Incurred Samples? Spiked QC samples are homogenous and may not fully represent the complexity of authentic study samples. Incurred samples contain the analyte and its metabolites in their natural state within the biological matrix, providing a more realistic assessment of the method's performance and the potential for matrix effects to influence the results differently with different internal standards.
Troubleshooting Failed Cross-Validation:
If the acceptance criteria are not met, a thorough investigation is warranted. Potential causes for discrepancies include:
-
Different Matrix Effects: The two internal standards may be differently affected by ion suppression or enhancement from endogenous components in the matrix.
-
Extraction Recovery Differences: The structural differences between the internal standards may lead to variations in their extraction efficiency from the biological matrix.
-
Stability Issues: One internal standard may be less stable than the other under the sample processing and storage conditions.
-
Cross-Contamination: Ensure there is no interference between the analyte and the two internal standards at their respective mass transitions.
Conclusion: Ensuring Data Integrity Across Methods
The cross-validation of analytical methods with different internal standards is a critical exercise in maintaining the integrity and consistency of bioanalytical data throughout a drug development program. By following a well-defined protocol, establishing clear acceptance criteria, and thoroughly investigating any discrepancies, researchers can confidently bridge data from different studies and methods. This rigorous approach not only satisfies regulatory expectations but also reinforces the scientific foundation upon which critical decisions are made.
References
-
Ono, S., et al. (2014). Retrospective Data Analysis and Proposal of a Practical Acceptance Criterion for Inter-laboratory Cross-validation of Bioanalytical Methods Using Liquid Chromatography/Tandem Mass Spectrometry. Pharmaceutical Research, 31(8), 2187-2197. Retrieved from [Link]
-
Timmerman, P., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 874-883. Retrieved from [Link]
-
Boulanger, B., et al. (2003). Design of Experiments for Analytical Method Development and Validation. Pharmaceutical Technology. Retrieved from [Link]
-
van Midwoud, P. M., et al. (2007). Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(7), 1187-1195. Retrieved from [Link]
-
A. M. C. (2003). Validation of Bioanalytical Methods. Onkologie, 26(suppl 6), 52-55. Retrieved from [Link]
-
Valbuena, H., et al. (2016). Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood. Clinical Chemistry and Laboratory Medicine, 54(3), 437-446. Retrieved from [Link]
-
Dong, M. W. (2015). Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. LCGC North America, 33(4), 264-273. Retrieved from [Link]
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A Senior Scientist's Guide to Selecting Internal Standards for High-Fidelity PAH Analysis
In the realm of environmental and toxicological analysis, the accurate quantification of Polycyclic Aromatic Hydrocarbons (PAHs) is paramount. These ubiquitous environmental pollutants, many of which are potent carcinogens and mutagens, demand analytical methods of the highest precision and accuracy. A cornerstone of robust quantitative analysis, particularly in complex matrices, is the judicious selection and application of internal standards (IS). This guide provides an in-depth exploration of the criteria for selecting internal standards in PAH analysis, moving beyond a simple checklist to elucidate the fundamental principles that govern their efficacy. We will compare the most common classes of internal standards, provide a practical protocol for their validation, and offer a logical framework for making the optimal choice for your specific application.
The Foundational Role of Internal Standards in Quantitative Analysis
Internal standards are indispensable tools for mitigating the unavoidable variations inherent in the analytical workflow.[1][2] From sample extraction and cleanup to instrumental injection and ionization, each step introduces potential for analyte loss or inconsistent instrument response. An internal standard, a compound added at a known and constant concentration to all samples, standards, and blanks at the outset of the sample preparation process, acts as a chemical and physical surrogate for the target analytes.[1][3][4] By normalizing the analyte's response to that of the internal standard, we can effectively compensate for these variations, leading to significantly improved precision and accuracy in our final results.[1][2] The calculation of analyte concentration is based on the response factor, a ratio of the analyte's peak area to the internal standard's peak area, which remains stable even when absolute peak areas fluctuate.[1]
Key Criteria for Selecting an Ideal Internal Standard
The efficacy of an internal standard hinges on its ability to mimic the behavior of the target analytes throughout the entire analytical procedure. This mimicry is governed by a set of key physicochemical and analytical characteristics. An ideal internal standard should:
-
Be Structurally and Chemically Similar to the Analytes: This is the most critical criterion. A structurally analogous internal standard will share similar properties such as polarity, boiling point, and solubility, ensuring it behaves similarly during extraction, cleanup, and chromatographic separation.[1][5]
-
Not Be Naturally Present in the Sample Matrix: The internal standard must be a compound that is not expected to be found in the samples being analyzed to avoid interference and artificially inflated results.[1][5]
-
Be Clearly Resolved from Analyte Peaks: The chromatographic peak of the internal standard should be well-separated from the peaks of all target analytes and any potential matrix interferences.[1][6]
-
Elute in Proximity to the Target Analytes: While resolution is crucial, the internal standard should ideally elute within the retention time window of the target PAHs to ensure it experiences similar chromatographic conditions.[7]
-
Exhibit a Similar Response to the Detector: For mass spectrometry-based methods, the internal standard should have a comparable ionization efficiency to the analytes of interest.[5]
-
Be Stable and Non-Reactive: The internal standard must not degrade or react with the sample matrix, solvents, or other reagents during the analytical process.[5][6]
A Comparative Analysis of Internal Standards for PAH Analysis: Deuterated vs. ¹³C-Labeled PAHs
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis of PAHs, the gold standard is the use of isotopically labeled analogs of the target analytes, a technique known as isotope dilution mass spectrometry (IDMS).[8][9][10] These standards are chemically identical to their native counterparts but have a different mass due to the incorporation of heavy isotopes, allowing the mass spectrometer to distinguish between them. The two most common types of isotopically labeled internal standards for PAH analysis are deuterated (²H-labeled) and carbon-13 (¹³C-labeled) PAHs.
| Feature | Deuterated PAHs (e.g., Naphthalene-d8, Acenaphthene-d10) | ¹³C-Labeled PAHs (e.g., ¹³C₆-Naphthalene, ¹³C₆-Acenaphthene) |
| Principle | Hydrogen atoms are replaced with deuterium atoms. | Carbon-12 atoms are replaced with carbon-13 atoms. |
| Advantages | - Widely available and historically used.[11][12][13] - Cost-effective compared to ¹³C-labeled standards. | - Non-exchangeable isotope label, providing the highest level of accuracy.[14][15] - Mass spectra more closely match native PAHs.[15] - Negligible native content.[14] |
| Disadvantages | - Susceptible to deuterium-proton back-exchange, especially in acidic or catalytic matrices, which can compromise data accuracy.[14][15] - Mass spectra can differ from native PAHs due to different fragmentation patterns.[15] | - Higher cost compared to deuterated standards. |
| Typical Application | Routine environmental monitoring where the highest level of accuracy is not always required. | - High-stakes analyses requiring the utmost precision and accuracy (e.g., food safety, toxicological studies).[14] - Methods involving harsh extraction conditions.[15] |
While deuterated PAHs have been widely used and are suitable for many applications, the potential for deuterium exchange presents a significant drawback, particularly when dealing with complex matrices or harsh sample preparation conditions.[14][15] For analyses demanding the highest level of confidence, ¹³C-labeled PAHs are the superior choice due to the stability of the carbon-13 isotope, which is not susceptible to back-exchange.[14][15]
Experimental Protocol: Selection and Validation of an Internal Standard for PAH Analysis by GC-MS
This protocol outlines a systematic approach to selecting and validating an internal standard for the quantitative analysis of PAHs in a given sample matrix.
1. Initial Screening and Selection:
-
Analyte and Matrix Consideration: Identify the target PAHs and the primary sample matrix (e.g., soil, water, tissue).
-
Literature Review: Consult established methods (e.g., EPA Method 8270D) and scientific literature for recommended internal standards for your specific application.[11][13]
-
Candidate Selection: Choose a set of candidate internal standards, preferably isotopically labeled analogs of your target PAHs. For a broad spectrum of PAHs, a mixture of labeled standards covering different ring sizes is recommended.[16]
2. Preparation of Standard Solutions:
-
Stock Solutions: Prepare individual stock solutions of the candidate internal standards and target PAHs in a suitable solvent (e.g., dichloromethane, hexane) at a concentration of approximately 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of calibration standards containing the target PAHs at different concentrations spanning the expected sample concentration range. Spike each calibration standard with a constant concentration of the candidate internal standard. The concentration of the internal standard should be chosen to be in the mid-range of the calibration curve for the target analytes.[17]
3. Method Validation Experiments:
-
Linearity: Inject the calibration standards and plot the response ratio (analyte peak area / IS peak area) against the analyte concentration. The calibration curve should have a correlation coefficient (r²) of ≥ 0.995.
-
Accuracy (Recovery): Spike a blank matrix sample with a known concentration of the target PAHs and the internal standard. Prepare and analyze the spiked sample in triplicate. Calculate the percent recovery of the target analytes. Acceptable recovery is typically within 70-130%.
-
Precision (Repeatability): Analyze the spiked matrix sample from the accuracy experiment multiple times (n=5 or 7) on the same day and by the same analyst. Calculate the relative standard deviation (RSD) of the measured concentrations. The RSD should typically be ≤ 15%.
-
Specificity: Analyze a blank matrix sample to ensure there are no interfering peaks at the retention times of the target analytes or the internal standard.
4. Data Evaluation and Final Selection:
-
Evaluate the performance of each candidate internal standard based on the validation data. The ideal internal standard will demonstrate excellent linearity, accuracy, and precision for the target PAHs.
-
Select the internal standard that provides the most consistent and reliable results across all validation parameters.
Logical Workflow for Internal Standard Selection
The following diagram illustrates the decision-making process for selecting an appropriate internal standard for PAH analysis.
Caption: A workflow diagram illustrating the key decision points in the selection of an internal standard for PAH analysis.
Conclusion
The selection of an appropriate internal standard is a critical decision that profoundly impacts the quality and reliability of PAH analysis. By moving beyond a superficial checklist and embracing a thorough understanding of the underlying principles, researchers can ensure the data they generate is both accurate and defensible. While deuterated PAHs remain a viable option for many applications, the superior stability of ¹³C-labeled standards makes them the unequivocal choice for analyses demanding the highest level of scientific rigor. The systematic validation of the chosen internal standard within the specific sample matrix is not merely a suggestion but a requirement for generating high-fidelity quantitative data.
References
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]
-
Boden, A. R., & Reiner, E. J. (2004). DEVELOPMENT OF AN ISOTOPE-DILUTION GAS CHROMATOGRAPHIC-MASS SPECTROMETRIC METHOD FOR THE ANALYSIS OF POLYCYCLIC AROMATIC COMPOUNDS IN ENVIRONMENTAL MATRICES. Journal of Environmental Monitoring, 6(4), 309-313. Retrieved from [Link]
-
Li, Z., et al. (2010). Determination of 43 polycyclic aromatic hydrocarbons in air particulate matter by use of direct elution and isotope dilution gas chromatography/mass spectrometry. Analytical Chemistry, 82(13), 5560-5566. Retrieved from [Link]
-
Boden, A. R., & Reiner, E. J. (2004). DEVELOPMENT OF AN ISOTOPE-DILUTION GAS CHROMATOGRAPHIC-MASS SPECTROMETRIC METHOD FOR THE ANALYSIS OF POLYCYCLIC AROMATIC COMPOUNDS IN ENVIRONMENTAL MATRICES. Journal of Environmental Monitoring, 6(4), 309-313. Retrieved from [Link]
-
Wikipedia. (n.d.). Internal standard. Retrieved from [Link]
-
Cavaliere, C., et al. (2006). Isotope dilution determination of polycyclic aromatic hydrocarbons in olive pomace oil by gas chromatography-mass spectrometry. Journal of Chromatography A, 1127(1-2), 235-242. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1999). Method TO-13A: Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. Retrieved from [Link]
-
Park, S. S., et al. (2013). Accurate Quantification of Polycyclic Aromatic Hydrocarbons in Environmental Samples Using Deuterium-labeled Compounds as Internal Standards. Bulletin of the Korean Chemical Society, 34(1), 223-228. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 10). What Is An Internal Standard In Gas Chromatography? [Video]. YouTube. Retrieved from [Link]
-
Agilent Technologies, Inc. (2022). Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS. Retrieved from [Link]
-
Islam, R., et al. (2019). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Bioanalysis, 11(10), 921-924. Retrieved from [Link]
-
Conte, M., et al. (2024). Determination of Polycyclic Aromatic Hydrocarbons from Atmospheric Deposition in Malva sylvestris Leaves Using Gas Chromatography with Mass Spectrometry (GC-MS). Molecules, 29(1), 123. Retrieved from [Link]
-
British Columbia Ministry of Environment and Climate Change Strategy. (2017). Polycyclic Aromatic Hydrocarbons in Water by GC/MS – PBM. Retrieved from [Link]
-
Reddit. (2023, September 12). How would I pick a suitable internal standard? Retrieved from [Link]
-
TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]
-
DSP-Systems. (2018, March 19). Polycyclic Aromatic Compound (PAC) Standards and Standard Mixtures. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8270D: Semivolatile Organic Compounds by GC/MS. Retrieved from [Link]
-
Chromatography Forum. (2007, September 27). HOW TO CHOOSE APPROPRIATE CONCENTRATION FOR INTERNAL STANDARD? Retrieved from [Link]
-
Ahrens, L., et al. (2013). Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices. Analytical Methods, 5(13), 3242-3248. Retrieved from [Link]
-
ResearchGate. (2015, May 28). Can anyone suggest different types of internal and surrogate standards for PAH analysis using GC/GC-MS? Retrieved from [Link]
-
ResearchGate. (2013, August 13). Does anyone use LC-MS for Polycyclic aromatic hydrocarbons analysis and which standards are needed - internal or deuterated standards? Retrieved from [Link]
-
HELCOM. (2012). Guidelines for the determination of polycyclic aromatic hydrocarbons (PAH) in sediment. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of O-Terphenyl-D14
This guide provides essential safety and logistical information for the proper disposal of O-Terphenyl-D14. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we use. This document outlines a self-validating protocol rooted in established safety principles and regulatory compliance to ensure that this compound is managed responsibly from use to disposal. The causality behind each step is explained to foster a deep understanding of the required procedures.
Core Principle: Treat as Hazardous Waste
Due to its chemical properties and hazard profile, this compound and any materials contaminated with it must be treated as hazardous chemical waste.[1] The fundamental principle guiding its disposal is the prevention of environmental release and ensuring personnel safety. Under no circumstances should this chemical be disposed of via standard drains or regular trash.[2][3][4] All disposal procedures must be conducted in strict accordance with institutional, local, state, and federal regulations.[1][5][6] Your primary point of contact for procedural specifics is your institution's Environmental Health and Safety (EHS) department.[1]
Hazard Profile and Physicochemical Properties of this compound
Understanding the hazards of this compound is critical to appreciating the necessity for stringent disposal protocols. While toxicological properties of the deuterated form have not been as thoroughly investigated as its non-deuterated analog, it is best practice to handle it with the same, if not greater, level of caution.[1][2]
| Property | Description | Source(s) |
| Appearance | Colorless to light-yellow crystalline solid. | [5][7][8] |
| Molecular Formula | C₁₈D₁₄ | [2] |
| Molecular Weight | ~244.39 g/mol | [2][4] |
| Melting Point | ~56-59 °C | [5][7] |
| Boiling Point | ~332-337 °C | [5][7] |
| Solubility | Insoluble in water; very soluble in common aromatic solvents. | [7][9] |
| Primary Hazards | - Causes skin and serious eye irritation.[2][4]- May cause respiratory irritation.[2][8]- Suspected of causing cancer.[2]- May cause damage to organs through prolonged or repeated exposure.[2]- Very toxic to aquatic life with long-lasting effects.[3][4] |
The significant aquatic toxicity is a key driver for disposal protocols; preventing entry into sewer systems and waterways is paramount.[3][4] Furthermore, as a combustible solid, it presents a fire hazard, and its combustion can produce toxic fumes, including carbon monoxide.[8][9]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound waste.
Step 1: Waste Segregation at the Point of Generation
The moment waste is generated, it must be segregated correctly. This is a foundational practice in laboratory safety to prevent unintended chemical reactions and to ensure proper disposal routing.
-
Action: Immediately place all this compound waste—including residual solids, contaminated personal protective equipment (PPE) like gloves, and weighing papers—into a designated hazardous waste container.
-
Causality: Deuterated waste should be treated as hazardous chemical waste and segregated from other waste streams.[1] Keeping different waste types separate prevents cross-contamination and ensures the disposal method is appropriate for the specific chemical hazards involved. Do not mix with other wastes.[4][6]
Step 2: Proper Waste Container Management
The integrity and labeling of your waste container are critical for safety and compliance.
-
Action: Use a container that is chemically compatible, in good condition, and has a secure, tight-fitting lid. The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound". Keep the container closed at all times except when adding waste.
-
Causality: A closed and properly labeled container prevents the release of vapors or dust, minimizes the risk of spills, and clearly communicates the contents to all laboratory personnel and waste handlers.[2][3][6]
Step 3: Managing Empty Containers
An "empty" container that once held this compound is not truly empty; it contains hazardous residue and must be decontaminated or disposed of as hazardous waste.
-
Action: The Triple-Rinse Protocol
-
Select an appropriate solvent in which O-Terphenyl is very soluble, such as toluene or another aromatic solvent.[7]
-
Rinse the container with a small amount of the solvent, ensuring the entire inner surface is contacted.
-
Pour the solvent rinsate into your designated this compound hazardous waste container.
-
Repeat this process two more times.
-
-
Causality: This triple-rinse procedure is designed to transfer the chemical residue from the container into the hazardous waste stream.[1] The collected rinsate is now part of the hazardous waste that must be disposed of professionally.[1] After this decontamination, the original label should be fully defaced or removed, and you should consult your EHS department for guidance on disposing of the rinsed container.[1]
Step 4: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Action: When your waste container is ready for pickup (typically 80-90% full), contact your institution's EHS department to schedule a collection. Do not attempt to dispose of the material yourself.
-
Causality: Licensed professional waste disposal companies have the equipment and expertise to handle and dispose of hazardous chemicals in accordance with strict environmental regulations, often through high-temperature incineration with appropriate scrubbers.[2][5][6]
Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is crucial.
-
Evacuate and Ventilate: Ensure adequate ventilation.[2][7] If the spill is large or the area is poorly ventilated, evacuate personnel from the immediate area.
-
Wear Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves. For larger spills or where dust is generated, a respirator may be necessary.[2][8]
-
Contain and Clean:
-
Do NOT use water to clean up the spill, as O-Terphenyl is insoluble and this will only spread contamination.
-
For small spills, carefully sweep up the solid material.[2][3] To prevent dust from becoming airborne, you may moisten the material slightly with a non-reactive liquid if appropriate, but consult the SDS and your EHS office for specific guidance.[7][8]
-
Place the swept-up material and any contaminated cleaning supplies into your hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent and paper towels, placing all used materials into the hazardous waste container.
-
Report: Report the spill to your supervisor and EHS department, as per institutional policy.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for managing different forms of this compound waste.
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Mastering the Safe Handling of O-Terphenyl-D14: A Guide for Researchers
For professionals in the intricate world of drug development and scientific research, the precise and safe handling of specialized chemical reagents is paramount. O-Terphenyl-D14, a deuterated aromatic hydrocarbon, is a valuable tool in various analytical and synthetic applications, including as an internal standard in environmental analysis.[1] While not classified as acutely toxic, its characteristics as a skin, eye, and respiratory irritant, and as a suspected carcinogen, demand a meticulous and informed approach to its handling, storage, and disposal.[1][2][3]
This guide moves beyond simplistic checklists to provide a deep, procedural framework for handling this compound. By understanding the causality behind each safety measure, you will be equipped to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Hazard Profile and Risk Assessment: Understanding Your Reagent
This compound is a solid, typically a colorless or light-yellow crystalline substance.[4][5] Its health hazards are the primary concern for laboratory personnel. The toxicological properties of the deuterated form are assumed to be identical to its non-isotopically labeled counterpart, o-Terphenyl.
Key Hazards:
-
Skin Irritation (H315): Can cause skin irritation upon contact.[2]
-
Serious Eye Irritation (H319): Poses a risk of serious eye irritation.[2][6]
-
Respiratory Irritation (H335): Inhalation of dust may cause respiratory tract irritation.[1][2]
-
Suspected Carcinogen (H351): The compound is suspected of causing cancer.[2][3][7] This is a critical long-term health consideration.
-
Organ Damage (H373): May cause damage to organs through prolonged or repeated exposure.[2][3]
-
Aquatic Toxicity (H410/H413): Very toxic to aquatic life with long-lasting effects, necessitating careful disposal to prevent environmental release.[1][6]
Before any procedure, a formal risk assessment should be conducted. This involves evaluating the quantity of this compound being used, the potential for dust or aerosol generation, and the duration of the task. This assessment directly informs the level of engineering controls and personal protective equipment (PPE) required.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process dictated by the specific experimental conditions. The goal is to establish a reliable barrier between you and the chemical.
Core PPE Requirements
| PPE Category | Specification | Rationale and Field Insights |
| Hand Protection | Chemically resistant gloves (Nitrile recommended) | Standard nitrile laboratory gloves provide sufficient protection against incidental contact with solid this compound. Always check gloves for integrity before use. For tasks involving solvents or prolonged handling, consult a glove compatibility chart. Dispose of contaminated gloves in accordance with waste procedures.[7][8] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Safety glasses are the minimum requirement for handling small quantities of solid material.[7] If there is any risk of splashing (e.g., when dissolving the compound) or significant dust generation, upgrade to chemical safety goggles for a complete seal around the eyes.[7] The precautionary statement P280 mandates this protection.[3][6] |
| Body Protection | Laboratory coat | A standard lab coat is required to protect skin and personal clothing from contamination.[7] Ensure the coat is fully buttoned. For large-scale operations, a chemical-resistant apron or a complete protective suit may be warranted.[2][8] |
| Respiratory Protection | Required when engineering controls are insufficient or during spill cleanup | The need for respiratory protection is based on the potential for inhaling dust. For weighing small amounts in a ventilated enclosure, it may not be necessary. For larger quantities or in areas with poor ventilation, a respirator is essential.[2] See the detailed section on respiratory selection below. |
Respiratory Protection: A Deeper Dive
The Occupational Safety and Health Administration (OSHA) has set permissible exposure limits (PELs) for related polycyclic aromatic hydrocarbons (PAHs) at 0.2 mg/m³ over an 8-hour workday.[9][10] While this compound is not specifically listed, adhering to this standard for PAHs is a prudent measure. The NIOSH Pocket Guide for o-Terphenyl provides a clear hierarchy for respirator selection based on concentration.
-
Up to 50 mg/m³: An N95, R95, or P95 filtering facepiece respirator (or any N99, P99, N100, R100, P100 filter).[4]
-
Up to 125 mg/m³: A powered, air-purifying respirator with a high-efficiency particulate filter.[4]
-
Up to 250 mg/m³: An air-purifying, full-facepiece respirator with an N100, R100, or P100 filter.[4]
For most laboratory-scale work, dust generation can be effectively managed with engineering controls, making respiratory protection a secondary measure. However, for spill cleanup or handling bulk powder outside of a containment system, a respirator (e.g., N95) is mandatory.
Operational Plan: From Receipt to Disposal
A robust operational plan ensures safety at every stage of the chemical's lifecycle in your lab.
Workflow for Handling this compound
Caption: Waste disposal decision tree for this compound.
Protocol for Waste Disposal:
-
Solid Waste:
-
Collect unused or waste this compound, along with contaminated items like weigh boats, gloves, and paper towels, in a dedicated, sealable, and clearly labeled hazardous waste container.
-
The label must include the full chemical name: "this compound".
-
-
Liquid Waste:
-
Solutions containing this compound and solvents used for cleaning should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.
-
-
Storage and Pickup:
-
Store sealed waste containers in a designated satellite accumulation area.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department for final disposal at an approved facility.
-
By adhering to these detailed protocols, you not only ensure your personal safety but also uphold the integrity of your work and the safety of the wider research community.
References
- p-Terphenyl-d14 Standard Safety D
- P-TERPHENYL-D14 Safety D
- This compound Product Inform
- p-Terphenyl-d14 Standard (1X1 mL)
- NIOSH Pocket Guide to Chemical Hazards: o-Terphenyl.Centers for Disease Control and Prevention (CDC).
- Safety D
- o-Terphenyl Safety D
- o-Terphenyl (D₁₄, 98%) Safety Information.
- Polycyclic Aromatic Hydrocarbons (PAHs) Fact Sheet.U.S. Environmental Protection Agency (EPA).
- Standards and Regulations for PAHs Exposure.
- 4-Terphenyl-d14 Safety D
- o-Terphenyl Compound Summary.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
